2,5-Dihydroxypentanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dihydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQNGWJNMRWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519488 | |
| Record name | 2,5-Dihydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21577-52-6 | |
| Record name | 2,5-Dihydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxypentanoic acid is a polyhydroxy carboxylic acid with emerging potential in various scientific and industrial fields. Its amphiphilic nature, stemming from the presence of both hydrophilic hydroxyl and carboxylic acid groups and a hydrophobic alkyl chain, makes it a molecule of interest for chemical synthesis and biological applications.[1] This document provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and known biological activities, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical Identity and Structure
This compound is a five-carbon chain carboxylic acid featuring hydroxyl groups at the C2 and C5 positions.[1] This structure imparts specific reactivity and physical properties to the molecule.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 21577-52-6 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₄ | [1][2][3] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [1][2] |
| InChI | InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) | [1][2] |
| InChIKey | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [1][2][3] |
| Synonyms | 2,5-dihydroxy-valeric acid, Pentanoic acid, 2,5-dihydroxy- | [3] |
Physicochemical Properties
Table 2: Physicochemical and Computed Properties
| Property | Value | Type | Source |
| Molecular Weight | 134.13 g/mol | [1][2][3] | |
| Topological Polar Surface Area | 77.8 Ų | Computed | [2][4] |
| Hydrogen Bond Donor Count | 3 | Computed | [4] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [4] |
| Rotatable Bond Count | 4 | Computed | [4] |
| XLogP3-AA (LogP) | -0.8 | Computed | [2] |
| Melting Point | N/A | Experimental | [3] |
| Boiling Point | N/A | Experimental | [3] |
Synthesis and Reactivity
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose (B213188)
A primary method for synthesizing this compound involves the chemical degradation of cellulose.[1]
-
Objective: To produce this compound from a renewable polysaccharide source.
-
Materials:
-
Methodology:
-
Cellulose is treated with a strong base, such as sodium hydroxide.[1]
-
The mixture is heated to elevated temperatures, approximately 50°C.[1]
-
The reaction is allowed to proceed for a duration of up to 8 hours.[1] During this time, the β-1,4-glycosidic bonds in the cellulose polymer are cleaved, leading to the formation of shorter-chain hydroxylated carboxylic acids.[1]
-
Following the reaction, the solution is cooled and neutralized with a suitable acid.
-
Standard purification techniques, such as chromatography, are then employed to isolate this compound from the reaction mixture.
-
Caption: Laboratory-scale synthesis workflow.
Chemical Reactivity
The two hydroxyl groups and the carboxylic acid moiety are the primary sites of chemical reactivity.
Protocol 2: Oxidation Reactions
The hydroxyl groups at the C2 and C5 positions can be oxidized to yield keto-acids.[1]
-
Objective: To synthesize derivatives of this compound via oxidation.
-
Materials:
-
This compound
-
Oxidizing agent (e.g., Potassium permanganate (B83412) (KMnO₄) under acidic conditions, or Chromium trioxide (CrO₃) - Jones reagent)[1]
-
Appropriate solvent
-
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Slowly add the chosen oxidizing agent to the solution while monitoring the reaction temperature.
-
The specific hydroxyl group oxidized (C2 or C5) can depend on the reaction conditions and the steric environment of the molecule.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
Protocol 3: Reduction Reaction
The carboxylic acid group can be selectively reduced to a primary alcohol.
-
Objective: To synthesize 2,5-dihydroxypentanol.
-
Materials:
-
This compound
-
Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)[1]
-
Anhydrous ether solvent
-
-
Methodology:
-
In an inert atmosphere, a solution of this compound in an anhydrous ether is slowly added to a suspension of LiAlH₄.
-
The reaction is typically performed at reduced temperatures to control its exothermicity.
-
After the reaction is complete, it is carefully quenched with water and/or aqueous acid.
-
The resulting diol, 2,5-dihydroxypentanol, is then extracted and purified.[1]
-
Caption: Key reactions of this compound.
Biological and Pharmacological Activity
Preliminary studies have highlighted the potential biological activities of this compound.
-
Antimicrobial Properties: It has shown inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL.[1] The proposed mechanism involves the disruption of cell membrane integrity.[1]
-
Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers, offering a sustainable alternative to traditional petroleum-based plastics.[1]
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to protons on carbons bearing hydroxyl groups (CH-OH), protons of the alkyl chain (CH₂), and the acidic proton of the carboxylic acid (COOH), which is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
-
¹³C NMR: Five distinct carbon signals would be expected, including the carbonyl carbon of the carboxylic acid, two carbons attached to hydroxyl groups, and two alkyl carbons.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the hydroxyl and carboxylic acid groups, a C=O stretch from the carboxylic acid, and C-O stretching vibrations.
Conclusion
This compound is a versatile chemical building block with established synthesis routes from renewable resources. Its reactivity allows for the creation of various derivatives, and its demonstrated antimicrobial properties suggest potential applications in drug development. Further research is warranted to fully elucidate its biological roles, characterize its physical properties, and explore its utility as a monomer in sustainable polymer chemistry.
References
An In-depth Technical Guide to 2,5-Dihydroxypentanoic Acid (CAS Number: 21577-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dihydroxypentanoic acid (CAS No. 21577-52-6), a versatile carboxylic acid with emerging applications in the fields of antimicrobial research, oncology, and biodegradable polymers. This document consolidates available data on its chemical properties, synthesis, biological activities, and potential applications, with a focus on providing detailed experimental protocols and quantitative data to support further research and development.
Introduction
This compound is a five-carbon carboxylic acid distinguished by the presence of two hydroxyl groups at the C2 and C5 positions.[1][2] Its chemical structure imparts amphiphilic properties, with the hydroxyl and carboxylic acid moieties contributing to its hydrophilicity and the pentanoic acid backbone providing a degree of lipophilicity. This unique combination of functional groups makes it a molecule of interest for a variety of chemical and biological applications. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21577-52-6 | [1][3][4] |
| Molecular Formula | C₅H₁₀O₄ | [1][2][4] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [1] |
| InChIKey | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 77.76 Ų | [3] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis
Laboratory-Scale Synthesis: Alkaline Degradation of Cellulose (B213188)
This compound can be synthesized through the alkaline degradation of cellulose.[2] This method involves the treatment of a cellulose source with a strong base at elevated temperatures.
Experimental Protocol:
-
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Prepare an aqueous solution of sodium hydroxide (concentration may vary, e.g., 5-10% w/v).
-
Suspend microcrystalline cellulose in the NaOH solution in a reaction vessel.
-
Heat the mixture to approximately 50°C with continuous stirring.[2]
-
Maintain the reaction for up to 8 hours.[2] The reaction time can be optimized to maximize the yield of this compound.
-
After the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture to a low pH (e.g., pH 2-3) using hydrochloric acid. This step protonates the carboxylate to the carboxylic acid.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
-
Logical Relationship of Synthesis:
Caption: Workflow for the synthesis of this compound.
Biological Activities
Preliminary studies have indicated that this compound possesses noteworthy biological activities, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Quantitative Data:
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Not Specified | < 100 |
| Escherichia coli | Not Specified | < 100 |
Note: The available literature provides a general range for the MIC. Further studies with specific strains are required to determine precise values.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials:
-
This compound stock solution
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (broth and inoculum, no compound).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth (turbidity).
-
Cytotoxic Activity
In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against human breast cancer cells.
Quantitative Data:
Table 3: Cytotoxicity of this compound against MCF-7 Cells
| Cell Line | Assay | IC₅₀ (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | Not Specified | ≈ 50 |
Note: The specific cytotoxicity assay used to determine this IC₅₀ value is not detailed in the available literature.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Induction
The cytotoxic effect of this compound is suggested to be mediated through the induction of apoptosis, potentially involving the activation of caspase-3.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
-
Materials:
-
MCF-7 cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Treat MCF-7 cells with this compound to induce apoptosis. Include an untreated control.
-
Lyse the cells to release the cytosolic contents.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate at 37°C to allow the cleavage of the substrate by active caspase-3, which releases the chromophore p-nitroaniline (pNA).
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Proposed Mechanism of Action:
Caption: Proposed apoptotic pathway induced by this compound.
Potential Applications
Monomer for Biodegradable Polymers
This compound is a potential monomer for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The presence of both a hydroxyl and a carboxylic acid group allows for its polymerization into polyesters. The additional hydroxyl group at the C5 position offers a site for further chemical modification to tailor the properties of the resulting polymer. The use of this bio-based monomer, derivable from cellulose, aligns with the principles of green chemistry and sustainable materials.
PHA Synthesis Workflow:
Caption: Potential workflow for PHA synthesis from this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons of the CH₂ groups, the CH group attached to the hydroxyl and carboxyl groups, the CH₂ group attached to the terminal hydroxyl group, and the hydroxyl and carboxylic acid protons would be expected. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
-
¹³C NMR: Five distinct carbon signals would be anticipated, corresponding to the carbonyl carbon, the two carbons bearing hydroxyl groups, and the two methylene (B1212753) carbons in the backbone.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to its molecular weight (134.13 g/mol ).
-
Common fragmentation patterns for carboxylic acids would be expected, such as the loss of H₂O (m/z 116) and the loss of the carboxyl group (m/z 89).
-
Conclusion and Future Directions
This compound is a promising platform chemical with demonstrated potential in antimicrobial and anticancer applications, as well as in the development of sustainable materials. The data and protocols compiled in this guide provide a foundation for further research. Future work should focus on:
-
Optimization of the synthesis process from cellulosic biomass to improve yields and economic viability.
-
Detailed investigation of its antimicrobial spectrum against a broader range of clinically relevant pathogens.
-
Elucidation of the specific molecular mechanisms underlying its cytotoxic and pro-apoptotic effects in cancer cells, including its role in any signaling pathways.
-
Exploration of its polymerization into novel PHAs and characterization of the resulting material properties.
-
Comprehensive analytical characterization to establish a complete spectral database for this compound.
This in-depth technical guide serves as a valuable resource to accelerate the exploration and application of this compound in various scientific and industrial domains.
References
An In-Depth Technical Guide to the Alkaline Degradation of Cellulose to 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the alkaline degradation of cellulose (B213188), with a specific focus on the formation of 2,5-dihydroxypentanoic acid (2,5-DHPA). This document details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data on the degradation process. The information is intended to support research and development efforts in the fields of biomass conversion, green chemistry, and the synthesis of valuable chemical intermediates for the pharmaceutical industry.
Introduction
Cellulose, the most abundant organic polymer on Earth, is a renewable resource with significant potential for the production of bio-based chemicals.[1] The alkaline degradation of cellulose is a complex process that yields a variety of valuable organic acids. Among these, this compound (2,5-DHPA) is a polyfunctional molecule with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding the reaction pathways and optimizing the conditions for the selective formation of 2,5-DHPA is a key area of research.
This guide will explore the chemical transformations that occur during the alkaline treatment of cellulose, leading to the formation of 2,5-DHPA and other related organic acids.
Reaction Mechanisms
The alkaline degradation of cellulose is primarily driven by two main reaction pathways: the "peeling-off" reaction and the alkaline hydrolysis of glycosidic bonds.[2] These processes lead to the formation of a complex mixture of hydroxy acids, including the target compound, this compound.
Initial Depolymerization of Cellulose
Under alkaline conditions, the cellulose polymer undergoes depolymerization. This process begins with the "peeling-off" reaction, which is an end-wise degradation starting from the reducing end of the cellulose chain.[2] This is followed by the random cleavage of the β-1,4-glycosidic linkages through alkaline hydrolysis.[2] These initial steps produce smaller, soluble cello-oligosaccharides and glucose units.
Formation of this compound: A Plausible Pathway
While the precise mechanism for the formation of 2,5-DHPA from cellulose is not extensively detailed in the literature, a plausible pathway can be proposed based on the known reactions of monosaccharides in alkaline solutions.
The key steps are believed to be:
-
Hydrolysis to Glucose: The cellulose chain is first hydrolyzed into its constituent D-glucose monomers.
-
Isomerization to Fructose: Under alkaline conditions, glucose undergoes the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to an equilibrium with its isomer, D-fructose.
-
Retro-Aldol Condensation: Fructose can then undergo a retro-aldol condensation reaction. This C-C bond cleavage can result in the formation of a three-carbon (C3) and a three-carbon (C3) fragment, or a four-carbon (C4) and a two-carbon (C2) fragment. For the formation of a five-carbon (C5) precursor to 2,5-DHPA, a specific cleavage pattern is required.
-
Rearrangement and Oxidation: A subsequent series of rearrangements, potentially involving enediol intermediates and benzylic acid-type rearrangements, followed by oxidation, can lead to the formation of this compound.
The overall proposed reaction pathway is illustrated in the diagram below.
Quantitative Data
The alkaline degradation of cellulose yields a mixture of organic acids. The distribution of these products is highly dependent on the reaction conditions. The table below summarizes the typical yields of major organic acids obtained from the alkaline treatment of cellulose under various conditions. It is important to note that specific yields for this compound are not widely reported, and it is often grouped with other C5 hydroxy acids.
| Feedstock | Alkali | Temperature (°C) | Time (h) | Major Products & Yields (wt%) | Reference |
| Cellulose Powder | NaOH | 160-300 | - | Malonic acid (up to 39.7%), Lactic acid, Formic acid, Acetic acid (Total yield up to 81.2%) | [3] |
| Cellulose | Artificial Cement Pore Water (pH > 12.5) | ~25 | 3 years | α- and β-Isosaccharinic acid (70-85% of total degradation products) | [4][5] |
| Cellulose | NaOH (1.5 M) | 55 | - | Pure Cellulose (recovered after denitrification of nitrocellulose) | [6] |
| Sugarcane Bagasse | H₂SO₄ (2% w/w) then NaOH (2% w/v) | 100 / 85 | 0.5 / 1 | Cellulose (57.1% purity) | [7] |
Experimental Protocols
This section provides a general experimental protocol for the alkaline degradation of cellulose and the subsequent analysis of the resulting organic acids. This protocol can be adapted and optimized for the specific goal of maximizing the yield of this compound.
Alkaline Degradation of Cellulose
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
Sodium hydroxide (B78521) (NaOH) solution (concentration to be varied, e.g., 0.1 M to 5 M)
-
Nitrogen gas (for creating an inert atmosphere)
-
High-pressure reactor or sealed reaction vessels
-
Heating and stirring apparatus
Procedure:
-
A known amount of cellulose is suspended in a specific concentration of NaOH solution in a high-pressure reactor.
-
The reactor is sealed and purged with nitrogen gas to remove oxygen, which can lead to oxidative side reactions.
-
The reaction mixture is heated to the desired temperature (e.g., 100-250 °C) under constant stirring.
-
The reaction is allowed to proceed for a predetermined duration (e.g., 1-8 hours).
-
After the reaction, the reactor is cooled to room temperature.
-
The liquid fraction is separated from any solid residue by filtration or centrifugation.
-
The liquid sample is stored for analysis.
Analysis of Organic Acids
The concentration of this compound and other organic acids in the liquid product can be determined using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Equipped with a suitable column for organic acid analysis (e.g., a C18 reversed-phase column or a dedicated organic acid analysis column).
-
Mobile Phase: A buffered aqueous solution, often with an organic modifier like acetonitrile. The pH is typically acidic to ensure the organic acids are in their protonated form.
-
Detector: A Refractive Index (RI) detector or a UV detector (at a low wavelength, e.g., 210 nm) is commonly used. Mass Spectrometry (MS) can be used for more definitive identification.
-
Standard Preparation: Standard solutions of this compound and other expected organic acids are prepared in the mobile phase to create a calibration curve.
Procedure:
-
The liquid sample from the degradation reaction is filtered through a 0.22 µm syringe filter.
-
The filtered sample is diluted as necessary with the mobile phase.
-
The prepared sample is injected into the HPLC system.
-
The retention times and peak areas of the components in the sample are compared to those of the standards for identification and quantification.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of the alkaline degradation of cellulose to this compound.
Conclusion
The alkaline degradation of cellulose presents a promising route for the production of this compound, a valuable platform chemical. While the reaction yields a complex mixture of products, a deeper understanding of the reaction mechanisms and careful optimization of reaction conditions can potentially enhance the selectivity towards 2,5-DHPA. This technical guide provides a foundational understanding for researchers and professionals working towards the valorization of cellulosic biomass into high-value chemical intermediates. Further research is needed to fully elucidate the formation pathway of 2,5-DHPA and to develop more efficient and selective conversion processes.
References
- 1. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doc.rero.ch [doc.rero.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oaji.net [oaji.net]
- 7. Comparative Study of Green and Traditional Routes for Cellulose Extraction from a Sugarcane By-Product - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dihydroxypentanoic acid molecular structure and IUPAC name
This technical guide provides a comprehensive overview of 2,5-Dihydroxypentanoic acid, detailing its molecular structure, chemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and IUPAC Nomenclature
This compound is an organic compound characterized by a five-carbon chain with hydroxyl groups at the second and fifth positions and a carboxylic acid group at the first position.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | [1][2][3] |
| CAS Registry Number | 21577-52-6 | [1][2][3][4] |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) | [1] |
| Topological Polar Surface Area | 77.8 Ų | [2][4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Experimental Protocols
Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose (B213188)
A common laboratory method for synthesizing this compound involves the alkaline degradation of cellulose.[1] This process breaks the β-1,4-glycosidic bonds within the cellulose structure.[1]
Materials:
-
Cellulose (e.g., cotton, microcrystalline cellulose)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl) for neutralization
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Extraction solvent (e.g., ethyl acetate)
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water in the reaction vessel.
-
Add the cellulose to the NaOH solution with continuous stirring.
-
Heat the mixture to approximately 50°C.
-
Maintain the reaction at this temperature for up to 8 hours to facilitate the degradation of cellulose.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by slowly adding hydrochloric acid until a neutral pH is achieved.
-
Filter the mixture to remove any solid residues.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to isolate the this compound.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed antimicrobial mechanism of this compound.
Biological Activity and Potential Applications
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown inhibitory effects against the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 100 µg/mL.[1] The proposed mechanism for this antimicrobial action is the disruption of the bacterial cell membrane integrity.[1]
Furthermore, as a dihydroxy carboxylic acid, it has potential applications as a monomer in the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs), which are environmentally friendly alternatives to plastics derived from petroleum.[1]
Chemical Reactivity
The hydroxyl groups at the C2 and C5 positions of this compound are susceptible to oxidation, which can lead to the formation of ketones or further carboxylic acids.[1] For instance, oxidation of the hydroxyl group at the C2 position can yield 2-oxo-5-hydroxypentanoic acid, while oxidation at the C5 position can produce 2-hydroxy-5-oxopentanoic acid.[1] Common oxidizing agents used for these transformations include potassium permanganate (B83412) (KMnO₄) under acidic conditions and chromium trioxide (CrO₃) in the Jones reagent.[1]
References
The Emerging Therapeutic Potential of 2,5-Dihydroxypentanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxypentanoic acid, a polyhydroxy acid derived from the alkaline degradation of cellulose, is emerging as a molecule of significant interest in the biomedical field. Preliminary studies have unveiled a spectrum of biological activities, including antimicrobial, cytotoxic, and dermatological properties. This technical guide provides an in-depth analysis of the current understanding of this compound's biological activities, presenting key quantitative data, plausible experimental methodologies based on established protocols, and hypothesized mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound (CAS 21577-52-6) is an alpha-hydroxy acid (AHA) with a molecular formula of C₅H₁₀O₄. Its structure, featuring hydroxyl groups at the second and fifth positions, confers unique chemical properties that are believed to underpin its biological effects. While research into this specific molecule is in its nascent stages, initial findings suggest a promising therapeutic potential across various domains. This whitepaper synthesizes the available data on its antimicrobial and cytotoxic activities and explores its patented applications in dermatology.
Quantitative Data on Biological Activities
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Target | Metric | Value | Reference |
| Antimicrobial | Staphylococcus aureus | MIC | <100 µg/mL | [1] |
| Antimicrobial | Escherichia coli | MIC | <100 µg/mL | [1] |
| Cytotoxicity | MCF-7 breast cancer cells | IC₅₀ | ≈50 µM | [1] |
Antimicrobial Activity
Preliminary in vitro studies indicate that this compound possesses inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The following is a plausible experimental protocol for determining the MIC of this compound, adapted from standard methodologies.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus and E. coli.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Bacterial strains are cultured overnight in MHB at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and MHB without the test compound) and negative (MHB only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Cytotoxic Activity and Proposed Mechanism
This compound has demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line.[1] The reported IC₅₀ value of approximately 50 µM suggests a potent anti-proliferative effect.[1] The proposed mechanism of action is the induction of apoptosis through the activation of caspase-3.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol, based on standard cell viability assays, can be employed to evaluate the cytotoxic effects of this compound on MCF-7 cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Proposed Signaling Pathway: Caspase-3 Mediated Apoptosis
Based on the preliminary evidence suggesting caspase-3 activation, the following signaling pathway is hypothesized for the induction of apoptosis in MCF-7 cells by this compound.
Dermatological Applications
Several patents have highlighted the potential of this compound in the treatment of various skin conditions. It is often categorized with other alpha-hydroxy acids (AHAs), which are known for their exfoliative and skin-renewing properties. As a hydroxy analogue of the amino acid ornithine, it may possess unique biological activities relevant to skin health.
Patented Uses Include Treatment for:
-
Dry skin
-
Ichthyosis
-
Palmar and plantar hyperkeratosis
-
Dandruff
-
Acne
-
Psoriasis
-
Eczema
-
Warts
-
Herpes
The mechanism of action in these applications is likely related to the general properties of AHAs, which include promoting desquamation of corneocytes, increasing dermal thickness, and stimulating collagen synthesis. However, specific clinical data for this compound is not yet publicly available.
Experimental Protocol: In Vitro Keratinocyte Proliferation Assay
To assess the effect of this compound on skin cell turnover, an in vitro proliferation assay using human keratinocytes can be performed.
Objective: To evaluate the effect of this compound on the proliferation of human epidermal keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound
-
BrdU cell proliferation assay kit
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HEKa cells are seeded in 96-well plates and grown to sub-confluency.
-
Treatment: Cells are treated with various concentrations of this compound in a low-serum medium.
-
BrdU Labeling: BrdU labeling reagent is added to the wells, and the cells are incubated for 2-24 hours.
-
Fixation and Detection: Cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added.
-
Substrate Reaction: A substrate is added to develop a colorimetric reaction.
-
Absorbance Measurement: The absorbance is measured, which is directly proportional to the rate of cell proliferation.
Future Directions and Conclusion
The currently available data, though limited, strongly suggests that this compound is a promising candidate for further investigation in the fields of infectious diseases, oncology, and dermatology. Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its antimicrobial and cytotoxic effects.
-
Conducting in vivo studies to validate its efficacy and safety in animal models.
-
Performing well-controlled clinical trials to assess its therapeutic potential in human skin conditions.
-
Optimizing its synthesis and formulation for potential pharmaceutical and cosmeceutical applications.
References
Potential Applications of 2,5-Dihydroxypentanoic Acid in Biotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxypentanoic acid, a C5 carboxylic acid, is emerging as a molecule of significant interest within the biotechnology sector. Its unique chemical structure, featuring hydroxyl groups at the C2 and C5 positions, imparts a range of functionalities that are being explored for diverse applications. Preliminary studies have highlighted its potential as an antimicrobial agent, a cytotoxic compound against cancer cells, and a building block for biodegradable polymers. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, biological activities, and potential applications, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
This compound (CAS No. 21577-52-6) is a chiral carboxylic acid with the molecular formula C₅H₁₀O₄.[1] Its structure, containing both hydrophilic hydroxyl and carboxylic acid moieties and a short hydrophobic carbon chain, suggests a potential for broad biological activity and utility as a versatile chemical intermediate. The growing demand for novel antimicrobial agents, effective anti-cancer therapies, and sustainable biomaterials has spurred research into the potential of this and other bio-based molecules. This guide aims to consolidate the available technical information on this compound to facilitate further research and development in the field of biotechnology.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its application in various biotechnological processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [1][2][3] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 21577-52-6 | [1][2][3] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [1][2] |
| Solubility | Highly soluble in polar solvents like water and ethanol. | [1] |
Laboratory-Scale Synthesis
A common laboratory-scale synthesis of this compound involves the alkaline degradation of cellulose (B213188). This method leverages the breakdown of β-1,4-glycosidic bonds in cellulose to yield shorter-chain hydroxylated carboxylic acids.[1]
-
Preparation: A suspension of cellulose (e.g., from cotton or textile fibers) is prepared in a strong base solution, such as sodium hydroxide (B78521) (NaOH).[1]
-
Reaction: The mixture is heated to an elevated temperature (approximately 50°C) and stirred for a prolonged period (up to 8 hours).[1]
-
Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized with an acid. The resulting solution contains a mixture of hydroxylated carboxylic acids, from which this compound can be isolated and purified using standard chromatographic techniques.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Biotechnological Applications
Preliminary research has identified several promising applications for this compound in the field of biotechnology.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | <100 µg/mL | [1] |
| Escherichia coli | <100 µg/mL | [1] |
The proposed mechanism of action is the disruption of the bacterial cell membrane integrity.[1]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against certain cancer cell lines.
Table 3: Cytotoxicity of this compound
| Cell Line | IC₅₀ Value | Proposed Mechanism | Reference |
| MCF-7 (Breast Cancer) | ≈50 µM | Induction of apoptosis via caspase-3 activation | [1] |
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Proposed Signaling Pathway for Apoptosis Induction
The cytotoxic effect of this compound in MCF-7 cells is suggested to be mediated through the induction of apoptosis, a form of programmed cell death, involving the activation of caspase-3.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2,5-Dihydroxypentanoic acid (DHPA), a molecule of interest in various chemical and biological research fields. Due to the limited availability of specific quantitative data for DHPA in publicly accessible literature, this document synthesizes information on its general physicochemical properties, provides established experimental protocols for its characterization, and discusses its potential degradation pathways based on the chemistry of related α-hydroxy acids. This guide is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.
Introduction
This compound (CAS No. 21577-52-6) is a five-carbon carboxylic acid containing two hydroxyl groups at the C2 and C5 positions.[1] Its structure, featuring both hydrophilic (hydroxyl and carboxyl groups) and a short hydrophobic alkyl chain, suggests an amphiphilic character.[1] This inherent duality influences its solubility in various solvents and its potential interactions in biological systems. A thorough understanding of its solubility and stability is paramount for its application in fields ranging from chemical synthesis to potential therapeutic development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 21577-52-6 | [1] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [2] |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) | [1] |
Solubility
Qualitative Solubility
This compound is described as being highly soluble in polar solvents such as water and ethanol.[1] This is attributed to the presence of the carboxylic acid and two hydroxyl groups, which can readily form hydrogen bonds with polar solvent molecules.
Quantitative Solubility Data
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][3]
3.3.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method (e.g., HPLC-UV)
3.3.2. Procedure
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a saturated solution.
-
Equilibrate the vials in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
The following diagram illustrates the general workflow for this experimental protocol.
Stability
The stability of this compound is a critical parameter for its storage, handling, and formulation. As an α-hydroxy acid, it may be susceptible to degradation under various stress conditions.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The hydroxyl groups at the C2 and C5 positions are susceptible to oxidation, which could lead to the formation of the corresponding ketones, 2-oxo-5-hydroxypentanoic acid and 2-hydroxy-5-oxopentanoic acid, respectively.[1]
-
Dehydration: Under certain conditions, intramolecular dehydration could occur, leading to the formation of unsaturated derivatives.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.
-
Esterification: In the presence of alcohols, particularly under acidic conditions, the carboxylic acid group can undergo esterification.
Forced Degradation Studies
To elucidate the degradation profile of this compound, forced degradation studies are recommended. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3]
4.2.1. Experimental Protocol for Forced Degradation Studies
A general protocol for conducting forced degradation studies is outlined below. The specific conditions should be optimized for this compound.
4.2.1.1. Materials
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
4.2.1.2. Procedure
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a defined period.
-
Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.
-
Analyze all stressed samples at appropriate time points using a validated stability-indicating method to separate and quantify the parent compound and any degradation products.
The following diagram illustrates a typical workflow for forced degradation studies.
Potential Metabolic Pathways
Specific metabolic pathways for this compound have not been detailed in the available literature. However, as a short-chain hydroxy acid, it can be hypothesized to enter metabolic pathways common to other short-chain fatty acids (SCFAs). SCFAs are known to be produced by gut microbiota and can be utilized by the host for energy or as signaling molecules.[4][5]
A plausible metabolic fate for this compound could involve β-oxidation, similar to other fatty acids, where the molecule is sequentially broken down to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle (TCA cycle) for energy production. The hydroxyl groups may undergo oxidation prior to or during this process.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Conclusion
While this compound is known to be highly soluble in polar solvents, a significant data gap exists regarding its quantitative solubility and stability profiles. This technical guide has provided a summary of the known physicochemical properties and has outlined detailed experimental protocols for the determination of these critical parameters. The proposed degradation pathways and the hypothetical metabolic scheme offer a starting point for further investigation. For drug development and other scientific applications, it is imperative that the solubility and stability of this compound are experimentally determined under conditions relevant to its intended use.
References
Spectroscopic Analysis of 2,5-Dihydroxypentanoic Acid: A Technical Guide
Introduction
2,5-Dihydroxypentanoic acid (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyfunctional organic molecule containing a carboxylic acid and two hydroxyl groups. These functional groups dictate its chemical reactivity and biological activity, making spectroscopic characterization crucial for its identification and for understanding its role in various chemical and biological processes. This document provides a predictive overview of its spectroscopic properties and outlines standard methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Atom No. | Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) |
| H on C2 | ~4.1 - 4.3 | C1 (C=O) | ~175 - 180 |
| H on C3 (α to C2) | ~1.7 - 1.9 | C2 (-CH(OH)-) | ~70 - 75 |
| H on C4 (β to C2) | ~1.5 - 1.7 | C3 (-CH₂-) | ~30 - 35 |
| H on C5 | ~3.6 - 3.8 | C4 (-CH₂-) | ~25 - 30 |
| OH on C2, C5 | Variable | C5 (-CH₂OH) | ~60 - 65 |
| COOH | Variable |
Note: Predicted values are based on computational models and may vary from experimental results. The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
Table 2: Theoretical Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |
| C-H (sp³) | Stretching | 2850-2960 | Medium-Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |
| C-O | Stretching | 1050-1260 | Medium-Strong |
Note: The broadness of the O-H bands is due to hydrogen bonding.[1][2][3]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Ion (M⁺) | m/z 134 | For Electron Ionization (EI-MS) |
| [M+H]⁺ | m/z 135 | For soft ionization techniques (e.g., ESI, CI) |
| [M+Na]⁺ | m/z 157 | Common adduct in ESI-MS |
| Key Fragment Ions | m/z 116, 87, 73, 45 | See fragmentation pattern description below. |
Predicted Fragmentation Pattern: In mass spectrometry, this compound is expected to undergo fragmentation through several key pathways:
-
Loss of H₂O (m/z 116): Dehydration is a common fragmentation for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups or the carbonyl group. For instance, cleavage between C1 and C2 could lead to the loss of the carboxyl group.
-
Loss of COOH (m/z 89) or CO₂ (from decarboxylation).
-
Cleavage of the carbon chain.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Calibrate the 90° pulse width for the desired nucleus (¹H or ¹³C).[4]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., KBr or NaCl) by evaporating a drop of the solution.[6]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.[7]
-
Place the sample in the instrument's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The choice of solvent depends on the ionization technique.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into a high vacuum and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. The sample solution is sprayed through a charged capillary into an electric field, creating charged droplets from which ions are desolvated.[8]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uwyo.edu [uwyo.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. mse.washington.edu [mse.washington.edu]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical properties of 2,5-Dihydroxypentanoic acid. Due to a notable absence of experimentally determined thermochemical data such as enthalpy of formation, entropy, and heat capacity for this specific molecule in publicly accessible literature, this guide also presents available data for the structurally related compound, pentanoic acid, to offer a comparative baseline. Furthermore, this document details a laboratory-scale synthesis protocol for this compound via the alkaline degradation of cellulose (B213188) and includes a proposed workflow for its subsequent purification.
Introduction
This compound (C₅H₁₀O₄, CAS No: 21577-52-6) is a polyhydroxylated carboxylic acid.[1][2] Its structure, featuring both hydroxyl and carboxylic acid functional groups, suggests its potential for various chemical interactions and makes it a molecule of interest in fields such as biorenewable chemicals and as a potential building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is crucial for process design, reaction engineering, and safety assessments in its potential applications. However, a comprehensive search of scientific databases reveals a significant gap in the experimental thermochemical data for this compound.
Thermochemical Properties
This compound: A Data Gap
As of the compilation of this guide, there is no publicly available, experimentally determined data for the key thermochemical properties of this compound, including its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). While computational estimations can be performed, they fall outside the scope of this guide which focuses on experimentally verified data. The absence of this data highlights an opportunity for further research to characterize this potentially valuable bio-derived molecule.
Comparative Data: Thermochemical Properties of Pentanoic Acid
To provide a frame of reference, this section presents the experimentally determined thermochemical properties of pentanoic acid (C₅H₁₀O₂), a five-carbon carboxylic acid without the hydroxyl groups. This data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][5][6][7]
Table 1: Thermochemical Properties of Pentanoic Acid (CAS No: 109-52-4) [3][5][6]
| Property | Value | Units | Phase | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -491. ± 20. | kJ/mol | Gas | --INVALID-LINK--[6] |
| Standard Molar Entropy (S°) | 439.82 ± 0.63 | J/mol·K | Gas | --INVALID-LINK--[6] |
| Constant Pressure Heat Capacity (Cp) | 197. | J/mol·K | Liquid | --INVALID-LINK--[5] |
Note: The presence of two hydroxyl groups in this compound is expected to significantly influence its thermochemical properties compared to pentanoic acid, primarily through increased intermolecular hydrogen bonding and a higher molecular weight.
Experimental Protocols: Synthesis of this compound
The primary laboratory-scale synthesis method reported for this compound is the alkaline degradation of cellulose.[2]
Principle
This method involves the treatment of cellulose, a polysaccharide composed of β-1,4-glycosidic linked D-glucose units, with a strong base at elevated temperatures. The alkaline conditions promote the cleavage of the glycosidic bonds, leading to the formation of various smaller, soluble molecules, including hydroxylated carboxylic acids like this compound.[2]
Materials and Equipment
-
Cellulose source (e.g., microcrystalline cellulose, cotton linters)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Heating mantle with a temperature controller
-
Condenser
-
Stirring apparatus (magnetic or mechanical)
-
pH meter or pH indicator strips
-
Hydrochloric acid (HCl) for neutralization
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Chromatography system for purification (e.g., column chromatography with a suitable resin)
Procedure
-
Reaction Setup: A suspension of cellulose in deionized water is prepared in the reaction vessel.
-
Alkaline Treatment: A concentrated solution of sodium hydroxide is added to the cellulose suspension to achieve the desired alkaline concentration.
-
Heating and Reaction: The mixture is heated to approximately 50°C and stirred vigorously for a period of up to 8 hours. The reaction should be carried out under a reflux condenser to prevent the loss of solvent.[2]
-
Cooling and Neutralization: After the reaction period, the mixture is cooled to room temperature. The excess alkali is then carefully neutralized by the dropwise addition of hydrochloric acid until a neutral pH is reached.
-
Initial Separation: The unreacted solid cellulose is removed from the solution by filtration. The filtrate contains a mixture of degradation products, including this compound.
Proposed Purification Workflow
Caption: A proposed workflow for the purification of this compound.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature detailing specific signaling pathways in which this compound is involved. Further research is required to elucidate any potential biological roles of this molecule.
Conclusion
This technical guide has summarized the currently available information on the thermochemical properties of this compound. A significant finding is the absence of experimentally determined data for its enthalpy of formation, entropy, and heat capacity, presenting a clear avenue for future research. To provide context, corresponding data for pentanoic acid have been presented. A laboratory-scale synthesis protocol via alkaline degradation of cellulose has been detailed, along with a proposed purification workflow. The lack of information on the biological roles and signaling pathways of this compound also indicates a need for further investigation. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (21577-52-6) for sale [vulcanchem.com]
- 3. Pentanoic acid [webbook.nist.gov]
- 4. Pentanoic acid [webbook.nist.gov]
- 5. Pentanoic acid [webbook.nist.gov]
- 6. Pentanoic acid [webbook.nist.gov]
- 7. Pentanoic acid [webbook.nist.gov]
Discovery and natural occurrence of 2,5-Dihydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxypentanoic acid, a C5 hydroxy acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis and reported bioactivities. While its natural occurrence remains undocumented in the scientific literature, this document details the laboratory-scale synthesis through alkaline degradation of cellulose (B213188). Furthermore, it outlines experimental protocols for assessing its cytotoxic effects on cancer cell lines and its antimicrobial properties. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and to provide standardized methodologies for future studies.
Introduction
This compound is a pentanoic acid derivative characterized by the presence of two hydroxyl groups at the C2 and C5 positions. Its chemical structure suggests potential for various chemical reactions and biological interactions. This document consolidates the available technical information on this compound, presenting its physicochemical properties, a detailed synthesis method, and protocols for evaluating its biological activities. The information is intended to provide a thorough understanding of the compound and to facilitate further research into its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 21577-52-6 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [1] |
| InChI Key | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [1] |
Discovery and Natural Occurrence
Extensive literature searches did not yield any evidence of the discovery of this compound from a natural source. Its presence in plants, microorganisms, or other natural systems has not been reported. The primary route to obtaining this compound is through laboratory synthesis.
Laboratory Synthesis
The most commonly cited method for synthesizing this compound is through the alkaline degradation of cellulose.[2]
Experimental Protocol: Alkaline Degradation of Cellulose
This protocol describes the laboratory-scale synthesis of this compound from microcrystalline cellulose.
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a 5.0% (w/w) NaOH solution by dissolving NaOH pellets in deionized water.
-
In a reaction vessel, create a slurry by mixing 30 g of microcrystalline cellulose with 270 g of the 5.0% NaOH solution.[2]
-
Heat the mixture to 160°C with continuous stirring.[2]
-
Maintain the reaction at 160°C for a specified duration (e.g., 60 minutes). Samples can be taken at various time points to monitor the reaction progress.[2]
-
After the desired reaction time, cool the mixture to room temperature.
-
Neutralize the reaction mixture to approximately pH 7 using HCl.
-
Filter the solution to remove any unreacted cellulose and other solid byproducts.
-
The resulting aqueous solution contains a mixture of hydroxy carboxylic acids, including this compound.[2]
-
Purification of this compound from the product mixture requires further chromatographic steps, such as ion-exchange chromatography or preparative HPLC.
-
The identity and purity of the isolated this compound should be confirmed using analytical techniques like NMR and mass spectrometry.
References
An In-depth Technical Guide to 2,5-Dihydroxypentanoic Acid and its Putative Role in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dihydroxypentanoic acid is a five-carbon carboxylic acid with hydroxyl groups at the second and fifth positions. While not a well-established intermediate in canonical human metabolic pathways, its chemical structure and origin as a potential breakdown product of cellulose (B213188) suggest a plausible, yet under-investigated, role in the context of gut microbiota metabolism. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its chemical properties, synthesis, potential biological significance, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a polar molecule due to the presence of a carboxylic acid and two hydroxyl groups. Its properties make it soluble in aqueous solutions.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [1][2] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 21577-52-6 | [1][2] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [2] |
| InChI Key | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 77.8 Ų | [2] |
| Predicted XLogP3-AA | -0.8 | [2] |
Synthesis
Currently, the primary described method for obtaining this compound is through the chemical degradation of cellulose.
Laboratory-Scale Synthesis from Cellulose
A laboratory-scale synthesis involves the alkaline degradation of cellulose.[1] This process breaks the β-1,4-glycosidic bonds in the cellulose polymer, leading to the formation of various shorter-chain hydroxylated carboxylic acids, including this compound.
References
Chiral Synthesis of 2,5-Dihydroxypentanoic Acid Enantiomers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomers of 2,5-dihydroxypentanoic acid. This chiral molecule is a valuable building block in medicinal chemistry and drug development. This document details chemoenzymatic methods, outlines specific experimental protocols, and presents quantitative data to assist researchers in the synthesis of these target compounds.
Introduction
This compound possesses two stereocenters, making its stereoselective synthesis a key challenge. The ability to produce enantiomerically pure forms of this molecule is crucial for the development of stereochemically defined pharmaceuticals, where the biological activity is often dependent on the specific configuration of the molecule. This guide will focus on practical and efficient synthetic routes, including chiral pool synthesis, kinetic resolution, and asymmetric reduction.
Synthetic Strategies
Several synthetic strategies can be employed for the chiral synthesis of this compound enantiomers. The most prominent and effective methods include:
-
Chiral Pool Synthesis from Glutamic Acid: Utilizing the inherent chirality of readily available L- and D-glutamic acid.
-
Lipase-Catalyzed Kinetic Resolution of a Lactone Intermediate: Employing enzymes to selectively resolve a racemic mixture of the corresponding lactone, 5-(hydroxymethyl)dihydrofuran-2(3H)-one.
-
Asymmetric Reduction of a Keto-Ester Precursor: Stereoselectively reducing a prochiral keto-ester to establish the desired stereochemistry at the C2 position.
This guide will primarily detail the chemoenzymatic approach involving the synthesis of a racemic lactone followed by enzymatic kinetic resolution, as it represents a robust and scalable method.
Chemoenzymatic Synthesis via Lactone Intermediate
This strategy involves two main stages: the chemical synthesis of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one and its subsequent enzymatic kinetic resolution.
Stage 1: Synthesis of Racemic 5-(Hydroxymethyl)dihydrofuran-2(3H)-one
A reliable method for the synthesis of the racemic lactone is through the Baeyer-Villiger oxidation of 2-(hydroxymethyl)cyclopentanone (B1310601).
1.1. Synthesis of 2-(Hydroxymethyl)cyclopentanone
This precursor can be synthesized from cyclopentanone (B42830) via a two-step procedure involving hydroxymethylation followed by removal of the activating group.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)cyclopentanone
-
Step 1: Synthesis of 2-(Dimethylaminomethyl)cyclopentanone.
-
To a solution of cyclopentanone (1.0 eq) and dimethylamine (B145610) hydrochloride (1.2 eq) in ethanol, paraformaldehyde (1.5 eq) is added.
-
The mixture is refluxed for 2-3 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether.
-
The aqueous layer is basified with a strong base (e.g., NaOH) to pH > 10 and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give 2-(dimethylaminomethyl)cyclopentanone.
-
-
Step 2: Synthesis of 2-Methylenecyclopentanone (B183989).
-
2-(Dimethylaminomethyl)cyclopentanone (1.0 eq) is dissolved in a suitable solvent like dichloromethane (B109758).
-
Methyl iodide (1.2 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the quaternary ammonium (B1175870) salt.
-
The solvent is removed, and the residue is treated with a non-nucleophilic base (e.g., DBU) to induce elimination, affording 2-methylenecyclopentanone.
-
-
Step 3: Hydroboration-Oxidation to 2-(Hydroxymethyl)cyclopentanone.
-
To a solution of 2-methylenecyclopentanone (1.0 eq) in dry THF at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, 1.0 M in THF, 1.1 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.
-
The reaction is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 3 eq) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq).
-
The mixture is stirred at room temperature for 1-2 hours.
-
The aqueous layer is saturated with NaCl and extracted with ethyl acetate (B1210297).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(hydroxymethyl)cyclopentanone.
-
1.2. Baeyer-Villiger Oxidation to 5-(Hydroxymethyl)dihydrofuran-2(3H)-one
The Baeyer-Villiger oxidation of 2-(hydroxymethyl)cyclopentanone yields the desired racemic lactone. Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.
Experimental Protocol: Baeyer-Villiger Oxidation
-
To a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one.
Stage 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution using lipases is a highly effective method for separating the enantiomers of the racemic lactone. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq) is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
An acyl donor, such as vinyl acetate (2.0-5.0 eq), is added.
-
An immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B) is added to the mixture (typically 10-20% by weight of the substrate).
-
The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the resulting mixture of the acylated lactone and the unreacted alcohol is separated by column chromatography.
-
The separated enantiomers can then be de-acylated if necessary. For instance, the acetylated enantiomer can be hydrolyzed back to the alcohol under mild basic conditions (e.g., K2CO3 in methanol).
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (Alcohol) (%) | e.e. (Ester) (%) |
| 1 | Novozym 435 | Vinyl Acetate | t-BuOMe | 40 | 24 | ~50 | >99 | >99 |
| 2 | Lipase PS (Amano) | Vinyl Acetate | Hexane | 30 | 48 | ~50 | >98 | >98 |
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution.
Stage 3: Hydrolysis to this compound
The enantiomerically pure lactones can be hydrolyzed to the corresponding this compound enantiomers under basic conditions followed by acidification.
Experimental Protocol: Lactone Hydrolysis
-
The enantiopure lactone (e.g., (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one) is dissolved in a mixture of water and a co-solvent like methanol.
-
An aqueous solution of a base (e.g., 1 M NaOH, 1.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then acidified to pH 2-3 with a strong acid (e.g., 1 M HCl).
-
The aqueous solution is saturated with NaCl and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically pure this compound.
Conclusion
The chemoenzymatic approach, combining a robust chemical synthesis of a racemic lactone intermediate with a highly selective enzymatic resolution, provides an efficient and scalable route to the enantiomers of this compound. The detailed protocols and tabulated data in this guide offer a practical foundation for researchers in the fields of organic synthesis and drug development to access these valuable chiral building blocks. The use of commercially available enzymes and well-established chemical transformations makes this strategy attractive for both academic and industrial settings.
Theoretical Studies on the Conformation of 2,5-Dihydroxypentanoic Acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its chemical and biological activity. For molecules with multiple rotatable bonds, such as 2,5-dihydroxypentanoic acid, a thorough understanding of the conformational landscape is crucial for applications in drug design and materials science. While specific theoretical studies on the conformational analysis of this compound are not extensively available in current literature, this technical guide outlines a robust, state-of-the-art computational methodology to perform such an investigation. This document serves as a comprehensive protocol for researchers aiming to elucidate the conformational preferences of this compound and similar flexible molecules.
Introduction to this compound and Conformational Analysis
This compound (C₅H₁₀O₄) is a short-chain hydroxy fatty acid.[1][2][3] Its structure, featuring a carboxylic acid group and two hydroxyl groups, allows for the formation of various intramolecular hydrogen bonds, which can significantly influence its conformational preferences. The molecule possesses four rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.[1][2]
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[4][5] In computational chemistry, this involves exploring the potential energy surface of a molecule to identify its stable conformers and the transition states that connect them.[4] This information is paramount for understanding a molecule's physical properties, reactivity, and biological function. For drug development, identifying the bioactive conformation—the shape a molecule adopts when it binds to a biological target—is a critical step.
Experimental Protocols: A Computational Approach
The following sections detail a comprehensive computational workflow for the conformational analysis of this compound. This protocol is designed to be adaptable for similar small, flexible molecules.
Initial Structure Generation and Molecular Mechanics Optimization
The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building tools within computational chemistry software packages like Avogadro, GaussView, or Maestro. The initial geometry is then typically subjected to a preliminary optimization using a molecular mechanics (MM) force field (e.g., MMFF94, UFF). This step relieves any significant steric strain in the initial structure and provides a reasonable starting point for more advanced calculations.
Conformational Space Exploration
Due to the flexibility of this compound, a systematic exploration of its conformational space is necessary to locate various low-energy structures.[4][6] Several algorithms can be employed for this task:
-
Systematic Search: This method involves rotating each dihedral angle by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic and Molecular Dynamics Methods: These approaches, such as Monte Carlo (MC) simulations and molecular dynamics (MD), randomly sample the conformational space.[4][7] Techniques like replica exchange molecular dynamics (REMD) can enhance sampling by running parallel simulations at different temperatures.[7][8]
-
Specialized Software: Programs like CREST, developed by the Grimme group, have become a popular and efficient tool for automated conformational searches.[4]
The output of this stage is a collection of unique conformers. These are typically filtered based on an energy window (e.g., within 10-20 kJ/mol of the lowest energy conformer found) to select a manageable number for further refinement.
Quantum Mechanical Geometry Optimization and Energy Calculation
The conformers obtained from the initial search are then subjected to more accurate quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[9]
A typical protocol involves:
-
Geometry Optimization: Each conformer is re-optimized at a chosen level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP) and potentially a different functional that includes dispersion corrections (e.g., B3LYP-D3, ωB97X-D).[9]
Inclusion of Solvent Effects
The conformation of a molecule can be significantly influenced by its environment. To model the behavior of this compound in a biological context (i.e., in aqueous solution), it is crucial to include the effects of a solvent. This can be achieved through:
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice where the solvent is treated as a continuous medium with a specific dielectric constant.[9]
-
Explicit Solvation Models (QM/MM): For higher accuracy, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used, where the solute is treated with QM and a number of surrounding solvent molecules are treated explicitly with MM.[8]
Data Presentation
The quantitative results of the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables represent hypothetical data for the most stable conformers of this compound.
Table 1: Relative Energies and Boltzmann Population of Hypothetical this compound Conformers
| Conformer ID | ΔE (kJ/mol) | ΔG (kJ/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 2.50 | 2.15 | 15.1 |
| Conf-3 | 4.80 | 5.20 | 5.5 |
| Conf-4 | 8.10 | 7.90 | 2.8 |
| Conf-5 | 12.30 | 11.95 | 1.3 |
ΔE: Relative electronic energy; ΔG: Relative Gibbs free energy.
Table 2: Key Dihedral Angles (°) for the Lowest Energy Hypothetical Conformers
| Dihedral Angle | Conf-1 | Conf-2 | Conf-3 |
| O=C-C2-C3 | 178.5 | -65.2 | 68.9 |
| C-C2-C3-C4 | -60.1 | 179.3 | 55.4 |
| C2-C3-C4-C5 | 175.8 | 62.1 | -177.0 |
| C3-C4-C5-O | 65.3 | -178.8 | -63.7 |
Table 3: Intramolecular Hydrogen Bond Distances (Å) in Hypothetical Conformers
| Hydrogen Bond | Conf-1 | Conf-2 | Conf-3 |
| O(C1=O)H···O(C2-OH) | 2.15 | - | - |
| O(C2-OH)H···O(C5-OH) | 1.98 | 2.05 | - |
| O(C5-OH)H···O(C1=O) | - | - | 2.21 |
Visualizations
Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.
Caption: A generalized workflow for computational conformational analysis.
Caption: A hypothetical signaling cascade initiated by a short-chain hydroxy acid.
Conclusion
This technical guide provides a comprehensive and detailed framework for conducting a theoretical study on the conformational landscape of this compound. By following the outlined computational protocols—from initial structure generation and robust conformational searching to high-level quantum mechanical refinement and inclusion of solvent effects—researchers can obtain a detailed understanding of the molecule's preferred three-dimensional structures. The resulting data on relative energies, geometries, and intramolecular interactions are invaluable for predicting the molecule's behavior and for guiding future research in drug discovery and materials science. This methodological approach ensures a thorough and accurate characterization of the conformational space for this compound and other similarly flexible molecules.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:21577-52-6 | Chemsrc [chemsrc.com]
- 4. calcus.cloud [calcus.cloud]
- 5. m.youtube.com [m.youtube.com]
- 6. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 7. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Methodological & Application
Synthesis of 2,5-Dihydroxypentanoic Acid via Alkaline Degradation of Cellulose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,5-dihydroxypentanoic acid, a valuable platform chemical and potential building block in drug development, through the alkaline degradation of cellulose (B213188). The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction and subsequent purification. Quantitative data from studies on the alkaline degradation of cellulose are summarized to illustrate the influence of reaction conditions on the yield of hydroxy carboxylic acids. A workflow diagram is provided for clear visualization of the experimental process.
Introduction
This compound (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyhydroxylated carboxylic acid with potential applications in the synthesis of bioactive molecules and polymers. One promising and sustainable method for its production is the alkaline degradation of cellulose, an abundant and renewable biopolymer.[1] This process involves the treatment of cellulosic materials with a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures. The alkaline conditions promote the peeling reaction of the cellulose chains, leading to the formation of various hydroxy carboxylic acids, including this compound. This application note provides a comprehensive protocol for its synthesis and purification.
Data Presentation
The yield of this compound and other hydroxy carboxylic acids from the alkaline degradation of cellulose is highly dependent on the reaction conditions, primarily sodium hydroxide concentration and temperature. The following table summarizes the relative abundance of the major carboxylic acid products identified in the alkaline degradation of microcrystalline cellulose.
| Major Carboxylic Acid Products (in order of general abundance) |
| Glucoisosaccharinic acid (GISA) |
| Formic acid |
| Lactic acid |
| This compound (2,5-DHPA) |
| Glycolic acid |
| Acetic acid |
Note: The exact distribution and yield of each acid vary with reaction conditions.
Experimental Protocols
This protocol is based on established methods for the alkaline degradation of cellulose.[1]
Part 1: Alkaline Degradation of Cellulose
1.1 Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Nitrogen gas (optional, for inert atmosphere)
1.2 Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls
-
Stirring mechanism for the reactor
-
Heating mantle or oil bath
-
Balance
1.3 Procedure:
-
Prepare the desired concentration of NaOH solution (e.g., 2.5%, 5.0%, or 10.0% w/w) by carefully dissolving NaOH pellets in deionized water.
-
Weigh 30 g of microcrystalline cellulose and add it to the batch reactor.
-
Add 270 g of the prepared NaOH solution to the reactor, resulting in a solid-to-liquid ratio of 1:9.
-
Seal the reactor and, if desired, purge with nitrogen gas to create an inert atmosphere.
-
Begin stirring the mixture.
-
Heat the reactor to the target temperature (e.g., 100°C, 160°C, or 200°C).
-
Maintain the reaction at the target temperature for a specified duration (e.g., up to 8 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully open the reactor and collect the resulting liquid product, which will be a complex mixture of hydroxy carboxylic acids.
Part 2: Purification of this compound
The purification of this compound from the complex reaction mixture can be achieved through a sequential chromatographic process.
2.1 Materials:
-
Crude reaction mixture from Part 1
-
Polymeric adsorbent resin (e.g., Sepabeads SP-207)
-
Strong anion exchange resin (e.g., Dowex 1X8)
-
Deionized water (as eluent)
-
Ethanol (B145695) (for eluting from polymeric adsorbent)
-
Sulfuric acid (for regenerating anion exchange resin)
-
Sodium sulfate (B86663) (for regenerating anion exchange resin)
2.2 Equipment:
-
Chromatography columns
-
Fraction collector
-
pH meter
-
Analytical HPLC with a suitable column (for fraction analysis)
2.3 Procedure:
Step 2.3.1: Separation using Polymeric Adsorbent
-
Pack a chromatography column with the polymeric adsorbent resin.
-
Equilibrate the column with deionized water.
-
Load the crude reaction mixture onto the column.
-
Elute with deionized water to separate the hydrophilic components.
-
Subsequently, elute with a gradient of ethanol in water to recover the more hydrophobic hydroxy carboxylic acids, including this compound.
-
Collect fractions and analyze them using analytical HPLC to identify the fractions containing this compound.
Step 2.3.2: Separation using Strong Anion Exchange Resin
-
Pool the fractions containing this compound from the previous step.
-
Pack a chromatography column with the strong anion exchange resin in the sulfate form.
-
Equilibrate the column with deionized water.
-
Load the pooled fractions onto the column. The carboxylic acids will bind to the resin.
-
Elute with deionized water. The different hydroxy carboxylic acids will elute at different rates based on their acid strength and potential for lactonization.
-
Collect fractions and analyze them using analytical HPLC to isolate the pure this compound.
-
The anion exchange resin can be regenerated by washing with sulfuric acid followed by sodium sulfate solution.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note & Protocol: Laboratory Scale Synthesis of 2,5-Dihydroxypentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dihydroxypentanoic acid is a versatile organic compound with a molecular formula of C₅H₁₀O₄ and a molecular weight of 134.13 g/mol .[1][2] Its structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a valuable building block in various chemical syntheses.[1] Notably, it has potential applications as a monomer in the creation of biodegradable polymers like polyhydroxyalkanoates (PHAs) and has shown preliminary antimicrobial properties.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound through the alkaline degradation of cellulose (B213188).[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol [1][2] |
| IUPAC Name | This compound[1][2] |
| CAS Registry Number | 21577-52-6[1][2] |
| Canonical SMILES | C(CC(C(=O)O)O)CO[1] |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol)[1] |
Experimental Protocol: Synthesis via Alkaline Degradation of Cellulose
This protocol details the synthesis of this compound from cellulose. The methodology is based on the principle of breaking down the β-1,4-glycosidic bonds in cellulose using a strong base at an elevated temperature.[1]
Materials and Equipment:
-
Microcrystalline cellulose
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Water bath
-
pH meter or pH paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup:
-
In a 500 mL round-bottom flask, dissolve 20 g of sodium hydroxide pellets in 200 mL of deionized water with gentle stirring. Allow the solution to cool to room temperature.
-
Add 10 g of microcrystalline cellulose to the sodium hydroxide solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Place the flask in a heating mantle and heat the mixture to 50°C.
-
-
Reaction:
-
Maintain the reaction mixture at 50°C with continuous stirring for 8 hours. The solution will gradually darken.
-
-
Neutralization and Acidification:
-
After 8 hours, cool the reaction mixture to room temperature in a water bath.
-
Carefully neutralize the solution by slowly adding concentrated hydrochloric acid while stirring in an ice bath. Monitor the pH closely using a pH meter or pH paper.
-
Once the solution is neutralized (pH ~7), further acidify to pH 2 by adding 1M hydrochloric acid. This step protonates the carboxylate to form the carboxylic acid.
-
-
Extraction:
-
Transfer the acidified solution to a 500 mL separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
-
Purification (Optional):
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain highly pure this compound.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle sodium hydroxide and hydrochloric acid with extreme care as they are corrosive. Work in a well-ventilated fume hood.
-
The neutralization and acidification steps are exothermic and should be performed in an ice bath to control the temperature.
Experimental Workflow
References
Application Notes and Protocols for the Polymerization of 2,5-Dihydroxypentanoic Acid for Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of biodegradable plastics through the polymerization of 2,5-dihydroxypentanoic acid. The resulting aliphatic polyester (B1180765), poly(2,5-dihydroxypentanoate), is a member of the polyhydroxyalkanoate (PHA) family, known for its biodegradability.[1] These materials hold significant promise for various applications, including controlled drug delivery systems and environmentally benign packaging. The protocols outlined below are based on established methods for polyester synthesis and provide a framework for the laboratory-scale production and characterization of this polymer.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of bio-based and biodegradable polyesters synthesized by numerous microorganisms.[2] Their biocompatibility and susceptibility to enzymatic degradation make them attractive alternatives to conventional petroleum-based plastics, particularly in the biomedical and pharmaceutical fields.[1] this compound is a C5 hydroxy acid that can serve as an AB-type monomer for the synthesis of a novel PHA. The presence of both a hydroxyl and a carboxylic acid group allows for self-condensation to form a polyester chain.[3] This document details the methodologies for the synthesis, characterization, and biodegradation assessment of poly(2,5-dihydroxypentanoate).
Monomer Synthesis: this compound
While this compound is not widely commercially available, it can be synthesized in the laboratory. One reported method involves the alkaline degradation of cellulose (B213188).[4] This process involves treating cellulose with a strong base, such as sodium hydroxide, at elevated temperatures. This breaks the β-1,4-glycosidic bonds in the cellulose, yielding shorter-chain hydroxylated carboxylic acids, including this compound.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Registry Number | 21577-52-6 | [4] |
Polymerization of this compound
The polymerization of this compound can be achieved through polycondensation, a process where monomers are linked together with the elimination of a small molecule, such as water.[5] Both melt polycondensation and solution polycondensation are viable methods.
Experimental Protocol: Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point in the presence of a catalyst.
Materials:
-
This compound
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), p-Toluenesulfonic acid)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Dry the this compound monomer under vacuum at 40-50 °C for 24 hours to remove any residual water.
-
Place the dried monomer and catalyst (0.1-0.5 mol% relative to the monomer) into the three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heat the flask to a temperature above the melting point of the monomer (e.g., 140-160 °C) under a slow stream of nitrogen to create an inert atmosphere.
-
Once the monomer has melted, begin mechanical stirring to ensure a homogenous reaction mixture.
-
After an initial period of stirring under nitrogen (e.g., 2-4 hours) to form low molecular weight oligomers, gradually apply a vacuum (e.g., starting at 100 mmHg and slowly reducing to <1 mmHg).
-
Increase the reaction temperature (e.g., to 180-200 °C) to facilitate the removal of the water byproduct and drive the polymerization towards higher molecular weights.
-
Continue the reaction under high vacuum for several hours (e.g., 8-24 hours) until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reaction mixture to room temperature under nitrogen.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Experimental Protocol: Solution Polycondensation
Solution polycondensation is performed in a high-boiling point solvent, which can also act as an azeotropic agent to remove water.
Materials:
-
This compound
-
High-boiling point solvent (e.g., toluene, xylene)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Dean-Stark apparatus
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dry the this compound monomer as described in the melt polycondensation protocol.
-
Add the monomer, solvent, and catalyst to the three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser.
-
Heat the mixture to the boiling point of the solvent and maintain it at reflux.
-
The water produced during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction for several hours (e.g., 24-48 hours) until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Filter and wash the polymer with the non-solvent.
-
Dry the purified polymer under vacuum.
Caption: Experimental workflow for the synthesis and characterization of poly(2,5-dihydroxypentanoate).
Characterization of Poly(2,5-dihydroxypentanoate)
The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and mechanical properties. The following are representative values for similar biodegradable polyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).
Table 2: Representative Properties of Biodegradable Polyesters
| Property | Typical Value Range | Analytical Method |
| Molecular Weight | ||
| Number-Average Molecular Weight (Mn) | 50,000 - 500,000 g/mol | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[6] |
| Weight-Average Molecular Weight (Mw) | 100,000 - 1,000,000 g/mol | GPC/SEC[6] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC/SEC (Mw/Mn) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | -5 to 10 °C | Differential Scanning Calorimetry (DSC)[7] |
| Melting Temperature (Tm) | 120 - 175 °C | DSC[7] |
| Mechanical Properties | ||
| Tensile Strength | 20 - 40 MPa | Tensile Testing[8] |
| Young's Modulus | 1 - 3.5 GPa | Tensile Testing[8] |
| Elongation at Break | 2 - 10 % | Tensile Testing[8] |
Experimental Protocol: Molecular Weight Determination by GPC/SEC
Instrumentation:
-
Gel Permeation Chromatograph (GPC) or Size Exclusion Chromatograph (SEC) system
-
Refractive index (RI) detector
-
Appropriate columns for polyester analysis (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase (e.g., chloroform, tetrahydrofuran)
-
Polystyrene standards for calibration
Procedure:
-
Prepare a calibration curve using narrow molecular weight polystyrene standards.
-
Dissolve a known concentration of the synthesized poly(2,5-dihydroxypentanoate) in the mobile phase.
-
Filter the polymer solution through a 0.22 µm filter.
-
Inject the sample into the GPC/SEC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.[6]
Biodegradation of Poly(2,5-dihydroxypentanoate)
The biodegradability of poly(2,5-dihydroxypentanoate) is expected to occur primarily through enzymatic degradation.[9] Microorganisms in the environment, such as bacteria and fungi, secrete extracellular PHA depolymerases that hydrolyze the ester bonds of the polymer chain.[9][10]
Enzymatic Degradation Pathway
The enzymatic degradation of PHAs involves the surface erosion of the polymer.[5] Extracellular PHA depolymerases break down the polymer into soluble monomers and oligomers, which are then assimilated by microorganisms and used as a carbon and energy source.[9]
Caption: Logical workflow of the enzymatic biodegradation of poly(2,5-dihydroxypentanoate).
Experimental Protocol: In Vitro Enzymatic Degradation Assay
This protocol provides a method to assess the biodegradability of the synthesized polymer using a commercially available lipase (B570770), which can exhibit PHA depolymerase activity.
Materials:
-
Poly(2,5-dihydroxypentanoate) films
-
Phosphate (B84403) buffer (pH 7.4)
-
Lipase from Pseudomonas cepacia or other suitable source
-
Incubator shaker
-
Analytical balance
Procedure:
-
Prepare thin films of poly(2,5-dihydroxypentanoate) by solvent casting.
-
Cut the films into small, pre-weighed pieces.
-
Place each film piece into a separate vial containing a known concentration of lipase in phosphate buffer.
-
As a control, place film pieces in vials containing only the phosphate buffer.
-
Incubate the vials at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the film samples from the vials.
-
Gently wash the films with deionized water to remove any adsorbed enzyme and buffer salts.
-
Dry the films under vacuum until a constant weight is achieved.
-
Calculate the percentage of weight loss over time to determine the degradation rate.
Table 3: Representative Data for In Vitro Enzymatic Degradation
| Time (days) | Weight Loss (%) |
| 0 | 0 |
| 1 | 5 - 15 |
| 3 | 15 - 30 |
| 7 | 30 - 60 |
| 14 | 60 - 90 |
| 28 | > 90 |
Note: These are hypothetical values to illustrate the expected trend. Actual degradation rates will depend on the specific polymer properties and enzyme activity.
Conclusion
The polymerization of this compound offers a promising route to novel biodegradable plastics with potential applications in various fields, including drug development. The protocols provided in this document serve as a comprehensive guide for the synthesis, characterization, and biodegradation assessment of poly(2,5-dihydroxypentanoate). Further research and optimization of the polymerization conditions can lead to the development of materials with tailored properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydroxyalkanoates Degradation → Area → Sustainability [product.sustainability-directory.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Effect of 3-Hydroxyvalerate Content on Thermal, Mechanical, and Rheological Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biopolymers Produced from Fermented Dairy Manure - ProQuest [proquest.com]
- 8. Thermal and Mechanical Properties of Biocomposites Made of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Potato Pulp Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]
- 10. Biodegradation of polyhydroxyalkanoates: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,5-Dihydroxypentanoic Acid as a Monomer for Polyesters
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polyester (B1180765) chemistry and published methodologies for analogous functionalized monomers. As of the date of this document, specific literature on the polymerization of 2,5-dihydroxypentanoic acid is not available. These protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction
This compound is a promising, yet underexplored, bio-based monomer for the synthesis of functional polyesters. Its structure, featuring a primary and a secondary hydroxyl group in addition to a carboxylic acid, offers the potential for creating hydrophilic, biodegradable polyesters with pendant hydroxyl groups. These pendant groups can serve as points for further chemical modification, making such polymers highly attractive for applications in drug delivery, tissue engineering, and other biomedical fields. This document provides proposed methodologies for the synthesis and characterization of polyesters from this compound, along with potential applications.
Proposed Polymerization Strategies
Two primary strategies are proposed for the polymerization of this compound: direct polycondensation and ring-opening polymerization of its corresponding lactone.
Direct Polycondensation
Direct polycondensation of this compound would involve the reaction between the carboxylic acid and hydroxyl groups of the monomer to form ester linkages. A significant challenge in this approach is the potential for cross-linking due to the presence of the secondary hydroxyl group. To favor the formation of linear polyesters, reaction conditions must be carefully controlled.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of the lactone derived from this compound is another viable route. This method often allows for better control over molecular weight and can be performed under milder conditions, potentially reducing side reactions. The synthesis of the lactone precursor would be a necessary first step.
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(2,5-dihydroxypentanoate) via Direct Polycondensation
This protocol is adapted from methodologies for the synthesis of polyesters with pendant hydroxyl groups from monomers like malic acid.[1][2][3][4]
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
Stannous octoate (Sn(Oct)₂)
-
Nitrogen gas supply
-
Dean-Stark apparatus
-
Reaction flask with mechanical stirrer and condenser
Procedure:
-
Monomer Preparation: Ensure this compound is thoroughly dried under vacuum to remove any residual water.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus, add this compound and anhydrous toluene (to facilitate azeotropic removal of water).
-
Catalyst Addition: Add stannous octoate (Sn(Oct)₂) as a catalyst. The monomer-to-catalyst molar ratio should be optimized, starting in the range of 1000:1 to 5000:1.
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 130-140°C) under a slow stream of nitrogen. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction for 24-48 hours, monitoring the amount of water collected.
-
After the initial phase, gradually apply a vacuum to remove the toluene and drive the polymerization towards higher molecular weights. The temperature can be slowly increased to 150-160°C.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the crude polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the purified polymer under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Characterization of Poly(2,5-dihydroxypentanoate)
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the polyester structure and the presence of pendant hydroxyl groups.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum to identify characteristic functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) and the hydroxyl O-H stretch (~3400 cm⁻¹).[6]
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC with a suitable solvent (e.g., THF or chloroform) and calibration standards (e.g., polystyrene).
3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.[6]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile of the polymer.[6]
4. Hydrophilicity Assessment:
-
Water Contact Angle Measurement: Measure the static water contact angle on a film of the polymer to assess its surface hydrophilicity. A lower contact angle indicates a more hydrophilic surface.[6]
Data Presentation
| Property | Expected Range/Value | Characterization Technique |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 10 - 40 °C | DSC |
| Decomposition Temp. (Td) | > 200 °C | TGA |
| Water Contact Angle | < 70° | Contact Angle Goniometry |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of Poly(2,5-dihydroxypentanoate).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester [mdpi.com]
- 6. Preparation and Characterization of the Hydrophilic Copolyester | Scientific.Net [scientific.net]
Application Notes and Protocols for Antimicrobial Assay of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxypentanoic acid is an organic acid with potential antimicrobial properties. The following application notes provide detailed protocols for determining its efficacy against various microbial strains. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay for assessing antimicrobial susceptibility.
Organic acids are known to exert their antimicrobial effects through various mechanisms, including the disruption of the cell membrane, inhibition of essential metabolic pathways, and the accumulation of toxic anions within the cytoplasm. The effectiveness of organic acids can be significantly influenced by the pH of the medium, as their undissociated form is more lipid-permeable and thus more effective at penetrating microbial cell membranes.[1]
Key Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of a co-solvent if necessary, ensuring the final solvent concentration does not affect microbial growth). Filter-sterilize the stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend several colonies in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[3][4][6]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][7]
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the sensitivity or resistance of bacteria to an antimicrobial agent.[8][9][10]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton agar (MHA) plates[11]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Antimicrobial Disks: Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the disks to dry completely in a sterile environment.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing the swab against the inside of the tube.[9][10] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[9][10]
-
Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[11][12] Gently press each disk to ensure complete contact with the agar.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 128 | 256 |
| Escherichia coli | ATCC 25922 | 256 | 512 |
| Pseudomonas aeruginosa | ATCC 27853 | 512 | >512 |
| Candida albicans | ATCC 90028 | 256 | 512 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (1 mg/disk)
| Microorganism | Strain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 25923 | 18 | Susceptible |
| Escherichia coli | ATCC 25922 | 14 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Resistant |
| Candida albicans | ATCC 90028 | 15 | Susceptible |
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative mechanism of action for this compound.
References
- 1. Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations—A synergistic effect? | PLOS One [journals.plos.org]
- 2. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 2,5-Dihydroxypentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dihydroxypentanoic acid is an organic acid with potential applications in the pharmaceutical and biotechnology industries. Assessing its antimicrobial activity is a critical step in its development as a potential therapeutic or preservative agent. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the antimicrobial efficacy of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[3][4][5][6]
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized suspension of the test microorganism.[2] After incubation under controlled conditions, the plates are examined for visible signs of microbial growth, typically indicated by turbidity.[6] The MIC is the lowest concentration of the compound at which no growth is observed.[1][6]
Experimental Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][4][8][9]
Materials
-
This compound
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes
-
Sterile pipette tips
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Procedure
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of a co-solvent like DMSO if necessary, followed by dilution in broth).
-
Prepare a stock solution at a concentration that is at least twice the highest concentration to be tested. For example, to test up to 1024 µg/mL, prepare a 2048 µg/mL stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth.
-
Dilute the adjusted suspension in the test medium (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 of the 0.5 McFarland suspension.
3. Broth Microdilution Assay
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column of the plate. This results in the highest test concentration.
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no bacteria).
-
Inoculate all wells, except for the sterility control column, with 10 µL of the prepared bacterial inoculum.
-
Seal the plate with a breathable film or lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) using a viewing apparatus or by holding it up to a light source.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison.
| Microorganism | Compound | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | 512 |
| Staphylococcus aureus ATCC 29213 | This compound | 256 |
| Pseudomonas aeruginosa PAO1 | This compound | >1024 |
| Candida albicans SC5314 | This compound | 1024 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for MIC Determination
Caption: Logical diagram illustrating the concept of MIC determination.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dihydroxypentanoic Acid as a Precursor for Green Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,5-dihydroxypentanoic acid as a versatile precursor for the synthesis of two distinct classes of green solvents: γ-valerolactone (GVL)-type solvents and deep eutectic solvents (DESs). Detailed experimental protocols for their synthesis are provided, along with a summary of the physicochemical properties of analogous solvent systems.
Introduction
The growing emphasis on sustainable chemistry has spurred significant research into the development of green solvents derived from renewable resources. This compound, a polyhydroxy carboxylic acid, presents a promising bio-based platform chemical for the production of environmentally benign solvents. Its bifunctional nature, possessing both hydroxyl and carboxylic acid moieties, allows for its conversion into valuable solvents such as γ-valerolactone (GVL) and its derivatives through intramolecular cyclization, or its use as a hydrogen bond donor in the formation of deep eutectic solvents. These solvents offer advantages such as low toxicity, biodegradability, and a tunable range of physicochemical properties, making them attractive for applications in chemical synthesis, extractions, and drug delivery.
Section 1: Synthesis of γ-Valerolactone (GVL)-Type Solvents from this compound
γ-Valerolactone is a well-established green solvent with a wide range of applications. The synthesis of a GVL-type solvent from this compound can be achieved through an acid-catalyzed intramolecular esterification, also known as lactonization. The 5-hydroxyl group and the carboxylic acid group of this compound can cyclize to form a stable five-membered ring structure analogous to GVL.
Logical Relationship: Conversion of this compound to a GVL-Type Solvent
Caption: Acid-catalyzed lactonization of this compound.
Experimental Protocol: Synthesis of a GVL-Type Solvent
This protocol describes a general procedure for the acid-catalyzed lactonization of this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)
-
Toluene (B28343) or another suitable water-immiscible solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), dissolve this compound in toluene (e.g., 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 1-5 mol%) or a solid acid catalyst to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The removal of water via a Dean-Stark trap will drive the equilibrium towards the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid acid catalyst was used, filter it off.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the pure GVL-type solvent.
-
Section 2: this compound as a Hydrogen Bond Donor for Deep Eutectic Solvents (DESs)
Deep eutectic solvents are a class of ionic liquids composed of a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). This compound, with its carboxylic acid and hydroxyl groups, can act as an effective HBD in combination with a suitable HBA, such as choline (B1196258) chloride, to form a DES. The resulting solvent's properties can be tuned by adjusting the molar ratio of the components.
Physicochemical Properties of Choline Chloride-Based DESs with Carboxylic Acids
The following table summarizes the physicochemical properties of several DESs formed from choline chloride and various carboxylic acids, which can serve as a reference for the expected properties of a DES based on this compound.
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Density (g/cm³) at 298 K | Viscosity (mPa·s) at 298 K | Conductivity (mS/cm) at 298 K |
| Acetic Acid | 1:2 | 1.12 | 65 | 3.2 |
| Propionic Acid | 1:2 | 1.10 | 60 | - |
| Malonic Acid | 1:1 | 1.25 | 850 | 1.1 |
| Oxalic Acid | 1:1 | 1.29 | 1200 | 2.5 |
| Levulinic Acid | 1:2 | 1.13 | 412 | 0.7 |
Note: The properties of a DES with this compound would be influenced by its two hydroxyl groups, likely leading to higher viscosity due to increased hydrogen bonding.
Experimental Workflow: Synthesis of a DES
Caption: Workflow for the synthesis of a deep eutectic solvent.
Experimental Protocol: Synthesis of a this compound-Based DES
This protocol outlines the straightforward synthesis of a deep eutectic solvent from this compound and choline chloride.
Materials:
-
This compound
-
Choline chloride (dried under vacuum prior to use)
-
Glass vial with a screw cap
-
Magnetic stirrer with a hotplate
-
Analytical balance
Procedure:
-
Preparation of Components: Dry the choline chloride under vacuum at 60-80°C for at least 24 hours to remove any residual moisture.
-
Weighing: Accurately weigh the desired molar ratio of choline chloride and this compound (e.g., 1:1, 1:2) into a clean, dry glass vial.
-
Mixing and Heating:
-
Add a magnetic stir bar to the vial and seal it tightly.
-
Place the vial on a hotplate stirrer and heat the mixture to approximately 80°C with continuous stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 1-3 hours.
-
-
Cooling and Storage:
-
Once a homogeneous liquid is obtained, turn off the heat and allow the DES to cool to room temperature.
-
Store the resulting DES in a sealed container, preferably in a desiccator, to prevent moisture absorption.
-
Applications in Drug Development
Green solvents derived from this compound have potential applications in various stages of drug development:
-
As Reaction Media: Their unique polarity and solvating properties can be beneficial for organic synthesis, potentially improving reaction rates and selectivities.
-
In Extraction and Purification: DESs, in particular, have shown promise in the extraction of bioactive compounds from natural sources.
-
As Formulation Excipients: The low toxicity and biodegradability of these solvents make them interesting candidates for use in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Further research is warranted to fully explore the potential of this compound as a versatile platform for the development of novel green solvents and to characterize their performance in specific applications within the pharmaceutical industry.
Application Notes and Protocols for the Quantification of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxypentanoic acid is a five-carbon organic acid containing two hydroxyl groups. Its structural features suggest potential involvement in various metabolic pathways, and accurate quantification is crucial for understanding its biological significance and for applications in drug development and clinical research. Due to the polar nature of this analyte, resulting from its carboxylic acid and two hydroxyl functional groups, analytical methods require careful optimization for sensitive and accurate quantification, especially in complex biological matrices.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two primary analytical methodologies are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis. The method relies on reversed-phase chromatography with ion suppression to achieve retention and separation of the polar analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for trace-level quantification in complex biological samples. This method necessitates a derivatization step to increase the volatility and thermal stability of the analyte.
The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the expected performance characteristics for the proposed analytical methods. These values are based on typical performance for similar short-chain hydroxy acids and should be validated for this compound in the user's laboratory.
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time | Analyte-specific, dependent on final conditions |
Table 2: GC-MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time | Analyte-specific, dependent on derivative and column |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details a reversed-phase HPLC method with ion suppression for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., 2,4-Dihydroxybutanoic acid or a structurally similar, non-interfering compound)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or Formic acid
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase: Prepare an aqueous solution of 0.1% phosphoric acid or formic acid in HPLC-grade water. The organic phase is acetonitrile. The separation can be performed using an isocratic or gradient elution. A typical starting point is 95:5 (v/v) aqueous:acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.
4. Sample Preparation (from a biological matrix, e.g., plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
5. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% Phosphoric Acid in water : Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
6. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol 2: Quantification of this compound by GC-MS
This protocol describes a GC-MS method for the sensitive quantification of this compound following derivatization.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a similar derivatizable compound)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard.
-
Calibration Standards: Prepare a series of calibration standards in a suitable solvent (e.g., pyridine) and spike with the internal standard.
4. Sample Preparation and Derivatization (from a biological matrix, e.g., urine)
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Lyophilize the sample to complete dryness.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
5. GC-MS Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
6. Data Analysis
-
Identify the retention time and characteristic ions for the silylated this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the target ion for the analyte to that of the internal standard against the concentration.
-
Quantify the analyte in samples using this calibration curve.
Caption: Workflow for GC-MS quantification of this compound.
Metabolic Pathway Context
While the specific metabolic pathways involving this compound are not yet fully elucidated, it is structurally related to intermediates in fatty acid metabolism. The diagram below illustrates a simplified overview of pentanoic acid metabolism, which may provide context for the biological role of its hydroxylated derivatives.
Caption: Simplified metabolic fate of pentanoic acid and potential formation of this compound.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quantification of this compound in various samples. The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the research, particularly concerning sensitivity and sample matrix complexity. It is imperative that these methods are fully validated in the end-user's laboratory to ensure reliable and accurate results. Further research into the metabolic pathways of this compound will be crucial in elucidating its biological function.
HPLC method for 2,5-Dihydroxypentanoic acid analysis
An Application Note and Protocol for the HPLC Analysis of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is tailored for researchers, scientists, and professionals in the field of drug development who require a reliable and reproducible analytical technique for this compound. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for understanding its properties and potential applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note details a robust HPLC method for the analysis of this compound.
The separation of organic acids, including hydroxy acids, can be achieved through various HPLC modes such as anion exchange, ion exclusion, and reversed-phase chromatography.[3] This protocol will focus on a reversed-phase HPLC method, which is a common and versatile approach for the analysis of polar organic compounds.[2][4][5]
Experimental Protocols
Materials and Reagents
-
This compound standard: Analytical grade
-
Methanol: HPLC grade
-
Potassium dihydrogen phosphate (B84403) (KH2PO4): Analytical grade
-
Phosphoric acid (H3PO4): Analytical grade
-
Water: HPLC grade or deionized water
-
Syringe filters: 0.45 µm, compatible with aqueous and organic solutions
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Sonicator.
Preparation of Mobile Phase and Standards
Mobile Phase Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.5):
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in approximately 900 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.5 using phosphoric acid.
-
Add HPLC grade water to a final volume of 1 L.
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in the mobile phase in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved, using sonication if necessary.
-
This stock solution should be stored at 2-8 °C when not in use.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
The final concentration should ideally fall within the range of the calibration curve.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Experimental Workflow Diagram
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lawdata.com.tw [lawdata.com.tw]
Application Notes and Protocols for the GC-MS Analysis of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxypentanoic acid is a polyfunctional organic molecule whose analysis by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to enhance its volatility and thermal stability. Due to the presence of two hydroxyl groups and one carboxylic acid group, direct GC-MS analysis is not feasible as these polar functional groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation within the GC system.[1][2] This document provides detailed application notes and protocols for the successful derivatization of this compound for quantitative and qualitative GC-MS analysis. The primary methods covered are silylation and a two-step esterification-silylation approach.
Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with less polar, more volatile moieties.[1][3] For this compound, this involves derivatizing three functional groups.
Silylation
Silylation is a robust and widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1][3] This single-step method is effective for derivatizing both hydroxyl and carboxylic acid groups simultaneously. The most common and powerful silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[3][4]
The reaction proceeds as follows:
-
Analyte: this compound
-
Reagent: BSTFA (+ 1% TMCS)
-
Product: 2,5-bis(trimethylsilyloxy)pentanoic acid, trimethylsilyl ester
Two-Step Esterification and Silylation
An alternative strategy involves a two-step process where the carboxylic acid group is first esterified, typically to a methyl ester, followed by silylation of the hydroxyl groups. This method can offer specificity, as esterification with reagents like BF₃-methanol specifically targets carboxylic acids.
The reactions proceed as follows:
-
Step 1: Esterification
-
Analyte: this compound
-
Reagent: Boron trifluoride in methanol (B129727) (BF₃-methanol)
-
Product: Methyl 2,5-dihydroxypentanoate
-
-
Step 2: Silylation
-
Analyte: Methyl 2,5-dihydroxypentanoate
-
Reagent: BSTFA
-
Product: Methyl 2,5-bis(trimethylsilyloxy)pentanoate
-
Data Presentation
The following tables summarize typical quantitative data for the derivatization and GC-MS analysis of hydroxy acids. Please note that these values are illustrative and should be determined experimentally for this compound.
Table 1: Comparison of Derivatization Methods for Hydroxy Acid Analysis
| Parameter | Silylation (BSTFA + 1% TMCS) | Two-Step (BF₃-Methanol / BSTFA) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [3] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1.5 - 2.5 ng/mL | 2.5 - 10 ng/mL | [3] |
| Accuracy (% Recovery) | 92 - 108% | 90 - 110% | [3] |
| Precision (%RSD) | < 10% | < 15% | [3] |
Table 2: Typical GC-MS Parameters for Derivatized Hydroxy Acids
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70°C (hold 1 min), ramp to 170°C at 10°C/min, then to 280°C at 30°C/min (hold 5 min)[5] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-600 |
Experimental Protocols
Protocol 1: Single-Step Silylation with BSTFA + 1% TMCS
This protocol outlines the derivatization of this compound using a mixture of BSTFA and TMCS.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are highly moisture-sensitive.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried sample. Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended; a general guideline is a 2:1 molar ratio of the reagent to active hydrogens.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[2]
-
Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Esterification and Silylation
This protocol describes the derivatization of this compound by first forming a methyl ester followed by silylation of the hydroxyl groups.
Materials:
-
This compound standard or dried sample extract
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the dried sample of this compound as described in Protocol 1.
-
Esterification: a. To the dried residue, add 200 µL of 14% BF₃-methanol. b. Tightly cap the vial and heat at 60°C for 60 minutes. c. After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. d. Vortex thoroughly and allow the layers to separate. e. Carefully transfer the upper hexane layer to a new clean, dry vial.
-
Silylation: a. Evaporate the hexane extract to dryness under a gentle stream of nitrogen. b. Add 100 µL of anhydrous acetonitrile and 50 µL of BSTFA to the dried residue. c. Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the derivatization and GC-MS analysis.
Derivatization Pathways
Caption: Reaction pathways for the derivatization of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting incomplete derivatization.
References
Application of 2,5-Dihydroxypentanoic Acid in Drug Delivery Systems
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,5-Dihydroxypentanoic acid (DHPA) is an emerging bifunctional monomer with significant potential for creating novel biodegradable polymers for advanced drug delivery systems.[1][2] Its two hydroxyl groups and a terminal carboxylic acid offer versatile chemistry for polymerization into polyesters with tunable properties.[1] This document outlines conceptual applications and detailed protocols for synthesizing and evaluating DHPA-based nanoparticles as carriers for hydrophobic therapeutic agents. The protocols provided are based on established methodologies for similar polyhydroxy acid systems and are intended as a foundational guide for researchers.[3][4]
Introduction: Potential of DHPA in Drug Delivery
Biodegradable polymers are cornerstones of controlled drug delivery, enabling sustained release, targeted delivery, and improved therapeutic outcomes.[5] Polyhydroxyalkanoates (PHAs) and other aliphatic polyesters are well-regarded for their biocompatibility and degradation into non-toxic metabolic byproducts.[4] this compound (DHPA), a C5 hydroxy acid, presents an attractive monomer for creating novel polyesters (e.g., Poly(2,5-dihydroxypentanoate), PDHPA).[1][2]
The presence of a hydroxyl group at the C2 (alpha) position and the C5 (delta) position allows for various polymerization strategies, potentially leading to polymers with unique degradation kinetics and drug-polymer interaction profiles compared to established materials like polylactic-co-glycolic acid (PLGA). This note explores the hypothetical synthesis of PDHPA nanoparticles for the encapsulation and controlled release of a model hydrophobic drug, Paclitaxel (PTX).
Application 1: Synthesis of Drug-Loaded PDHPA Nanoparticles
This section details the formulation of Paclitaxel-loaded PDHPA nanoparticles (PTX-PDHPA-NPs) using a single emulsion-solvent evaporation method. This technique is widely used for encapsulating hydrophobic drugs within a polymer matrix.
Experimental Protocol: Nanoparticle Formulation
Objective: To synthesize and characterize PTX-loaded nanoparticles from a conceptual PDHPA polymer.
Materials:
-
Poly(2,5-dihydroxypentanoate) (PDHPA) - Conceptual
-
Paclitaxel (PTX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PDHPA and 5 mg of Paclitaxel in 2 mL of Dichloromethane (DCM). Vortex until a clear, homogenous solution is formed.
-
Emulsification: Add the organic phase dropwise to 10 mL of a 2% w/v PVA aqueous solution while sonicating on ice for 3 minutes at 40% amplitude. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step for each wash.
-
Lyophilization: Resuspend the final washed pellet in a small volume of DI water and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for storage and characterization.
-
Blank Nanoparticles: Prepare blank nanoparticles by following the same procedure but omitting Paclitaxel in Step 1.
Data Presentation: Nanoparticle Characterization
The synthesized nanoparticles should be characterized for their physicochemical properties. The following table presents hypothetical data for such an analysis.
| Parameter | PTX-PDHPA-NPs | Blank PDHPA-NPs |
| Particle Size (Z-average, nm) | 185.4 ± 8.2 | 175.1 ± 6.5 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Zeta Potential (mV) | -22.5 ± 2.1 | -25.8 ± 1.9 |
| Drug Loading Content (DLC, %) | 8.5 ± 0.7 | N/A |
| Encapsulation Efficiency (EE, %) | 90.2 ± 3.4 | N/A |
-
DLC (%) = (Mass of drug in NPs / Total mass of NPs) x 100
-
EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100
Visualization: Nanoparticle Synthesis Workflow
Caption: Workflow for PTX-PDHPA nanoparticle synthesis.
Application 2: In Vitro Drug Release Study
An in vitro release study is crucial to determine the rate at which the encapsulated drug is released from the nanoparticles, which predicts its behavior in a physiological environment.[6]
Experimental Protocol: Drug Release Kinetics
Objective: To quantify the release of Paclitaxel from PDHPA nanoparticles over time at physiological and acidic pH.
Materials:
-
PTX-PDHPA-NPs (lyophilized powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
Tween 80
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of lyophilized PTX-PDHPA-NPs and suspend in 2 mL of the release buffer (either pH 7.4 PBS or pH 5.5 Acetate Buffer, both containing 0.5% w/v Tween 80 to ensure sink conditions).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it securely.
-
Release Study: Place the dialysis bag into a container with 50 mL of the corresponding release buffer. Maintain the container in an orbital shaker at 37°C and 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of the release medium from the container and immediately replace it with 1 mL of fresh, pre-warmed buffer.
-
Drug Quantification: Analyze the collected samples for Paclitaxel concentration using a validated HPLC method. The mobile phase could be a mixture of Acetonitrile and water (e.g., 60:40 v/v).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.
Data Presentation: Cumulative Drug Release
The results illustrate the release profile, often showing an initial burst followed by sustained release.[6] This can be influenced by polymer properties and environmental pH.[7][8]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 15.2 ± 1.8 | 18.5 ± 2.1 |
| 12 | 25.6 ± 2.5 | 30.1 ± 2.9 |
| 24 | 38.4 ± 3.1 | 45.3 ± 3.5 |
| 48 | 55.9 ± 4.0 | 65.7 ± 4.2 |
| 96 | 70.1 ± 4.5 | 82.4 ± 4.9 |
| 168 | 81.3 ± 5.2 | 93.6 ± 5.5 |
Visualization: Drug Release Study Workflow
Caption: Logic flow for the in vitro drug release experiment.
Application 3: Biocompatibility Assessment
Before any in vivo application, the cytotoxicity of the drug delivery system must be assessed to ensure it is safe for biological systems. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of blank PDHPA nanoparticles on a model cancer cell line (e.g., HeLa cells).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Blank PDHPA-NPs (lyophilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Nanoparticle Treatment: Prepare serial dilutions of the blank PDHPA-NPs in cell culture medium to achieve final concentrations ranging from 10 to 1000 µg/mL.
-
Incubation: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different nanoparticle concentrations.[11] Include wells with untreated cells as a positive control (100% viability) and wells with medium only as a background control. Incubate for 48 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Data Presentation: Cell Viability
The results indicate the concentration at which the nanoparticles begin to show toxic effects. High cell viability across a range of concentrations suggests good biocompatibility.
| NP Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100.0 ± 5.0 |
| 10 | 98.5 ± 4.8 |
| 50 | 97.1 ± 5.2 |
| 100 | 95.3 ± 4.5 |
| 250 | 92.8 ± 5.1 |
| 500 | 88.6 ± 4.9 |
| 1000 | 85.2 ± 5.3 |
Visualization: MTT Assay Signaling Principle
References
- 1. This compound (21577-52-6) for sale [vulcanchem.com]
- 2. This compound | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design of an Antibiotic-Releasing Polymer: Physicochemical Characterization and Drug Release Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05586F [pubs.rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dihydroxypentanoic Acid as a Cross-linking Agent in Polymers
A Novel Approach to Biodegradable Polymer Networks
Introduction
2,5-Dihydroxypentanoic acid is an emerging platform chemical derived from lignocellulosic biomass, offering a renewable alternative to petroleum-based monomers. Its bifunctional nature, possessing both a carboxylic acid and two hydroxyl groups, makes it a promising candidate for the synthesis of biodegradable polyesters and as a cross-linking agent for various polymer systems. This document provides an overview of its potential applications in creating cross-linked polymer networks, with a focus on hydrogel formation for drug delivery and tissue engineering.
Recent research has demonstrated the utility of this compound in forming ester linkages, a key reaction in creating biodegradable polymer backbones and cross-links. The presence of two hydroxyl groups allows for the formation of a three-dimensional network structure, imparting tunable mechanical properties and degradation kinetics to the resulting polymer.
Core Principles of Cross-linking with this compound
The primary mechanism for cross-linking involves the esterification reaction between the carboxylic acid group of this compound and hydroxyl groups present on a polymer backbone, or alternatively, the reaction of its hydroxyl groups with carboxyl-functional polymers. This process can be catalyzed by acids or through the use of coupling agents to form a stable, yet biodegradable, ester bond. The resulting network's properties are highly dependent on the cross-linking density, which can be controlled by the molar ratio of the cross-linking agent to the polymer functional groups.
A general workflow for creating and characterizing a hydrogel using this compound as a cross-linker is depicted below.
Figure 1: General experimental workflow for the preparation and characterization of a hydrogel cross-linked with this compound.
Experimental Protocols
Protocol 1: Synthesis of a Poly(vinyl alcohol)-based Hydrogel Cross-linked with this compound
This protocol describes the preparation of a biodegradable hydrogel using poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer, cross-linked with this compound.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring until the solution becomes clear. Allow the solution to cool to room temperature.
-
Cross-linker Solution Preparation: Prepare a stock solution of this compound (e.g., 1 M) in deionized water.
-
Activation of Carboxylic Acid: In a separate vial, mix this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2 in deionized water. Allow the reaction to proceed for 15 minutes at room temperature to activate the carboxylic acid group.
-
Cross-linking Reaction: Add the activated this compound solution to the PVA solution. The molar ratio of PVA hydroxyl groups to the carboxylic acid groups of the cross-linker can be varied to control the cross-linking density (e.g., 10:1, 20:1).
-
Gel Casting: Vigorously mix the solution and cast it into a mold of the desired shape (e.g., a petri dish for thin films).
-
Curing: Allow the mixture to cure at 37°C for 24 hours to form a hydrogel.
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted reagents.
-
Lyophilization (Optional): For dry weight measurements or certain characterizations, the hydrogel can be frozen at -80°C and lyophilized.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
The swelling ratio provides insight into the cross-linking density of the hydrogel.
-
Record the weight of the lyophilized hydrogel sample (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
B. In Vitro Degradation Study
This protocol assesses the biodegradability of the hydrogel.
-
Place a pre-weighed lyophilized hydrogel sample (W0) in a vial containing PBS (pH 7.4).
-
Incubate the vial at 37°C with gentle shaking.
-
At selected time points, remove the hydrogel, rinse with deionized water, and lyophilize it.
-
Record the dry weight of the degraded hydrogel (Wt).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
Data Presentation
The following tables present hypothetical data for PVA hydrogels cross-linked with varying concentrations of this compound, illustrating how the cross-linker concentration can influence the hydrogel's properties.
Table 1: Influence of Cross-linker Concentration on Swelling Ratio
| Molar Ratio (PVA-OH : DHPA-COOH) | Equilibrium Swelling Ratio (g/g) |
| 30 : 1 | 25.4 ± 2.1 |
| 20 : 1 | 18.7 ± 1.5 |
| 10 : 1 | 12.3 ± 1.1 |
Table 2: Effect of Cross-linker Concentration on In Vitro Degradation
| Molar Ratio (PVA-OH : DHPA-COOH) | Weight Loss after 14 days (%) | Weight Loss after 28 days (%) |
| 30 : 1 | 35.6 ± 3.2 | 68.9 ± 5.4 |
| 20 : 1 | 28.1 ± 2.5 | 55.2 ± 4.8 |
| 10 : 1 | 21.5 ± 1.9 | 42.7 ± 3.9 |
Signaling Pathways and Logical Relationships
The decision-making process for optimizing a hydrogel formulation for a specific application, such as drug delivery, can be visualized as follows.
Figure 2: Logical workflow for the optimization of a hydrogel formulation based on desired application-specific properties.
Conclusion
This compound represents a versatile and renewable building block for the development of biodegradable cross-linked polymers. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore its potential in creating tunable biomaterials for a variety of applications. The ability to control the cross-linking density allows for precise modulation of the material's physical and biological properties, opening new avenues for innovation in controlled drug release and regenerative medicine. Further research is warranted to fully elucidate the structure-property relationships and in vivo performance of these novel biomaterials.
Application Notes and Protocols for the Fermentation of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The microbial fermentation route for the production of 2,5-dihydroxypentanoic acid is not yet well-established in publicly available scientific literature. The following application notes and protocols are based on established principles of metabolic engineering and microbial production of related organic acids. They are intended to serve as a foundational guide for researchers to develop a de novo biosynthetic pathway for this compound.
Introduction
This compound is a C5 hydroxy acid with potential applications as a building block in the chemical and pharmaceutical industries. While chemical synthesis methods exist, a bio-based production route through microbial fermentation offers a promising alternative for sustainable and potentially more stereospecific synthesis. This document outlines hypothetical biosynthetic pathways, proposes suitable microbial chassis, and provides generalized experimental protocols to guide the development of a fermentation process for this compound.
Hypothetical Biosynthetic Pathways
The construction of a synthetic metabolic pathway is essential for the microbial production of this compound. Below are two plausible routes originating from common central metabolites.
Pathway from L-Lysine
This proposed pathway leverages the existing L-lysine degradation pathway and introduces novel enzymatic steps.
Caption: Proposed biosynthetic pathway from L-lysine.
Pathway from Alpha-Ketoglutarate
This alternative pathway starts from the TCA cycle intermediate, alpha-ketoglutarate.
Troubleshooting & Optimization
Technical Support Center: Production of 2,5-Hexanedione from Cellulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-hexanedione (B30556) (HXD) from cellulose (B213188).
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot catalytic conversion of cellulose to 2,5-hexanedione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cellulose Conversion | 1. Insufficient Catalyst Activity: The acidic catalyst (e.g., Al₂(SO₄)₃, H₃PO₄) is not effectively hydrolyzing cellulose to glucose.[1][2] 2. Suboptimal Reaction Temperature: The temperature is too low for efficient cellulose depolymerization.[3] 3. Poor Mass Transfer: Inadequate mixing of the solid cellulose with the catalyst and solvent. | 1. Catalyst Check: Ensure the catalyst is from a reliable source and properly stored. Consider increasing the catalyst loading. For Al₂(SO₄)₃, its hydrolysis forms species that aid in glucose isomerization, a key step.[1] 2. Temperature Optimization: Gradually increase the reaction temperature. For instance, in an Al₂(SO₄)₃/Pd/C system, a temperature of 190°C has been shown to be effective.[4] 3. Improve Agitation: Increase the stirring speed (e.g., 1000 rpm) to ensure the reaction mixture is homogeneous.[4] |
| Low Yield of 2,5-Hexanedione (HXD) | 1. Side Reactions: Formation of byproducts such as sorbitol (from glucose hydrogenation), levulinic acid, or 1-hydroxy-2,5-hexanedione (HHD).[1][2] 2. Over-hydrogenation: The furanic intermediates (e.g., HMF, DMF) are being over-hydrogenated to tetrahydrofuran (B95107) derivatives.[1] 3. Incorrect Solvent Ratio: The ratio of solvents (e.g., H₂O/THF) is not optimal for the hydrolytic ring-opening of furanic intermediates to HXD.[1] | 1. Catalyst Selection: The choice of catalyst can influence selectivity. For example, Ni@NC catalysts have been noted to have a tailored hydrogenation ability that preserves the C=O bonds necessary for ketone products.[2] 2. Control Hydrogen Pressure: Optimize the H₂ pressure. A pressure of 2.0 MPa has been used successfully in some systems.[4] 3. Solvent System Optimization: The H₂O/THF ratio significantly impacts the reaction. A higher yield of HXD was obtained with a specific H₂O/THF ratio (e.g., 4 mL H₂O to 7 mL THF) as it influences the hydrolytic ring-opening of intermediates.[1][4] |
| Formation of Undesired Byproducts | 1. Formation of Humin: Polymerization of HMF and other intermediates can lead to insoluble humins. 2. High Yield of 1-hydroxy-2-hexanone (HHO): This can occur in parallel to HXD formation, particularly with certain catalytic systems like Ni@NC combined with H₃PO₄.[2] | 1. Biphasic Systems: Using a biphasic solvent system (e.g., H₂O–CH₂Cl₂) can help extract HMF or other sensitive intermediates from the reactive aqueous phase, thus preventing their degradation to humins.[1] 2. Catalyst and Acid Choice: The combination of catalyst and acid is crucial. The synergy between H₃PO₄ and Ni@NC was found to be essential for the formation of both HXD and HHO.[2] Modifying the catalytic system may be necessary to favor HXD. |
| Difficulty in Product Separation | 1. Complex Reaction Mixture: The final product is mixed with catalysts, unreacted cellulose, and various soluble byproducts. | 1. Standard Workup: After cooling the reactor, the solid catalyst and unreacted cellulose can be removed by filtration or centrifugation. The liquid phase can then be analyzed and purified using techniques like column chromatography or distillation. The product can be diluted with a solvent like ethanol (B145695) for analysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical pathway for converting cellulose to 2,5-hexanedione?
A1: The conversion is a multi-step process that occurs in a single pot. It involves:
-
Hydrolysis: Cellulose is first hydrolyzed into glucose units, typically catalyzed by an acid.
-
Isomerization and Dehydration: Glucose is then isomerized to fructose, which is subsequently dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF).
-
Hydrogenolysis: HMF undergoes hydrogenolysis to form furanic intermediates like 5-methylfurfuryl alcohol (5-MFA) and 2,5-dimethylfuran (B142691) (DMF).
-
Hydrolytic Ring-Opening: These furanic intermediates are finally converted into 2,5-hexanedione (HXD) through a hydrolytic ring-opening reaction.[1]
Q2: Why is a co-catalyst system often used for this conversion?
A2: A co-catalyst system is used to efficiently perform the multiple reaction steps required in the one-pot synthesis. For example, in the Al₂(SO₄)₃ and Pd/C system:
-
Al₂(SO₄)₃ acts as a Lewis acid, catalyzing the conversion of cellulose to HMF.[1]
-
Pd/C is a hydrogenation catalyst that, in combination with the acid, facilitates the hydrogenolysis of HMF to furanic intermediates without causing excessive over-hydrogenation.[1]
Q3: What are the major side reactions to be aware of?
A3: Several side reactions can occur, reducing the yield of HXD. These include the hydrogenation of glucose to sorbitol, the formation of levulinic acid and 1-hydroxy-2,5-hexanedione from furanic intermediates, and the over-hydrogenation of these intermediates to tetrahydrofuran derivatives.[1]
Q4: How does the solvent system affect the reaction?
A4: The solvent system, particularly the ratio of water to an organic co-solvent like tetrahydrofuran (THF), is critical. The H₂O/THF ratio can significantly influence the reactivity of the hydrolytic furanic ring-opening step, which is the final stage in the formation of HXD.[1]
Q5: Can other carbohydrates be used as a starting material with the same catalytic system?
A5: Yes, catalytic systems developed for cellulose conversion to HXD, such as Al₂(SO₄)₃ combined with Pd/C, have also shown excellent performance in converting other carbohydrates like glucose and sucrose (B13894) to HXD.[1][5]
Data Presentation
Table 1: Comparison of Catalytic Systems for the One-Pot Conversion of Cellulose to 2,5-Hexanedione (HXD)
| Catalyst System | Acid Co-catalyst | Solvent System | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | HXD Yield (%) | Reference |
| Pd/C | Al₂(SO₄)₃ | H₂O-THF | 190 | 2.0 | 1 | 80.3 | [1][4] |
| Pd/C | HCl | H₂O–CH₂Cl₂ | - | - | - | 64.2 | [1][4] |
| Ni@NC | H₃PO₄ | Aqueous | - | - | - | 34.1 | [1][2] |
| ZrW | None (in H₂) | Aqueous | 190 | 5.0 | 24 | 24.0 | [3] |
Experimental Protocols
Detailed Methodology for One-Pot Conversion of Cellulose to HXD using Al₂(SO₄)₃ and Pd/C
This protocol is based on the efficient method reported by Shi et al. (2023).[4][6]
Materials:
-
Microcrystalline cellulose
-
Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
5% Palladium on carbon (Pd/C)
-
Deionized water (H₂O)
-
Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas
-
Ethanol (for dilution and analysis)
Equipment:
-
High-pressure stainless steel batch reactor (e.g., 35 mL volume) with magnetic stirring capability
-
Heating system (e.g., thermal conductive plate)
-
Gas inlet for H₂
-
Pressure gauge
-
Cooling bath (e.g., water bath)
-
Filtration or centrifugation setup
Procedure:
-
Reactor Loading: Into a 35 mL stainless steel reactor, add 0.5 g of cellulose, 0.15 g of Al₂(SO₄)₃·18H₂O, 0.05 g of Pd/C, 4 mL of H₂O, 7 mL of THF, and a magnetic stir bar.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor with hydrogen gas four times to remove any air.
-
Pressurization: Pressurize the reactor with H₂ to a final pressure of 2.0 MPa at room temperature.
-
Reaction: Place the reactor into the heating system and heat to 190°C. Maintain this temperature for 60 minutes with constant stirring at 1000 rpm.
-
Cooling and Depressurization: After the reaction is complete, remove the reactor from the heating system and cool it down to room temperature using a water bath. Carefully vent the excess hydrogen gas.
-
Sample Recovery and Analysis: Open the reactor and transfer the reaction mixture. Dilute the mixture with ethanol for subsequent analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of cellulose and the yield of 2,5-hexanedione.
Visualizations
Caption: A typical experimental workflow for the one-pot conversion of cellulose to 2,5-hexanedione.
Caption: Reaction pathway for converting cellulose to 2,5-hexanedione and major side reactions.
References
- 1. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dihydroxypentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-Dihydroxypentanoic acid from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield of purified this compound after purification.
| Potential Cause | Recommended Solutions |
| Incomplete extraction | Ensure the pH of the aqueous phase is correctly adjusted. For extraction of the carboxylate into the aqueous phase, the pH should be > 6. For extraction of the carboxylic acid into the organic phase, the pH should be < 2. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Product loss during crystallization | Avoid using an excessive amount of solvent for recrystallization. Ensure the solvent is sufficiently cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to prevent dissolution. |
| Co-precipitation with impurities | If the crude material is highly impure, consider a preliminary purification step, such as an acid-base extraction, before attempting crystallization. |
| Product remains in the aqueous layer during organic extraction | Due to its high polarity from two hydroxyl groups and a carboxylic acid, this compound has high water solubility. Use a more polar organic solvent for extraction, such as ethyl acetate, or perform continuous liquid-liquid extraction. Salting out the aqueous layer by adding a saturated solution of NaCl can also decrease its solubility in the aqueous phase. |
Problem 2: Purified product is discolored (yellow or brown tint).
| Potential Cause | Recommended Solutions |
| Presence of colored byproducts | Treat the crude solution with activated charcoal before the final purification step. Perform multiple recrystallizations until the color is removed. |
| Degradation of the product | Avoid excessive heat during purification steps. Use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Problem 3: Oily product obtained instead of solid crystals during crystallization.
| Potential Cause | Recommended Solutions |
| "Oiling out" due to high impurity levels | Purify the crude product by another method, such as column chromatography or acid-base extraction, to remove impurities before attempting crystallization.[1] |
| Inappropriate solvent system | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often promote crystallization. For a polar molecule like this compound, consider solvent systems like ethanol/diethyl ether or water/acetone. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include other short-chain hydroxylated carboxylic acids from the degradation of the starting material (e.g., cellulose), as well as oxidation products such as 2-oxo-5-hydroxypentanoic acid and 2-hydroxy-5-oxopentanoic acid, especially if oxidizing conditions are present.
Q2: Which purification method is most suitable for this compound?
A2: A combination of acid-base extraction followed by crystallization is often effective. The high polarity of this compound makes it suitable for aqueous-based extraction, and crystallization can yield a high-purity solid product. For very challenging separations, column chromatography with a polar stationary phase and a suitable polar mobile phase can be employed.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometry (MS) or a UV detector if the molecule has a chromophore or is derivatized. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. The melting point of the crystalline solid can also be a good indicator of purity.
Q4: How can I improve the crystal quality during crystallization?
A4: To improve crystal quality, ensure the crude material is reasonably pure before starting. Use a minimal amount of a suitable hot solvent to dissolve the compound completely. Allow the solution to cool down slowly. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger, more well-defined crystals.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the separation of this compound from neutral and basic impurities.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2.
-
Extraction of Purified Acid: Extract the acidified aqueous solution with a polar organic solvent like ethyl acetate. The protonated this compound will move into the organic layer. Repeat this extraction 3-4 times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Crystallization
This protocol is suitable for obtaining high-purity crystalline this compound from a semi-purified product.
Workflow for Crystallization
References
Technical Support Center: Synthesis of 2,5-Dihydroxypentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dihydroxypentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited laboratory-scale synthesis involves the alkaline degradation of cellulose (B213188). This process typically uses a strong base like sodium hydroxide (B78521) (NaOH) at elevated temperatures (around 50°C) for several hours to break down the β-1,4-glycosidic bonds in cellulose, yielding a mixture of shorter-chain hydroxylated carboxylic acids, including this compound.
Q2: What are the primary impurities I should expect in the synthesis of this compound via cellulose degradation?
A2: The primary impurities are other organic acids formed during the degradation process. The most significant of these are the diastereomers of isosaccharinic acid (α-ISA and β-ISA). Other smaller organic acids, such as lactic acid, formic acid, and acetic acid, can also be present. Additionally, the product itself can undergo intramolecular cyclization to form the corresponding lactone, especially under acidic or high-temperature conditions during workup and purification. Over-oxidation of the hydroxyl groups can also lead to keto-acids like 2-oxo-5-hydroxypentanoic acid and 2-hydroxy-5-oxopentanoic acid.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of organic acids in complex mixtures derived from biomass. Coupling HPLC with mass spectrometry (LC/MS) provides a powerful tool for both the identification and accurate quantification of known and unknown impurities.
Q4: How can I minimize the formation of isosaccharinic acid during the synthesis?
A4: The formation of isosaccharinic acid is a competing reaction during the alkaline degradation of cellulose. Optimizing reaction conditions can favor the formation of this compound. This includes careful control of temperature, reaction time, and the concentration of the base. Milder reaction conditions (e.g., lower temperatures and shorter reaction times) may reduce the prevalence of the rearrangement that leads to isosaccharinic acid, though this may also impact the overall yield of the desired product.
Q5: My final product seems to be converting to another compound over time. What could be happening?
A5: This is likely due to the intramolecular cyclization (lactonization) of this compound to form its corresponding lactone. This process can be accelerated by acidic conditions or heat. To prevent this, it is advisable to store the purified this compound as a salt (e.g., sodium or calcium salt) or in a neutral to slightly alkaline aqueous solution at low temperatures.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete cellulose degradation | - Ensure the cellulose is sufficiently pre-treated (e.g., milled to a fine powder) to increase surface area. - Increase reaction time or temperature, but monitor for increased impurity formation. - Verify the concentration and purity of the sodium hydroxide solution. |
| Sub-optimal reaction conditions | - Systematically vary the reaction temperature (e.g., in 5°C increments around the suggested 50°C) and time to find the optimal balance between yield and purity. |
| Degradation of the product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of smaller organic acids and other degradation byproducts. |
| Loss during workup/purification | - Minimize the number of purification steps. - Use ion-exchange chromatography for efficient separation of the target acid from other charged species. |
Problem 2: High Levels of Isosaccharinic Acid Impurity
| Possible Cause | Suggested Solution |
| Reaction conditions favoring ISA formation | - Higher temperatures and longer reaction times tend to increase the yield of isosaccharinic acids. Consider reducing these parameters. - The choice of base can also influence the product distribution. While NaOH is common, other bases could be explored, though this would require significant process development. |
| Inefficient purification | - Isosaccharinic acid has similar properties to this compound, making separation challenging. High-resolution HPLC or fractional precipitation of salts may be necessary for effective removal. |
Problem 3: Presence of Lactone in the Final Product
| Possible Cause | Suggested Solution |
| Acidic conditions during workup | - After the alkaline reaction, ensure that the neutralization step does not create a highly acidic environment for a prolonged period. It is best to adjust the pH to neutral or slightly alkaline. |
| High temperatures during solvent removal | - Use a rotary evaporator at low temperatures (ideally below 40°C) to remove solvents. Lyophilization (freeze-drying) is an even gentler method if available. |
| Improper storage | - Store the purified this compound as a stable salt or in a buffered aqueous solution at a pH of 7-8 and at low temperatures (2-8°C). |
Experimental Protocols
Key Experiment: Synthesis of this compound via Alkaline Degradation of Cellulose
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Dowex 1x8 resin (or similar anion exchange resin)
Procedure:
-
A suspension of micro
Technical Support Center: Alkaline Degradation of Cellulose for 2,5-DHPA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2,5-dihydroxyphenylacetic acid (2,5-DHPA) from cellulose (B213188) via alkaline degradation. This guide addresses common side reactions, offers troubleshooting advice, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the alkaline degradation of cellulose to produce 2,5-DHPA?
The alkaline degradation of cellulose is a complex process involving several competing reactions. At elevated temperatures and in the presence of a strong alkali like sodium hydroxide (B78521) (NaOH), the cellulose polymer undergoes depolymerization through two primary mechanisms: the "peeling" reaction and alkaline hydrolysis. The peeling reaction is a stepwise degradation from the reducing end of the cellulose chain, while alkaline hydrolysis involves the random cleavage of glycosidic bonds.[1] These reactions break down cellulose into smaller, soluble molecules. Under specific conditions, these intermediates can undergo a series of further reactions, including isomerization, dehydration, and cyclization, to form aromatic compounds like 2,5-DHPA. The precise mechanism for the aromatization of carbohydrate-derived intermediates into 2,5-DHPA in alkaline media is still a subject of research, but it is believed to involve the formation of reactive dicarbonyl intermediates that can cyclize and subsequently aromatize.
Q2: What are the major side products I should expect during the synthesis of 2,5-DHPA from cellulose?
The alkaline degradation of cellulose is not highly selective, leading to a variety of side products. The most common of these include:
-
Glucoisosaccharinic acid (GISA): Typically the main product of the peeling reaction.[2]
-
Lactic acid: Formed from the degradation of smaller carbohydrate fragments.[2]
-
Formic acid: Another common degradation product.[2]
-
Acetic acid: Results from the cleavage of carbohydrate intermediates.[2]
-
Glycolic acid: A further product of the complex reaction mixture.[2]
The relative amounts of these side products compared to the desired 2,5-DHPA are highly dependent on the reaction conditions, such as temperature, alkali concentration, and reaction time.[2]
Q3: How can I analyze the reaction mixture to quantify 2,5-DHPA and the major side products?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of the reaction mixture. A typical setup would involve:
-
Column: A reversed-phase column (e.g., C18) is often suitable.
-
Mobile Phase: An acidic aqueous mobile phase (e.g., dilute phosphoric acid) with an organic modifier like methanol (B129727) or acetonitrile. A gradient elution may be necessary to separate all components.
-
Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength where 2,5-DHPA has strong absorbance (around 290 nm).
-
Quantification: Quantification is achieved by using a calibration curve prepared with a pure standard of 2,5-DHPA. An internal standard, such as succinic acid, can be used to improve accuracy and account for variations in sample injection volume.[2]
For more detailed structural confirmation, especially for identifying unknown side products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the alkaline degradation of cellulose for 2,5-DHPA synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 2,5-DHPA | Reaction conditions are not optimal for aromatization. | Systematically vary the reaction temperature (e.g., 160-220°C) and NaOH concentration (e.g., 5-15 w-%) to find the optimal conditions for your specific setup.[2] |
| The reaction time may be too short for the formation of 2,5-DHPA or too long, leading to its degradation. | Conduct a time-course study to identify the point of maximum 2,5-DHPA concentration. | |
| The starting cellulose material may have a low reactivity. | Consider pretreating the cellulose (e.g., with acid or enzymatic hydrolysis) to increase its accessibility and number of reducing ends. | |
| High yield of GISA and other aliphatic acids | The "peeling" reaction is dominating over the pathways leading to 2,5-DHPA. | Higher temperatures tend to favor the formation of smaller acids over GISA, which may also influence the yield of 2,5-DHPA.[2] Experiment with higher reaction temperatures. |
| Dark-colored, tar-like final product | Undesirable polymerization and condensation reactions (humin formation) are occurring. | This is common in carbohydrate chemistry under harsh conditions. Try to lower the reaction temperature or shorten the reaction time. The use of a co-solvent might also help to suppress these side reactions. |
| Difficulty in isolating and purifying 2,5-DHPA | The complex mixture of acidic products makes separation challenging. | After acidification of the reaction mixture, consider extraction with a suitable organic solvent (e.g., ethyl acetate) to selectively extract the aromatic acids. Further purification can be achieved by column chromatography or recrystallization. |
Data Presentation
The following tables summarize the relative abundance of major products from the alkaline degradation of microcrystalline cellulose under different reaction conditions. This data is illustrative and may vary based on the specific experimental setup.
Table 1: Effect of Temperature on Product Distribution (10 w-% NaOH)
| Temperature (°C) | GISA (%) | Formic Acid (%) | Lactic Acid/2,5-DHPA (%) | Glycolic/Acetic Acid (%) |
| 100 | High | Low | Low | Low |
| 160 | Medium | Medium | Medium | Medium |
| 200 | Low | High | High | High |
Data adapted from a study on the conversion of waste cellulose materials into hydroxy carboxylic acids via alkali digestion. The study reports that lower GISA yield corresponds to a higher yield of 2,5-DHPA/2-HBA.[2]
Table 2: Effect of NaOH Concentration on Product Distribution (at 160°C)
| NaOH Conc. (w-%) | GISA (%) | Formic Acid (%) | Lactic Acid/2,5-DHPA (%) | Glycolic/Acetic Acid (%) |
| 2.5 | Lower | Higher | Higher | Higher |
| 5.0 | Medium | Medium | Medium | Medium |
| 10.0 | Higher | Lower | Lower | Lower |
Data adapted from the same study, indicating that more dilute NaOH concentrations appear to favor the formation of products other than GISA.[2]
Experimental Protocols
Protocol 1: Alkaline Degradation of Cellulose for 2,5-DHPA Synthesis
This protocol is a representative procedure based on literature for the alkaline degradation of cellulose to produce a mixture of hydroxy acids, including 2,5-DHPA. Optimization will be required for specific equipment and cellulose sources.
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
High-pressure reactor with temperature and pressure control and a stirring mechanism
Procedure:
-
Reaction Setup:
-
Prepare a 10 w-% NaOH solution by dissolving the required amount of NaOH pellets in deionized water.
-
In a high-pressure reactor, create a slurry of microcrystalline cellulose in the NaOH solution. A typical solid-to-liquid ratio is 1:9 (w/w).[3]
-
-
Reaction:
-
Seal the reactor and begin stirring.
-
Heat the reactor to the target temperature (e.g., 180-200°C).
-
Maintain the reaction at the target temperature for a specific duration (e.g., 60-120 minutes). Monitor the pressure inside the reactor.
-
-
Work-up and Extraction:
-
After the reaction, cool the reactor to room temperature.
-
Carefully open the reactor and transfer the liquid product to a beaker.
-
Acidify the dark-colored solution to a pH of approximately 2 using concentrated HCl. This will precipitate any unreacted cellulose and other insoluble materials.
-
Filter the acidified solution to remove any solids.
-
Extract the filtrate with ethyl acetate (3 x volume of the filtrate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a crude product containing 2,5-DHPA and other organic acids.
-
-
Purification (Optional):
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
-
Protocol 2: HPLC Analysis of 2,5-DHPA
Materials and Equipment:
-
HPLC system with a DAD or UV detector
-
Reversed-phase C18 column
-
2,5-DHPA standard
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Deionized water
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,5-DHPA in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute a known amount of the crude product from Protocol 1 in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient might be 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the 2,5-DHPA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of 2,5-DHPA in the sample using the calibration curve.
-
Visualizations
Figure 1. General reaction pathways in the alkaline degradation of cellulose leading to 2,5-DHPA and side products.
Figure 2. A logical workflow for troubleshooting common issues in the synthesis of 2,5-DHPA from cellulose.
References
Optimization of reaction conditions for 2,5-Dihydroxypentanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,5-dihydroxypentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory-scale synthesis of this compound is through the alkaline degradation of cellulose (B213188). This process involves treating a cellulose source with a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures.[1] This reaction breaks down the long polysaccharide chains of cellulose into a variety of smaller, soluble hydroxy carboxylic acids, including this compound.
Q2: What are the major byproducts in this synthesis?
A2: The alkaline degradation of cellulose produces a complex mixture of hydroxy carboxylic acids. The most significant byproducts are glucoisosaccharinic acid (GISA), which is often the main product, along with formic acid and lactic acid. Other hydroxy acids are also formed in smaller amounts. The separation of this compound from these structurally similar byproducts is a primary challenge in its purification.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing the composition of the liquid phase. High-performance liquid chromatography (HPLC) is a suitable technique for separating and quantifying the various hydroxy carboxylic acids formed during the degradation of cellulose.
Q4: What are the typical yields for this compound?
A4: The yield of this compound is highly dependent on the specific reaction conditions, including the source of cellulose, concentration of the alkali, temperature, and reaction time. Due to the formation of a complex mixture of products, the yield of any single hydroxy acid, including this compound, is often moderate. Optimization of reaction conditions is crucial for maximizing its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of hydroxy acids | 1. Incomplete degradation of cellulose. 2. Reaction temperature is too low. 3. Concentration of alkali is insufficient. 4. Reaction time is too short. | 1. Ensure adequate stirring to create a homogenous suspension of cellulose in the alkaline solution. 2. Increase the reaction temperature. Temperatures in the range of 80-100°C are often used. 3. Increase the concentration of the sodium hydroxide solution. 4. Extend the reaction time to allow for more complete degradation of the cellulose. |
| Difficulty in separating this compound from byproducts | The reaction produces a complex mixture of structurally similar hydroxy carboxylic acids, particularly isosaccharinic acids, which have similar polarities and are difficult to separate by standard chromatography. | A specialized purification protocol is required. One effective method involves the derivatization of the hydroxyl and carboxyl groups to increase the volatility and improve the chromatographic separation of the components. A detailed protocol for purification via benzoylation followed by column chromatography is provided in the Experimental Protocols section. |
| Formation of dark-colored impurities | Lignin (B12514952) or other impurities in the cellulose source can degrade under alkaline conditions to form colored byproducts. | Use a high-purity cellulose source, such as microcrystalline cellulose. If using a less pure source, a pre-treatment step to remove lignin may be necessary. |
| Inconsistent results between batches | Variations in the source of cellulose, precise reaction temperature, or reaction time. | Standardize the source and batch of cellulose used. Ensure precise control over the reaction temperature and timing. |
Experimental Protocols
I. Synthesis of this compound via Alkaline Degradation of Cellulose
This protocol describes a general method for the synthesis of this compound from cellulose.
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reaction vessel with temperature control and stirring (e.g., a jacketed glass reactor)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Prepare a sodium hydroxide solution of the desired concentration (e.g., 1 M to 5 M) in deionized water.
-
Add the sodium hydroxide solution to the reaction vessel and begin stirring.
-
Slowly add the microcrystalline cellulose to the stirred solution to form a suspension.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C to 100°C) with continuous stirring.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2 to 8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting mixture will contain the sodium salt of this compound along with other hydroxy carboxylates. This mixture can be used for the purification protocol below.
II. Purification of this compound
This protocol describes a method for the purification of this compound from the crude reaction mixture via benzoylation and column chromatography.
Materials:
-
Crude reaction mixture from the synthesis protocol
-
Hydrochloric acid (HCl)
-
Benzoyl chloride
-
Pyridine
-
Sodium bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acidification: Acidify the crude reaction mixture with hydrochloric acid to a pH of approximately 2 to protonate the carboxylate salts.
-
Extraction: Extract the acidic aqueous solution with a suitable organic solvent, such as ethyl acetate (B1210297), to transfer the hydroxy acids to the organic phase.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain a crude mixture of hydroxy acids.
-
Benzoylation:
-
Dissolve the crude hydroxy acid mixture in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the solution. The benzoyl chloride will react with the hydroxyl and carboxyl groups of the hydroxy acids.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the benzoylated derivatives.
-
-
Column Chromatography:
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the benzoylated mixture onto the column.
-
Elute the column with the solvent system, collecting fractions. The benzoylated this compound will separate from the other benzoylated byproducts.
-
-
Deprotection:
-
Combine the fractions containing the purified benzoylated this compound.
-
Remove the benzoyl protecting groups by hydrolysis with a base (e.g., sodium hydroxide in methanol/water), followed by acidification.
-
-
Final Purification: The deprotected this compound can be further purified by recrystallization or other chromatographic techniques if necessary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Scaling Up 2,5-Dihydroxypentanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the production of 2,5-Dihydroxypentanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis from the alkaline degradation of cellulose (B213188).
Issue 1: Low Yield of this compound at Larger Scales
Question: We are observing a significant drop in the yield of this compound when moving from a lab-scale (1 L) to a pilot-scale (100 L) reactor. What are the potential causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that change non-linearly with the increase in volume.[1]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | At larger scales, achieving uniform mixing of the cellulose slurry with the alkaline solution is more difficult.[2][3] This can lead to localized areas of high or low reactant concentration, affecting reaction kinetics. Solution: 1. Evaluate and optimize the agitator design and speed for the pilot-scale reactor.[4] 2. Consider using multiple impellers to ensure better axial and radial mixing. 3. Perform mixing studies using tracers to validate mixing efficiency. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases significantly during scale-up, making heat transfer less efficient.[5][6] Exothermic or endothermic steps in the reaction may not be adequately controlled, leading to side reactions or incomplete conversion. Solution: 1. Characterize the heat of reaction at the lab scale using reaction calorimetry. 2. Model the heat transfer characteristics of the pilot-scale reactor to ensure the heating/cooling system is adequate.[5] 3. Consider a jacketed reactor with precise temperature control. |
| Extended Reaction Time | Larger volumes take longer to heat up and cool down.[7] This increased time at elevated temperatures can lead to product degradation or the formation of byproducts. Solution: 1. Re-optimize the reaction time for the pilot scale. 2. Investigate if a continuous-flow reactor setup could be beneficial for better temperature control and shorter residence times. |
| Changes in Reaction Kinetics | The time to reach chemical equilibrium can increase with larger quantities of reactants.[1] Solution: 1. Monitor the reaction progress closely using in-process analytical methods (e.g., HPLC) to determine the optimal reaction endpoint. |
Issue 2: Difficulty in Purifying this compound at Scale
Question: Our downstream processing is becoming a bottleneck. We are struggling to efficiently purify this compound from the crude reaction mixture at a larger scale, and the final product has inconsistent purity.
Answer: The purification of a highly hydrophilic molecule like this compound from a complex aqueous mixture presents significant challenges, especially at scale.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Complex Byproducts | Alkaline degradation of cellulose produces a variety of other organic acids, such as isosaccharinic acid, which have similar chemical properties to the target molecule, making separation difficult.[8] Solution: 1. Characterize the byproduct profile using techniques like LC-MS. 2. Develop a multi-step purification strategy. Consider techniques like ion-exchange chromatography, which can separate molecules based on charge differences. |
| Inefficient Extraction | Traditional liquid-liquid extraction may be inefficient due to the high water solubility of this compound. Solution: 1. Investigate the use of solid-phase extraction (SPE) with appropriate resins. 2. Consider reactive extraction where the acid is converted to a more organo-soluble derivative before extraction. |
| Challenges with Crystallization | The high hydrophilicity and presence of hydroxyl groups can make crystallization difficult. The product may "oil out" or form a highly viscous syrup. Solution: 1. Experiment with a wide range of solvent/anti-solvent systems. 2. Consider freeze-drying (lyophilization) as an alternative to crystallization for obtaining a solid product, although this may be less scalable. 3. Seeding with previously obtained crystals might aid in inducing crystallization. |
| High Salt Content | The neutralization of the alkaline reaction mixture introduces a high concentration of salts, which can interfere with purification steps. Solution: 1. Investigate the use of electrodialysis for salt removal before downstream processing. 2. Optimize the neutralization step to precipitate some salts if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during the scale-up of the alkaline degradation of cellulose for this compound production?
A1: Critical parameters to monitor include:
-
Temperature: Ensure uniform temperature distribution throughout the reactor.[7]
-
pH: Maintain the optimal alkaline conditions for the degradation process.
-
Mixing Speed (RPM): Correlate mixing speed with reaction performance to ensure consistency between scales.[4]
-
Reactant Concentration: Accurately control the ratio of cellulose to alkaline solution.
-
Reaction Progress: Use in-process analytical methods, such as HPLC, to track the formation of this compound and key byproducts.
Q2: What are the major byproducts to expect from the alkaline degradation of cellulose, and how can they be minimized?
A2: The primary byproducts are other saccharinic acids, with isosaccharinic acid being a major component.[8] To minimize their formation, you can:
-
Optimize Reaction Temperature and Time: Over-processing can lead to further degradation of the desired product and the formation of a wider range of byproducts.
-
Control Alkali Concentration: The concentration of the base can influence the reaction pathways.
-
Use a Milder Alkali or Catalytic System: Research into alternative catalysts is ongoing to improve selectivity.
Q3: What analytical methods are recommended for in-process control and final product quality assessment?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): An RP-HPLC method with a suitable column (e.g., C18) and an aqueous mobile phase with an acid modifier (like formic or phosphoric acid) can be used to quantify this compound and separate it from byproducts.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and quantification of unknown impurities and byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (hydroxyl, carboxylic acid) in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and major impurities.
Q4: Are there any safety considerations specific to scaling up this process?
A4: Yes, scaling up introduces new safety challenges:
-
Thermal Runaway: The alkaline degradation of cellulose can be exothermic. Poor heat transfer at a larger scale can lead to a thermal runaway reaction.[6][11] A thorough thermal hazard assessment is crucial.
-
Handling of Large Volumes of Corrosive Materials: Procedures for safely handling and charging large quantities of strong bases (like NaOH) must be in place.
-
Pressure Build-up: Although not typically a high-pressure reaction, the formation of gaseous byproducts should be considered, and the reactor must be appropriately vented.
-
Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials resistant to corrosion by strong bases at elevated temperatures.
Experimental Protocols
Representative Lab-Scale Protocol for this compound Synthesis
Objective: To produce this compound from microcrystalline cellulose.
Materials:
-
Microcrystalline cellulose (10 g)
-
Sodium hydroxide (B78521) (NaOH) solution (5 M, 200 mL)
-
Deionized water
-
Hydrochloric acid (HCl) solution (concentrated and 1 M)
-
Dowex® 50WX8 hydrogen form cation exchange resin
Procedure:
-
A 1 L jacketed glass reactor is charged with 10 g of microcrystalline cellulose and 200 mL of 5 M NaOH solution.
-
The mixture is stirred at 300 RPM.
-
The reactor temperature is raised to 80°C and maintained for 6 hours.
-
The reaction is monitored periodically by taking aliquots, neutralizing them, and analyzing by HPLC.
-
After 6 hours, the reactor is cooled to room temperature.
-
The dark brown solution is filtered to remove any unreacted cellulose.
-
The filtrate is carefully acidified to pH 2-3 with concentrated HCl under cooling in an ice bath.
-
The acidified solution is passed through a column packed with Dowex® 50WX8 resin to remove sodium ions.
-
The eluate containing the organic acids is collected.
-
The solvent is removed under reduced pressure to yield a viscous brown oil.
-
Further purification is performed using preparative chromatography.
Considerations for Pilot-Scale (100 L) Protocol
-
Reactant Quantities: All reactant quantities are scaled up by a factor of 100.
-
Reactor: A 100 L stainless steel jacketed reactor with a variable speed agitator and baffles is used.
-
Heating and Cooling: The reactor jacket is connected to a thermal control unit to manage the heat of reaction and maintain the set temperature. The heating and cooling times will be significantly longer.
-
Addition of Reactants: A controlled addition of the NaOH solution to the cellulose slurry might be necessary to manage any initial exotherm.
-
Purification: The volume of the ion-exchange column will need to be scaled up accordingly. The large volume of aqueous solution may require a larger rotary evaporator or a different solvent removal technology. Preparative chromatography at this scale requires specialized equipment.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (1 L Reactor) | Pilot-Scale (100 L Reactor) | Key Scale-Up Consideration |
| Cellulose Input | 10 g | 1 kg | Material handling and charging of solids. |
| NaOH Solution (5M) | 200 mL | 20 L | Safe handling and pumping of corrosive liquids. |
| Typical Yield | 70-80% | 50-65% (initially) | Yield loss due to non-ideal mixing and heat transfer. |
| Heating Time (25°C to 80°C) | 15 min | 1-2 hours | Longer processing time can lead to side reactions. |
| Mixing Speed | 300 RPM | 100-150 RPM | Tip speed and power per unit volume are more relevant metrics for scale-up than RPM alone. |
| Surface Area/Volume Ratio | High | Low | Significantly impacts heat transfer efficiency.[6] |
| Purity (after initial workup) | ~85% | ~70% | Higher concentration of byproducts due to extended reaction times and potential temperature gradients. |
Note: The data in this table is illustrative and represents typical challenges encountered during scale-up. Actual results will vary depending on the specific equipment and process conditions.
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. zeroinstrument.com [zeroinstrument.com]
- 3. mt.com [mt.com]
- 4. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 5. mt.com [mt.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. doc.rero.ch [doc.rero.ch]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. fauske.com [fauske.com]
Technical Support Center: Stability and Degradation of 2,5-Dihydroxypentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2,5-Dihydroxypentanoic acid under various stress conditions. The information provided is based on established principles of organic chemistry and forced degradation studies, as direct experimental data for this specific molecule is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (a primary alcohol, a secondary alcohol, and a carboxylic acid), several degradation pathways can be anticipated under stress conditions. These are hypothetical pathways and should be confirmed experimentally.
-
Oxidative Degradation: The primary and secondary alcohol groups are susceptible to oxidation. The secondary alcohol at C2 could be oxidized to a ketone, while the primary alcohol at C5 could be oxidized to an aldehyde and further to a carboxylic acid.[1][2][3][4]
-
Acid/Base Hydrolysis: While the molecule itself does not have hydrolyzable functional groups like esters or amides, extreme pH and temperature conditions could potentially catalyze dehydration or other rearrangements.
-
Thermal Degradation: High temperatures can induce dehydration, potentially leading to the formation of unsaturated acids or lactones through intramolecular cyclization.[5]
-
Photodegradation: Exposure to UV or visible light can generate free radicals, leading to a complex mixture of degradation products.
Q2: What are the initial steps to consider when starting a forced degradation study on this compound?
A2: A systematic approach is crucial for a successful forced degradation study.
-
Literature Review: Although specific data is scarce, review literature on the degradation of similar hydroxy acids.
-
Purity of the Starting Material: Ensure the purity of the this compound batch is well-characterized.
-
Preliminary Stress Conditions: Start with milder stress conditions and incrementally increase the severity. The goal is to achieve 5-20% degradation.[6][7]
-
Analytical Method Development: Develop a stability-indicating analytical method, typically HPLC, that can separate the parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: No Degradation Observed
Q3: We are not observing any degradation of this compound under our initial stress conditions. What should we do?
A3: If no degradation is observed, the stress conditions need to be intensified.
| Stress Condition | Recommended Action |
| Acid/Base Hydrolysis | Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH). Increase the temperature (e.g., from room temperature to 60-80°C).[8][9][10] |
| Oxidative | Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂). Increase the temperature or exposure time. |
| Thermal | Increase the temperature in increments (e.g., 10°C at a time).[10] |
| Photolytic | Increase the duration of exposure to the light source. Ensure the light source provides the appropriate wavelength for excitation. |
Issue 2: Excessive Degradation
Q4: Our experiments are resulting in more than 20% degradation, and we are seeing many secondary degradants. How can we achieve the target degradation level?
A4: Excessive degradation indicates that the stress conditions are too harsh. You should reduce the intensity of the stressor.
| Stress Condition | Recommended Action |
| Acid/Base Hydrolysis | Decrease the concentration of the acid/base. Lower the temperature. Reduce the exposure time. |
| Oxidative | Decrease the concentration of the oxidizing agent. Lower the temperature. |
| Thermal | Lower the temperature. Reduce the heating time. |
| Photolytic | Reduce the duration of light exposure. Use a light source with lower intensity. |
Issue 3: Poor HPLC Resolution
Q5: The peaks for the parent compound and the degradation products are not well-separated in our HPLC chromatogram. What steps can we take to improve resolution?
A5: Poor resolution in your stability-indicating method needs to be addressed through method optimization.
| Parameter | Troubleshooting Steps |
| Mobile Phase | Adjust the organic modifier (e.g., acetonitrile, methanol) ratio. Modify the pH of the aqueous phase. Change the buffer salt and/or its concentration. |
| Column | Try a different column chemistry (e.g., C8, Phenyl, Cyano). Use a column with a smaller particle size or a longer length. |
| Temperature | Vary the column temperature to alter selectivity. |
| Gradient | Optimize the gradient slope and time. |
Issue 4: Poor Mass Balance
Q6: The mass balance in our forced degradation study is significantly less than 100%. What could be the reasons?
A6: A poor mass balance can be due to several factors.
| Potential Cause | Suggested Action |
| Co-eluting Peaks | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further optimize the HPLC method. |
| Non-UV Active Degradants | Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. |
| Different Response Factors | If possible, isolate the major degradation products and determine their individual response factors to allow for more accurate quantification. |
| Volatile Degradants | If volatile degradants are expected, consider using gas chromatography (GC) for analysis. |
| Adsorption | Check for adsorption of the analyte or degradants onto the vials or column. |
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways of this compound under different stress conditions.
Caption: Hypothetical Oxidative Degradation Pathways.
Caption: Hypothetical Thermal Degradation Pathways.
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a starting point for investigating the degradation of this compound. The conditions should be optimized to achieve 5-20% degradation.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a 50:50 mixture).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Place the stock solution in a controlled temperature oven at 80°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Use a PDA detector to assess peak purity.
-
Calculate the mass balance for each stress condition.
Experimental Workflow
Caption: General Experimental Workflow for Forced Degradation Studies.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmaguru.co [pharmaguru.co]
Overcoming low solubility of 2,5-Dihydroxypentanoic acid in polymerization
Technical Support Center: Polymerization of 2,5-Dihydroxypentanoic Acid
Welcome to the technical support center for the polymerization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a focus on issues related to monomer solubility and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my polymerization reaction. I thought it had low solubility, but some sources say it is highly soluble. Can you clarify?
A1: This is a common point of confusion. This compound is a highly polar molecule due to its two hydroxyl groups and one carboxylic acid group. Consequently, it is highly soluble in polar solvents such as water and ethanol.[1] The "low solubility" issue that researchers typically encounter arises when attempting to dissolve it in less polar or non-polar solvents, which are often preferred for certain types of polyesterification to facilitate the removal of water byproduct and to dissolve other, more hydrophobic co-monomers. The challenge lies in finding a solvent system that can adequately dissolve all reactants while being suitable for the polymerization process.
Q2: My polymerization reaction is experiencing phase separation, resulting in a cloudy or heterogeneous mixture. What is causing this and how can I resolve it?
A2: Phase separation is a frequent challenge when working with highly hydrophilic monomers like this compound, especially in solution polymerization with less polar co-monomers or solvents.[2][3][4] This occurs because the growing polymer chains may become insoluble in the reaction medium.
To address this, consider the following strategies:
-
Solvent Selection: Switch to a more polar solvent or use a co-solvent system to improve the solubility of all components and the resulting polymer.
-
Monomer Derivatization: Consider esterifying the carboxylic acid group of the this compound (e.g., to its methyl ester) to decrease its polarity and improve compatibility with the reaction medium.
-
Temperature Adjustment: Increasing the reaction temperature can sometimes improve solubility and prevent phase separation. However, be cautious of potential side reactions or monomer/polymer degradation at excessively high temperatures.
-
Solid-State Polymerization: As an alternative to solution polymerization, solid-state polymerization can be performed after initial oligomerization, which bypasses the need for a solvent in the high molecular weight growth phase.
Q3: I am consistently obtaining a low molecular weight polymer. What are the most common causes and how can I troubleshoot this?
A3: Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors.[5] The primary culprits are often related to monomer purity, stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and catalyst inefficiency. A systematic approach to troubleshooting is crucial for identifying the root cause. For a visual guide, please refer to the troubleshooting workflow diagram below.
Troubleshooting Guides
Guide 1: Low Polymer Molecular Weight
This guide provides a systematic approach to diagnosing and resolving issues leading to low molecular weight polymers.
| Symptom | Potential Cause | Recommended Action |
| Low Viscosity / Low Molecular Weight Polymer | Monomer Impurity | Purify the this compound and any co-monomers. Impurities can act as chain terminators. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the diacid and diol functional groups. An imbalance will limit chain growth. | |
| Inefficient Water Removal | Improve the vacuum system, increase the inert gas flow, or use a Dean-Stark trap for azeotropic removal of water. The presence of water can reverse the esterification reaction.[2] | |
| Suboptimal Reaction Temperature | Increase the temperature in increments (e.g., 10-20°C). Typical polyesterification temperatures range from 150-240°C.[2] Be mindful of potential degradation. | |
| Insufficient Reaction Time | Extend the reaction time. Monitor the viscosity or take samples for molecular weight analysis at different time points to determine the optimal duration. | |
| Catalyst Inactivity/Incorrect Concentration | Use a fresh, active catalyst. Optimize the catalyst concentration through a series of small-scale experiments. |
Caption: Troubleshooting workflow for low molecular weight polymer.
Guide 2: Solvent Selection for Homogeneous Polymerization
Due to the hydrophilic nature of this compound, selecting an appropriate solvent is critical for a successful solution polymerization.
| Solvent Polarity | Examples | Suitability for this compound | Considerations for Polymerization |
| Highly Polar Protic | Water, Ethanol, Methanol (B129727) | High Solubility [1] | Not ideal for polyesterification due to interference with the reaction and difficulty in removing water. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Good to High Solubility | Can be effective but have high boiling points, making polymer recovery challenging. Must be anhydrous. |
| Moderately Polar | Tetrahydrofuran (THF), Acetone | Low to Moderate Solubility | May require heating or use as a co-solvent. Lower boiling points facilitate removal. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Insoluble to Very Low Solubility | Unsuitable as primary solvents for the monomer. Toluene can be used for azeotropic water removal if the monomer/polymer is soluble in a co-solvent. |
Experimental Protocols
Protocol 1: Solvent Screening for Polymerization
This protocol outlines a method for identifying a suitable solvent or co-solvent system for the polymerization of this compound.
Objective: To determine a solvent system that dissolves this compound and a representative co-monomer (if applicable) at the intended reaction temperature, and in which the resulting polymer remains soluble.
Materials:
-
This compound
-
Co-monomer (e.g., a hydrophobic diol)
-
Candidate solvents (e.g., DMF, DMSO, NMP, Diphenyl ether)
-
Small scale reaction vials with stir bars
-
Heating and stirring plate
Procedure:
-
Monomer Solubility Test:
-
Add a known amount of this compound to a vial.
-
Add a measured volume of the candidate solvent.
-
Stir at room temperature and observe solubility.
-
If not soluble, gradually heat the mixture towards the target reaction temperature (e.g., 150-180°C) and observe.
-
Repeat for the co-monomer in separate vials.
-
-
Co-Solvent System Test:
-
If a single solvent is not effective, test binary mixtures (e.g., 75:25, 50:50, 25:75 ratios of a polar aprotic solvent and a less polar solvent).
-
Repeat the solubility tests for both monomers in the co-solvent systems.
-
-
Oligomerization Test:
-
In the most promising solvent system(s), combine stoichiometric amounts of this compound and the co-monomer.
-
Add a suitable catalyst (e.g., p-Toluenesulfonic acid or Tin(II) octoate).
-
Heat the reaction under an inert atmosphere for a short period (e.g., 1-2 hours) to form low molecular weight oligomers.
-
Observe if the solution remains clear and homogeneous. Any cloudiness or precipitation indicates that the resulting polymer is not soluble.
-
Caption: Experimental workflow for solvent selection.
Protocol 2: Solution Polymerization of this compound with a Diol
This protocol provides a general methodology for the solution polymerization of this compound with a diol co-monomer. Note: This is a representative protocol and may require optimization for specific co-monomers and desired polymer properties.
Materials:
-
This compound (1 eq.)
-
Diol co-monomer (e.g., 1,8-Octanediol) (1 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
p-Toluenesulfonic acid (catalyst, ~0.5 mol%)
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum pump.
Procedure:
-
Reactor Setup:
-
Flame-dry the reaction flask and accessories to remove any moisture.
-
Assemble the reactor under a flow of dry nitrogen.
-
-
Charging Reactants:
-
Add this compound, the diol co-monomer, and the catalyst to the flask.
-
Add enough anhydrous NMP to dissolve the reactants upon heating (typically to achieve a 20-40% solids concentration).
-
-
Polycondensation:
-
Begin stirring and slowly heat the mixture to ~160°C under a gentle nitrogen flow to facilitate the removal of water.
-
Maintain this temperature for 2-4 hours.
-
Gradually increase the temperature to 180-200°C and slowly apply a vacuum to further drive the removal of water and increase the molecular weight.
-
Continue the reaction for 8-16 hours, monitoring the viscosity of the reaction mixture (an increase in stirrer torque indicates an increase in molecular weight).
-
-
Polymer Isolation:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the viscous polymer solution in additional NMP if necessary.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., methanol or water) with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
References
- 1. This compound (21577-52-6) for sale [vulcanchem.com]
- 2. Interplay between self-assembly and phase separation in a polymer-complex model - American Chemical Society [acs.digitellinc.com]
- 3. Construction of Monomer-free, Highly Crosslinked, Water-compatible Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods and Strategies to Quantify Phase Separation of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nationalpolymer.com [nationalpolymer.com]
Troubleshooting inconsistent results in 2,5-Dihydroxypentanoic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in bioassays involving 2,5-Dihydroxypentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic acid with the chemical formula C5H10O4. Due to its structure, containing both hydroxyl and carboxylic acid functional groups, it is a relatively polar molecule. Its biological activities are a subject of ongoing research.
Q2: What are the common sources of variability in cell-based assays?
Inconsistent results in cell-based assays can arise from multiple factors. Key sources of variability include inconsistencies in cell culture conditions such as cell density, passage number, and media composition. The handling of cells, including trypsinization timing and placement within the incubator, can also significantly impact results.[1][2]
Q3: How critical is pH control when working with this compound?
Maintaining a stable pH is crucial for all cell culture experiments, and it is especially important when working with acidic compounds like this compound.[3][4][5][6][7] The addition of an acid to the cell culture medium can lower the pH, potentially stressing the cells and affecting their growth, metabolism, and response to the compound.[3][6][7] Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[3][7] It is essential to monitor and, if necessary, buffer the medium to maintain this optimal pH range throughout the experiment.
Q4: How should this compound be prepared for a bioassay?
As an organic acid, this compound is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the compound in a biocompatible solvent, such as sterile phosphate-buffered saline (PBS) or the cell culture medium itself. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The stability of dihydroxylated organic acids in aqueous solutions can be influenced by factors like pH and temperature.
Troubleshooting Inconsistent Results
High well-to-well variability and poor reproducibility are common challenges in cell-based assays. This guide provides a structured approach to troubleshooting these issues when working with this compound.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing. Consider using a repeating pipette to minimize variations. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Addition | Verify the calibration of your pipettes. Ensure consistent timing and technique when adding this compound to the wells. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gentle pipetting. Cell clumps will lead to uneven cell distribution. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding cells and reagents. Incubate plates in a stable, calibrated incubator. |
Problem 2: Weak or No Cellular Response
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and dilutions. Perform a dose-response curve to determine the optimal concentration range. |
| Compound Instability | Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store at the recommended temperature. The stability of organic acids in cell culture media can be limited. |
| Low Cell Viability | Check the viability of your cell stock before seeding. Ensure that the cell passage number is within the recommended range. |
| Suboptimal Assay Conditions | Optimize incubation times, cell density, and media components. |
| Cellular Uptake Issues | The cellular uptake of organic acids can be complex.[8][9][10][11] Consider the possibility that the compound is not efficiently entering the cells. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Different Lots of Reagents | Record the lot numbers of all reagents used (e.g., media, serum, this compound). Test new lots of critical reagents before use in large-scale experiments. |
| Changes in Incubation Conditions | Regularly calibrate and monitor incubator temperature and CO2 levels. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Experimental Protocols
While a specific, standardized bioassay for this compound is not widely established, the following protocols for similar compounds can be adapted.
General Cell Viability/Cytotoxicity Assay (MTT/XTT-based)
This protocol is a starting point for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
Prepare the MTT or XTT reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time (typically 2-4 hours).
-
Add the solubilization solution (for MTT) and read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis
| Parameter | Calculation | Interpretation |
| Cell Viability (%) | (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 | A decrease in percentage indicates a cytotoxic or anti-proliferative effect. |
| IC50 Value | Non-linear regression of the dose-response curve. | The concentration of the compound that inhibits 50% of cell viability. |
Visualizations
Logical Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in cell-based bioassays.
Hypothetical Signaling Pathway Modulated by this compound
The precise signaling pathways affected by this compound are still under investigation. The following diagram illustrates a generalized, hypothetical pathway that could be modulated by a small molecule organic acid.
Caption: A putative signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selectscience.net [selectscience.net]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificbio.com [scientificbio.com]
- 7. purmabiologics.com [purmabiologics.com]
- 8. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: Formulation Stability of 2,5-Dihydroxypentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 2,5-Dihydroxypentanoic acid in various formulations.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the formulation and stability testing of this compound.
1. Issue: Significant degradation of this compound is observed in an aqueous formulation during storage.
-
Question: What are the primary factors contributing to the degradation of this compound in aqueous solutions, and how can they be mitigated?
-
Answer: this compound, like other α-hydroxy acids, is susceptible to degradation in aqueous environments, primarily through oxidation and hydrolysis. The stability is significantly influenced by the formulation's pH, exposure to light, and the presence of oxidizing agents. To mitigate degradation, it is crucial to control these factors. Maintaining an optimal pH, protecting the formulation from light, and incorporating antioxidants can significantly enhance stability.[1] For instance, storing formulations in light-resistant packaging is a key strategy to prevent photodegradation.[1]
2. Issue: Discoloration or precipitation is observed in the formulation over time.
-
Question: What could be the cause of discoloration or precipitation in my this compound formulation, and how can I prevent it?
-
Answer: Discoloration can be a sign of oxidative degradation or interactions with other excipients in the formulation.[1] Precipitation may occur due to changes in solubility, possibly triggered by shifts in pH or temperature, or crystallization of the active ingredient. To address this, ensure the formulation is stored at a consistent temperature and protected from light.[1] Screening for compatible excipients and adjusting the pH to a range where this compound exhibits maximum solubility and stability are critical steps. For semi-solid formulations like creams, the choice of base can significantly impact stability; for example, hydrophilic ointments have been shown to provide a stable environment for other α-hydroxy acids.[2][3]
3. Issue: Inconsistent analytical results during stability studies.
-
Question: How can I develop a reliable, stability-indicating analytical method for this compound?
-
Answer: A stability-indicating method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[1][4] The development of such a method involves subjecting the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[4] The analytical method must then be validated to demonstrate specificity, accuracy, precision, linearity, and robustness, ensuring it can distinguish the intact drug from any degradants.[4]
Quantitative Data Summary
The following tables provide a summary of typical parameters to consider when formulating with this compound. The values are illustrative and should be confirmed through experimental studies.
Table 1: pH-Dependent Stability of this compound (Illustrative)
| pH | Apparent Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.010 | 69.3 |
| 9.0 | 0.050 | 13.9 |
Table 2: Common Excipients for Enhanced Stability
| Excipient Type | Examples | Recommended Concentration Range (%) | Purpose |
| Antioxidants | Butylated Hydroxytoluene (BHT), Ascorbic Acid | 0.01 - 0.1 | To prevent oxidative degradation.[1] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.1 | To sequester metal ions that can catalyze degradation. |
| Buffering Agents | Citrate Buffer, Phosphate (B84403) Buffer | 1 - 5 | To maintain the optimal pH of the formulation. |
| Humectants | Glycerin, Propylene Glycol | 5 - 20 | To control moisture content in solid or semi-solid formulations.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) for a specified duration.[1]
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.[1][4]
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer is typically used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance spectrum of this compound.
-
-
Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Catalyst Deactivation in 2,5-Dihydroxypentanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2,5-dihydroxypentanoic acid. The guidance is intended for researchers, scientists, and drug development professionals working on catalytic biomass conversion.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity and/or Selectivity
Symptoms:
-
A significant decrease in the conversion of the starting material (e.g., furfural, levulinic acid).
-
A noticeable drop in the yield of this compound.
-
Increased formation of undesired byproducts.
Possible Causes and Solutions:
| Cause | Diagnostic Test | Recommended Action |
| Catalyst Poisoning | Elemental analysis (ICP-MS, XRF) of the spent catalyst to detect contaminants like potassium, sodium, sulfur, or nitrogen. | - Pretreat the biomass feedstock to remove impurities. - Select a catalyst support that is more resistant to poisoning. - Develop a regeneration protocol to remove the specific poison. |
| Coking/Fouling | Thermogravimetric analysis (TGA) of the spent catalyst to quantify carbonaceous deposits. | - Optimize reaction conditions (temperature, pressure, solvent) to minimize coke formation. - Employ a catalyst with larger pores to reduce pore blockage. - Regenerate the catalyst by controlled oxidation (calcination) to burn off coke. |
| Active Site Leaching | Analysis of the reaction mixture post-reaction (ICP-MS) to detect dissolved active metals. | - Use a more stable catalyst support. - Optimize the reaction solvent to minimize leaching. - Consider catalyst surface modification to enhance stability. |
| Thermal Degradation (Sintering) | Transmission electron microscopy (TEM) or X-ray diffraction (XRD) of the spent catalyst to observe changes in particle size or crystal structure. | - Operate at a lower reaction temperature if possible. - Choose a catalyst with higher thermal stability. - Implement a regeneration procedure that avoids high temperatures. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in biomass conversion processes?
A1: The most prevalent causes of catalyst deactivation when converting biomass-derived feedstocks are poisoning, fouling (or coking), and thermal degradation (sintering).[1][2][3] Poisoning occurs when impurities from the feedstock, such as alkali metals or sulfur compounds, strongly adsorb to and block active sites.[1] Fouling is the physical deposition of heavy carbonaceous byproducts, often called "coke" or "humins," on the catalyst surface and in its pores.[1] Sintering is the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[4] Additionally, water, which is often present in biomass streams, can cause structural damage to certain catalysts.[1]
Q2: My catalyst is deactivating, but I don't see any signs of coking. What else could be the problem?
A2: If coking is not the issue, other deactivation mechanisms to consider are poisoning, leaching of the active phase, or thermal degradation. Biomass feedstocks can contain various inorganic contaminants like potassium, which can poison acid catalysts.[5] In liquid-phase reactions, the active components of the catalyst may leach into the solvent. Furthermore, high reaction temperatures can cause the active metal particles to sinter, reducing their surface area and activity.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A combination of characterization techniques on the fresh and spent catalyst is recommended.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Elemental Analysis (ICP-MS, XRF, or EDX): To identify potential poisons that have accumulated on the catalyst surface.
-
Transmission Electron Microscopy (TEM): To visualize changes in the size and dispersion of metal nanoparticles, which can indicate sintering.
-
X-ray Diffraction (XRD): To detect changes in the crystalline structure of the catalyst.
-
Gas Adsorption (BET surface area analysis): To measure changes in the catalyst's surface area and pore volume.
Q4: What are some general strategies to mitigate catalyst deactivation?
A4: Several strategies can be employed to improve catalyst stability:
-
Feedstock Purification: Removing potential poisons from the biomass-derived feedstock before it comes into contact with the catalyst.
-
Catalyst Design: Developing catalysts that are more resistant to poisoning, coking, and sintering. This can involve using different support materials or adding promoters.
-
Process Optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to minimize side reactions that lead to deactivation.
-
Catalyst Regeneration: Developing effective procedures to remove coke or poisons from the catalyst surface, thereby restoring its activity.[2]
Catalyst Deactivation Mechanisms:
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: Load a fresh catalyst (e.g., 50-100 mg) into a high-pressure batch reactor.
-
Reactant Addition: Add the starting material (e.g., furfural), solvent, and any co-reactants to the reactor.
-
Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., N₂), and then pressurize with the reactant gas (e.g., H₂) to the desired pressure. Heat the reactor to the target temperature while stirring.
-
Sampling: Take liquid samples at regular intervals using a sampling valve.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and products.
-
Calculation: Calculate the conversion of the starting material and the selectivity towards this compound at each time point.
-
Deactivation Study: For a deactivation study, recover the catalyst after the reaction, wash it with a suitable solvent, dry it, and reuse it in a subsequent reaction under the same conditions to measure any loss in activity.
Protocol 2: Characterization of Spent Catalyst by TGA
-
Sample Preparation: Dry the spent catalyst sample thoroughly to remove any residual solvent.
-
Instrument Setup: Place a small, accurately weighed amount of the spent catalyst (typically 5-10 mg) into a TGA crucible.
-
TGA Program:
-
Heat the sample from room temperature to ~150°C under an inert atmosphere (e.g., nitrogen) and hold to remove any physisorbed water and volatiles.
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Ramp the temperature up to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: The weight loss observed during the oxidation phase corresponds to the combustion of carbonaceous deposits (coke). The percentage of weight loss can be used to quantify the amount of coke on the catalyst.
Quantitative Data Summary
The following tables provide illustrative data on how catalyst performance can change due to deactivation, based on typical results from related biomass conversion processes.
Table 1: Effect of Catalyst Recycling on Furfural Conversion (Illustrative Data)
| Cycle Number | Furfural Conversion (%) | Selectivity to Primary Alcohol (%) |
| 1 | 99.8 | 98.5 |
| 2 | 92.3 | 95.1 |
| 3 | 81.5 | 90.7 |
| 4 | 68.9 | 85.2 |
Table 2: TGA Results for Fresh and Spent Catalyst (Illustrative Data)
| Catalyst Sample | Temperature Range of Weight Loss (°C) | Total Weight Loss (%) |
| Fresh Catalyst | 300-600 | < 1 |
| Spent Catalyst (after 4 cycles) | 300-600 | 15.8 |
References
- 1. Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 3. Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass (Journal Article) | OSTI.GOV [osti.gov]
- 4. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methods for removing color impurities from 2,5-Dihydroxypentanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing color impurities from 2,5-Dihydroxypentanoic acid. The following sections are presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of color in my this compound sample?
A1: Color in organic compounds typically arises from impurities with conjugated π-systems that absorb light in the visible spectrum.[1] For a compound like this compound, discoloration can be caused by:
-
Oxidation products: Hydroxyl groups can be sensitive to oxidation, leading to the formation of chromophoric (color-causing) derivatives, especially when exposed to air or heat.[2]
-
Residual reagents or catalysts: Carryover from the synthesis process.
-
Side-reaction products: Polymerization or condensation products.
-
Contaminants from solvents or equipment.
Even a very small amount of a highly colored impurity can be visible and may not be easily detectable by techniques like NMR if it is below the sensitivity limit.[3]
Q2: Before I start, how do I determine if the color is an impurity or the natural color of the compound?
A2: It is crucial to first confirm that the color is indeed from an impurity.[4] Pure, small organic molecules are often white or colorless solids because they do not absorb light in the visible spectrum.[1] You can consult literature reports or analytical data for pure this compound. If the literature describes the pure compound as white or colorless, then any observed color is due to an impurity.
Q3: Which decolorization method is most suitable for my sample?
A3: The best method depends on the nature of the impurity and the scale of your experiment.
-
Activated Carbon: Excellent for removing a wide range of colored organic impurities through adsorption. It is often used as a preliminary step or in conjunction with recrystallization.[5][6]
-
Recrystallization: A powerful technique for purifying solids, effective if the colored impurity has different solubility characteristics than this compound.[7][8]
-
Ion Exchange Chromatography: Highly effective for purifying organic acids, as it separates molecules based on charge. This can remove both colored and colorless ionic impurities.[9][10]
-
Silica Gel Chromatography: Useful for separating compounds based on polarity. It can be effective for removing colored impurities that have a different polarity from your target compound.[11]
The following workflow can help guide your decision:
Method 1: Activated Carbon Treatment
Activated carbon is a porous material with a large surface area that adsorbs large, color-causing organic molecules.[12][13] Wood-based activated carbon is often preferred due to its macroporous structure, which is ideal for capturing large pigment molecules.[14]
Q4: What is the general procedure for using activated carbon?
A4: The process involves dissolving the crude product, adding activated carbon, heating, and then filtering the carbon away to obtain a colorless solution.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water, ethanol) in an Erlenmeyer flask. Use the minimum amount of hot solvent required for complete dissolution.[15]
-
Cooling: Remove the flask from the heat source and allow it to cool slightly. Crucially, never add activated carbon to a boiling solution , as this can cause violent bumping and overflow.[15]
-
Addition of Carbon: Add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight) to the solution.[16]
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes while swirling. This facilitates the adsorption of impurities onto the carbon surface.
-
Hot Filtration: Filter the hot solution quickly through a fluted filter paper or a pre-heated Büchner funnel to remove the activated carbon.[16] The goal is to prevent the desired compound from crystallizing prematurely on the filter. Using a stemless funnel can help prevent cooling and blockage.[15]
-
Recovery: The resulting filtrate should be colorless. Proceed with crystallization (by cooling) or solvent evaporation to recover the purified product.
Table 1: Comparison of Activated Carbon Types (Illustrative Data)
| Activated Carbon Source | Primary Pore Structure | Target Impurities | Typical Dosage (% w/w) |
| Wood-Based[14] | Macroporous & Mesoporous | Large organic molecules (e.g., pigments, tannins) | 1 - 5% |
| Coconut Shell-Based[12] | Microporous | Smaller organic molecules, general purification | 1 - 3% |
| Coal-Based[12][13] | Varies (Meso/Micro) | Heavy-duty decolorization, industrial uses | 2 - 10% |
Method 2: Recrystallization
Recrystallization is a fundamental purification technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[8]
Q5: How do I choose the right solvent for recrystallization?
A5: An ideal solvent should:
-
Dissolve the this compound completely when hot (at or near its boiling point).
-
Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).[17]
-
Either dissolve the impurities completely at all temperatures or not dissolve them at all.[8]
-
Not react with the compound.[8]
-
Be volatile enough to be easily removed from the purified crystals.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test small amounts of your crude product in various solvents (e.g., water, ethyl acetate, ethanol/water mixture) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen solvent. Heat the mixture to boiling while stirring or swirling until the solid is fully dissolved.[17]
-
Decolorization (Optional): If the solution is still colored, perform an activated carbon treatment as described in Method 1.[16] This must be followed by hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.
Method 3: Ion Exchange Chromatography
This technique is highly suitable for organic acids. It involves passing a solution through a resin column that contains charged functional groups.[10] For purifying an acid, an anion exchange resin is typically used.
Q6: How does anion exchange chromatography work for purifying this compound?
A6: The process involves binding the deprotonated acid (carboxylate anion) to a positively charged resin, washing away neutral and cationic impurities, and then eluting the desired acid.[18][19]
Experimental Protocol: Anion Exchange Chromatography
-
Resin Selection and Preparation: Choose a suitable weak base or strong base anion exchange resin. Prepare a slurry and pack it into a column according to the manufacturer's instructions. Equilibrate the column with a starting buffer (e.g., deionized water).
-
Sample Loading: Dissolve the crude this compound in the starting buffer. Adjust the pH to be above the acid's pKa to ensure it is in its anionic form. Apply the solution to the top of the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities (e.g., sugars, neutral molecules).[18]
-
Elution: Elute the bound this compound from the resin. This is typically done by washing the column with a solution of a strong inorganic anion (like HCl or NaCl) or by changing the pH to protonate the carboxylic acid, thus releasing it from the resin.[18]
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Recovery: Combine the pure fractions and remove the solvent/salt to isolate the purified this compound.
Table 2: Typical Parameters for Ion Exchange Purification of Organic Acids
| Parameter | Resin Type | Loading Condition | Elution Condition | Target Impurities Removed |
| Demineralization | Strong Acid Cation + Weak Base Anion | Neutral pH | Water Wash | Mineral salts, other ionic species |
| Chromatographic Separation [18] | Weak/Strong Base Anion | pH > pKa of the acid | pH gradient or Salt gradient | Sugars, amino acids, other organic acids |
Troubleshooting Guide
Q7: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[20] This often traps impurities.
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.[20]
-
Reduce Impurity Concentration: High concentrations of impurities can depress the melting point. A preliminary purification step using activated carbon may help.[20]
-
Change Solvent: The boiling point of your solvent may be too high. Try a lower-boiling point solvent or a different solvent mixture.
Q8: The color was not completely removed after activated carbon treatment. What went wrong?
A8: This could be due to several factors:
-
Insufficient Carbon: The amount of activated carbon was not enough to adsorb all the impurities. Try repeating the treatment with a fresh batch of carbon. Do not simply add more to the filtered solution, as this is less effective.
-
Wrong Type of Carbon: The pore structure of the carbon may not be suitable for the impurity molecules.[12] Try a different type (e.g., wood-based vs. coconut-based).
-
Adsorption Time/Temperature: The contact time or temperature may have been insufficient. Ensure the solution is heated for at least 5-10 minutes with the carbon.[6]
-
Impurity Nature: The impurity may not be readily adsorbed by carbon. In this case, an alternative method like chromatography is necessary.[11]
Q9: My yield is very low after recrystallization. How can I improve it?
A9: A low yield can be caused by several issues:[20]
-
Using too much solvent: This is the most common cause. Your product remains dissolved in the mother liquor even after cooling. Try reducing the initial volume of solvent or evaporating some of it off and cooling again to recover a "second crop" of crystals.
-
Premature crystallization: The compound may have crystallized on the filter paper during hot filtration. Ensure your funnel and flask are pre-heated.
-
Washing with too much cold solvent: Only a minimal amount of ice-cold solvent should be used to wash the crystals.
References
- 1. youtube.com [youtube.com]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. portal.ct.gov [portal.ct.gov]
- 10. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 11. biotage.com [biotage.com]
- 12. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 13. carbons.ir [carbons.ir]
- 14. carbotecnia.info [carbotecnia.info]
- 15. m.youtube.com [m.youtube.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing HPLC Separation of 2,5-Dihydroxypentanoic Acid and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2,5-Dihydroxypentanoic acid from its isomers, such as 2,4-Dihydroxypentanoic acid and 3,5-Dihydroxypentanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound peak is co-eluting with an isomeric impurity. How can I improve the separation?
A1: Peak co-elution is a common challenge when separating structurally similar isomers.[1] To achieve baseline separation, a systematic approach to enhance column selectivity and efficiency is necessary.
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: For polar compounds like dihydroxypentanoic acids, using a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often effective. In HILIC, increasing the aqueous portion (e.g., water with buffer) of the mobile phase will typically increase retention and may improve separation.
-
Change Organic Modifier: If you are using acetonitrile (B52724), switching to another water-miscible organic solvent like methanol (B129727) can alter selectivity.
-
Modify pH: As these are acidic compounds, slight adjustments to the mobile phase pH can significantly impact their ionization state and interaction with the stationary phase, thereby affecting retention and selectivity.
-
Incorporate Additives: The use of buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is crucial in HILIC to control pH and improve peak shape.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For these polar, hydrophilic isomers, consider a HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity between isomers.
Q2: I'm observing significant peak tailing for my dihydroxypentanoic acid peaks. What is the cause and how can I fix it?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise accurate quantification.[2]
-
Secondary Interactions: Tailing is often caused by unwanted interactions between the acidic analytes and active sites on the stationary phase (e.g., residual silanols on silica-based columns).
-
Solution: Adding a small amount of a competitive agent, like a stronger acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to saturate these active sites and improve peak shape. Ensure the mobile phase pH is appropriate for the analytes.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can also lead to tailing.
-
Solution: Implement a regular column washing protocol. If the column is heavily contaminated, it may need to be regenerated according to the manufacturer's instructions or replaced.
-
-
Sample Overload: Injecting too much sample can exceed the column's capacity, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A3: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system's stability or the method's robustness.[3]
-
Inadequate Column Equilibration: This is a common issue, especially with HILIC methods. The water layer on the stationary phase takes time to stabilize.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 30-60 minutes) before starting the analytical run.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the ambient or column oven temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time instability.
-
Solution: Inspect all fittings and connections for any signs of leakage.
-
Q4: The backpressure in my HPLC system is unusually high. What should I do?
A4: High backpressure can indicate a blockage within the HPLC system.
-
Identify the Source: Systematically disconnect components, starting from the detector and moving backward toward the pump, to pinpoint the source of the high pressure.
-
Check for Blocked Frits: The column inlet frit can become clogged with particulate matter from the sample or mobile phase.
-
Solution: If permitted by the manufacturer, try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Sample and Mobile Phase Filtration: To prevent future blockages, always filter your samples and buffered mobile phases through a 0.22 µm or 0.45 µm filter.
-
Buffer Precipitation: Ensure that any buffers used are fully dissolved and soluble in the mobile phase mixture to prevent precipitation within the system.
Frequently Asked Questions (FAQs)
Q5: What type of HPLC column is best suited for separating this compound and its isomers?
A5: Due to the polar and hydrophilic nature of dihydroxypentanoic acids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended. HILIC columns have polar stationary phases (e.g., amide, diol, or unbonded silica) that retain and separate polar compounds effectively using a mobile phase with a high concentration of an organic solvent. A standard reversed-phase C18 column will likely provide insufficient retention for these analytes.
Q6: What detection method is appropriate for this compound?
A6: Since this compound lacks a strong UV chromophore, direct UV detection can be challenging and may offer low sensitivity. More suitable detection methods include:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method for these compounds.
-
Refractive Index (RI) Detection: RI detection is a universal detection method that can be used, but it is less sensitive and not compatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are also universal detectors that are more sensitive than RI and are compatible with gradient elution.
Q7: How should I prepare my samples for analysis?
A7: A general sample preparation protocol is as follows:
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. For a HILIC method, this might be a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for injection.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injection.
Experimental Protocol: HILIC Separation of Dihydroxypentanoic Acid Isomers
This protocol provides a starting point for the separation of this compound from its positional isomers. Optimization may be required based on your specific sample matrix and HPLC system.
HPLC System and Conditions:
| Parameter | Value |
| HPLC System | Standard LC system with a binary pump, autosampler, and column oven |
| Column | HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometer (MS) with Electrospray Ionization (ESI) in negative mode |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, chromatographic data for the separation of dihydroxypentanoic acid isomers using the protocol described above.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 3,5-Dihydroxypentanoic acid | 8.2 | - | 1.1 |
| 2,4-Dihydroxypentanoic acid | 9.5 | 2.1 | 1.2 |
| This compound | 10.8 | 2.3 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of isomers.
Caption: Experimental workflow for HILIC-MS analysis.
References
Technical Support Center: Polymerization of 2,5-Dihydroxypentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing viscosity during the polymerization of 2,5-Dihydroxypentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that contribute to high viscosity during the polymerization of this compound?
High viscosity during the polymerization of this compound is primarily influenced by the increasing molecular weight of the polymer chains. As the polymerization progresses, longer polymer chains are formed, leading to increased entanglement and, consequently, higher solution or melt viscosity. Other contributing factors include monomer concentration, reaction temperature, the type and concentration of the catalyst, and the choice of solvent.
Q2: How does temperature affect the viscosity of the polymerizing mixture?
Temperature has a dual effect on viscosity during polymerization. Initially, increasing the temperature can decrease the viscosity of the reaction mixture due to increased polymer chain mobility. However, higher temperatures can also accelerate the rate of polymerization, leading to a more rapid increase in molecular weight and, subsequently, a faster rise in viscosity. Careful control of the reaction temperature is therefore crucial for managing the viscosity profile of the polymerization process.
Q3: What is the role of a catalyst in controlling the viscosity of the final polymer?
The choice and concentration of a catalyst significantly impact the polymerization kinetics and, therefore, the final viscosity. A highly active catalyst can lead to a rapid increase in molecular weight and viscosity. Conversely, some catalysts may promote side reactions or chain transfer, which can limit the molecular weight and help in controlling viscosity. For instance, in the polymerization of similar hydroxy acids like lactic acid, the catalyst concentration has been shown to have an optimal range for achieving high molecular weight without leading to depolymerization, which can affect viscosity.[1]
Q4: Can the choice of solvent influence the viscosity during polymerization?
Yes, the solvent plays a critical role in controlling viscosity. A good solvent, in which the polymer is highly soluble, will lead to more extended polymer chains, which can increase the intrinsic viscosity. However, the overall solution viscosity may be lower due to the dilution effect. Solvents can also participate in chain transfer reactions, which can help to control the molecular weight and reduce viscosity. For solvent-based polymerization, the choice of solvent and its concentration are key parameters for viscosity management.
Troubleshooting Guides
Issue: Unexpectedly High Viscosity Early in the Polymerization
Possible Cause 1: Monomer concentration is too high.
-
Recommendation: Reduce the initial monomer concentration. A lower concentration of the monomer can lead to the formation of lower molecular weight polymers, thus reducing the viscosity of the solution.
Possible Cause 2: Reaction temperature is too high, leading to a rapid rate of polymerization.
-
Recommendation: Lower the reaction temperature in controlled increments. This will slow down the polymerization rate, allowing for better control over the molecular weight build-up and viscosity.
Possible Cause 3: Incorrect catalyst or catalyst concentration.
-
Recommendation: Verify the type and concentration of the catalyst used. If a highly active catalyst is being used, consider reducing its concentration. The catalytic activity can significantly influence the rate of polymerization and the resulting molecular weight.[1]
Issue: Viscosity Becomes Unmanageably High, Preventing Proper Mixing
Possible Cause 1: High molecular weight polymer has formed.
-
Recommendation: If the polymerization is being conducted in a solvent, consider adding more solvent to dilute the reaction mixture. This will lower the overall viscosity and improve mixing. For melt polymerization, this is not an option.
Possible Cause 2: Gelation or cross-linking is occurring.
-
Recommendation: Investigate the purity of the this compound monomer. Impurities with more than two functional groups can act as cross-linking agents, leading to gel formation and a rapid, unmanageable increase in viscosity.
Data Presentation
The following tables summarize the expected qualitative effects of various parameters on the viscosity of the polymerizing mixture, based on general principles of polyester (B1180765) chemistry.
Table 1: Effect of Reaction Parameters on Viscosity
| Parameter | Effect on Viscosity | Rationale |
| Temperature | Increase or Decrease | Higher temperature initially decreases viscosity but can accelerate polymerization, leading to a faster viscosity increase over time. |
| Monomer Concentration | Increase | Higher monomer concentration generally leads to higher molecular weight polymers and thus higher viscosity. |
| Catalyst Concentration | Increase (up to a point) | Higher catalyst concentration can increase the rate of polymerization and molecular weight, increasing viscosity. However, excessive catalyst might induce side reactions that limit molecular weight.[1] |
| Solvent Addition | Decrease | Diluting the reaction mixture with a suitable solvent will decrease the overall solution viscosity. |
| Stirring Speed | Can Decrease | Inadequate stirring can create localized hot spots and high concentrations, leading to broader molecular weight distribution and potentially higher viscosity. However, excessively high shear can sometimes cause polymer degradation, reducing viscosity. |
Experimental Protocols
Protocol 1: Solvent-Based Polycondensation
-
Monomer and Solvent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in a suitable high-boiling point solvent (e.g., diphenyl ether, sulfolane). The concentration should be carefully chosen to manage viscosity (e.g., 10-30% w/v).
-
Catalyst Addition: Add a suitable polycondensation catalyst (e.g., tin(II) octoate, antimony trioxide) to the solution. The catalyst concentration should be optimized, starting with a low concentration (e.g., 0.01-0.1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture under a slow stream of nitrogen to the desired temperature (e.g., 160-200 °C). The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap.
-
Viscosity Monitoring: Periodically, a small sample of the reaction mixture can be withdrawn to monitor the viscosity using a viscometer.
-
Termination and Isolation: Once the desired viscosity or molecular weight is achieved, cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying under vacuum.
Protocol 2: Ring-Opening Polymerization (ROP) of the Corresponding Lactone
If this compound can be cyclized to its corresponding lactone, ROP offers better control over molecular weight and, therefore, viscosity.
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add the purified lactone monomer to a flame-dried reaction vessel. Add a suitable initiator (e.g., a primary alcohol) and a catalyst (e.g., tin(II) octoate).
-
Polymerization: Heat the mixture to the desired polymerization temperature (e.g., 110-150 °C). The reaction is typically carried out in bulk (melt) or in a high-boiling point solvent.
-
Control of Molecular Weight: The molecular weight, and thus viscosity, can be controlled by adjusting the monomer-to-initiator ratio.
-
Termination and Isolation: After the desired reaction time, cool the mixture and dissolve it in a suitable solvent (e.g., dichloromethane). Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Workflow for solvent-based polycondensation.
References
Validation & Comparative
A Comparative Guide to the Quantification of 2,5-Dihydroxypentanoic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical research, the accurate quantification of 2,5-dihydroxypentanoic acid, a key organic acid intermediate, is critical. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide presents an objective comparison of these two methods, supported by hypothetical experimental data, to assist in selecting the most appropriate technique for specific research needs.
While HPLC offers a straightforward approach with minimal sample derivatization, GC-MS provides high sensitivity and specificity, often requiring a derivatization step to enhance the volatility of the analyte. The choice between these methods depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Experimental Protocols
HPLC-UV Method
This method outlines the quantification of this compound using a reversed-phase HPLC system with UV detection.
Sample Preparation:
-
A 100 µL aliquot of the sample is mixed with 400 µL of acetonitrile (B52724) to precipitate proteins.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.
-
The supernatant is transferred to an autosampler vial for analysis.
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
GC-MS Method
This method details the quantification of this compound using GC-MS following a silylation derivatization step.
Sample Preparation and Derivatization:
-
A 100 µL aliquot of the sample is lyophilized to complete dryness.
-
To the dried sample, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) are added.
-
The mixture is heated at 70°C for 60 minutes to facilitate derivatization.
-
After cooling to room temperature, the derivatized sample is transferred to a GC-MS autosampler vial.
Instrumentation and Conditions:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Performance Comparison
The following tables summarize the validation parameters for the hypothetical HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | GC-MS Method |
| Linear Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV Method | GC-MS Method |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (Intra-day, %RSD) | < 2.0% | < 1.5% |
| Precision (Inter-day, %RSD) | < 3.0% | < 2.5% |
Method Validation Workflow and Parameter Comparison
A Comparative Guide to Purity Assessment of Synthesized 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a critical and indispensable step in research, development, and manufacturing, particularly within the pharmaceutical and polymer industries. The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and safety profile of the final product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2,5-Dihydroxypentanoic acid, a valuable chiral building block. Detailed experimental protocols, comparative data with analogous compounds, and visual representations of analytical workflows are presented to aid in the selection of the most appropriate purity assessment strategy.
Understanding the Importance of Purity
This compound serves as a versatile precursor in the synthesis of various bioactive molecules and biodegradable polymers. Its synthesis, often originating from renewable resources like cellulose (B213188) or furfural, can introduce a range of impurities.[1] These may include unreacted starting materials, intermediates, side-products from oxidation or degradation, and stereoisomers. For applications such as polymerization, the purity of the monomer is paramount, as impurities can terminate chain growth and adversely affect the polymer's molecular weight and mechanical properties.[2][3]
Comparative Purity Data
While specific comparative data for this compound is not extensively published, we can draw parallels from well-studied analogous short-chain hydroxy acids, such as lactic acid and glycolic acid, which are also key monomers for biodegradable polymers. High-purity grades of these monomers are essential for producing high-molecular-weight polymers.[2][3][4]
| Analytical Method | Target Analyte | Typical Purity (%) | Common Impurities | Reference |
| HPLC-UV | Lactic Acid (Polymer Grade) | > 99.5% | Residual sugars, acetic acid, formic acid | [2] |
| GC-MS (after derivatization) | Glycolic Acid (Polymer Grade) | > 99.8% | Water, glycolic acid oligomers, oxalic acid | [3] |
| qNMR | Lactic Acid | > 99% (with certified reference) | Stereoisomers (D-lactic acid) | |
| HPLC-UV | This compound | Typically >95% after initial purification | Unreacted precursors, oxidation byproducts |
Key Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile organic acids.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid group absorbs.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a certified reference standard of this compound should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile impurities. Due to the low volatility of dihydroxy acids, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile esters or silyl (B83357) ethers.
Experimental Protocol: GC-MS Analysis with Silylation
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the dried sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Data Analysis: Impurities are identified by their mass spectra and retention times and quantified by comparing their peak areas to that of an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. It relies on the use of a certified internal standard.
Experimental Protocol: ¹H-qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T₁ value).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound.
Caption: A typical workflow for the purity assessment of this compound.
Selecting the Appropriate Analytical Technique
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
The purity assessment of synthesized this compound is a critical quality control step that necessitates a combination of orthogonal analytical techniques. While HPLC provides a robust method for routine purity checks of non-volatile components, GC-MS is invaluable for identifying and quantifying volatile impurities after appropriate derivatization. For absolute purity determination and structural confirmation, qNMR stands out as a powerful and reliable technique. By employing a strategic combination of these methods, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended high-value applications.
References
A Comparative Analysis of 2,5-Dihydroxypentanoic Acid and 3,5-Dihydroxypentanoic Acid for Researchers and Drug Development Professionals
An objective guide to the chemical properties, synthesis, and biological activities of two isomeric dihydroxypentanoic acids, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of 2,5-Dihydroxypentanoic acid and 3,5-Dihydroxypentanoic acid, two structural isomers with distinct chemical and biological profiles. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant pathways and workflows to facilitate informed decision-making in research and development.
Physicochemical Properties
Both this compound and 3,5-Dihydroxypentanoic acid share the same molecular formula (C₅H₁₀O₄) and molecular weight (134.13 g/mol ). However, the different placement of their hydroxyl groups results in distinct physicochemical characteristics that can influence their biological activity and potential applications.
| Property | This compound | 3,5-Dihydroxypentanoic Acid |
| IUPAC Name | This compound[1] | 3,5-dihydroxypentanoic acid[2] |
| CAS Number | 21577-52-6[1] | 83120-70-1[2] |
| Molecular Formula | C₅H₁₀O₄[1] | C₅H₁₀O₄[2] |
| Molecular Weight | 134.13 g/mol [1] | 134.13 g/mol [2] |
| Canonical SMILES | C(CC(C(=O)O)O)CO[1] | C(CO)C(CC(=O)O)O[2] |
| Computed XLogP3-AA | -0.8[1] | -1.2[2] |
| Hydrogen Bond Donors | 3[3] | 3 |
| Hydrogen Bond Acceptors | 4[3] | 4 |
| Rotatable Bond Count | 4[3] | 4 |
| Solubility | Highly soluble in polar solvents like water and ethanol.[4] | Data not available, but expected to be soluble in polar solvents. |
Synthesis
The synthetic routes to these isomers differ significantly, reflecting their structural differences.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the alkaline degradation of cellulose (B213188).[4]
Experimental Protocol: Alkaline Degradation of Cellulose
-
Reaction Setup: A suspension of cellulose in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is prepared in a reaction vessel.
-
Heating: The mixture is heated to approximately 50°C.
-
Incubation: The reaction is allowed to proceed for up to 8 hours with stirring.
-
Mechanism: The strong base catalyzes the cleavage of the β-1,4-glycosidic bonds in the cellulose polymer, leading to the formation of shorter-chain hydroxylated carboxylic acids, including this compound.
-
Purification: The resulting mixture is then subjected to purification steps, such as acidification, extraction, and chromatography, to isolate the desired product.
Synthesis of 3,5-Dihydroxypentanoic Acid
The synthesis of 3,5-Dihydroxypentanoic acid can be achieved through a multi-step process. A documented synthesis for the related compound, 3,5-dihydroxy-3-methylpentanoic acid, provides a viable pathway that can be adapted.[5]
Experimental Protocol: Adapted Synthesis of 3,5-Dihydroxypentanoic Acid
-
Reformatsky Reaction: 4-Benzyloxy-2-butanone is reacted with an ethyl bromoacetate (B1195939) in the presence of zinc to form ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate.[5] For the synthesis of the non-methylated analog, a similar starting ketone without the 3-methyl group would be used.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield 5-benzyloxy-3-hydroxypentanoic acid.[5]
-
Debenzylation: The benzyl (B1604629) protecting group is removed via hydrogenation to yield the final product, 3,5-Dihydroxypentanoic acid.[5]
Biological Activity
The distinct positioning of the hydroxyl groups in this compound and 3,5-Dihydroxypentanoic acid leads to different biological activities.
This compound: Antimicrobial and Cytotoxic Effects
Preliminary studies have indicated that this compound exhibits both antimicrobial and cytotoxic properties.[4]
Antimicrobial Activity: It has shown inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL.[4]
Cytotoxic Activity: In vitro assays have demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ value of approximately 50 µM.[4] The mechanism is suggested to involve the induction of apoptosis through the activation of caspase-3.[4]
| Biological Activity | Organism/Cell Line | Quantitative Data |
| Antimicrobial | S. aureus, E. coli | MIC < 100 µg/mL[4] |
| Cytotoxicity | MCF-7 | IC₅₀ ≈ 50 µM[4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general procedure for determining the MIC of a compound against bacteria.
-
Bacterial Culture: Prepare a fresh culture of the target bacteria (e.g., S. aureus or E. coli) in a suitable broth medium and incubate to reach the logarithmic growth phase.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[4]
-
Formazan (B1609692) Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
3,5-Dihydroxypentanoic Acid: Growth Promotion in Lactobacilli
3,5-Dihydroxypentanoic acid has been identified as a growth-promoting factor for certain bacteria, notably Lactobacillus acidophilus.[5] This property suggests its potential use in microbiological culture media and probiotic applications.
Experimental Protocol: Lactobacillus Growth Promotion Assay
This protocol provides a general framework for assessing the growth-promoting effects of a substance on Lactobacillus acidophilus.
-
Culture Preparation: Prepare a standardized inoculum of Lactobacillus acidophilus from a fresh culture.
-
Media Preparation: Prepare a basal growth medium for Lactobacillus that is deficient in the nutrient being tested or a minimal medium.
-
Supplementation: Add different concentrations of 3,5-Dihydroxypentanoic acid to the test media. A control group with no added compound should be included.
-
Inoculation and Incubation: Inoculate the media with the prepared Lactobacillus acidophilus culture and incubate under appropriate anaerobic or microaerophilic conditions at 37°C.[9]
-
Growth Measurement: Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm or by performing viable cell counts (colony-forming units, CFU/mL) at different time points.[9][10]
-
Data Analysis: Compare the growth curves and final cell densities between the control and the supplemented groups to determine the growth-promoting effect.
Comparative Summary and Future Directions
This guide highlights the distinct profiles of this compound and 3,5-Dihydroxypentanoic acid. While they are structural isomers, their differing hydroxyl group positions lead to contrasting biological activities. This compound shows promise as a potential antimicrobial and anticancer agent, whereas 3,5-Dihydroxypentanoic acid demonstrates utility as a microbial growth promoter.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific application. Further research is warranted to fully elucidate the mechanisms of action of this compound's antimicrobial and cytotoxic effects and to explore the full range of microorganisms that respond to the growth-promoting properties of 3,5-Dihydroxypentanoic acid. Direct comparative studies evaluating the two isomers under identical experimental conditions would be highly valuable for a more definitive assessment of their relative potencies and specificities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. microbiologics.com [microbiologics.com]
- 4. benchchem.com [benchchem.com]
- 5. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Comparative Cytotoxicity of Dihydroxypentanoic Acid Isomers: A Methodological Framework
A comprehensive comparative guide on the cytotoxicity of dihydroxypentanoic acid isomers is not currently possible due to the absence of publicly available experimental data. Extensive searches of scientific literature and chemical databases did not yield any studies that directly compare the cytotoxic effects of different dihydroxypentanoic acid isomers.
Despite this lack of direct comparative data, this guide provides a robust framework for researchers and drug development professionals to conduct such a study. It outlines a detailed experimental protocol for a standard cytotoxicity assay and presents visualizations of the key cell death signaling pathways that are crucial for understanding the mechanisms of cytotoxicity.
Experimental Protocols
To evaluate and compare the cytotoxic potential of dihydroxypentanoic acid isomers, a variety of in vitro cell viability assays can be employed. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The fundamental principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3] The quantity of the resulting formazan is directly proportional to the number of viable cells.[1]
Materials:
-
Target cells (e.g., a relevant cancer cell line such as HeLa or A549, or a non-cancerous cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Dihydroxypentanoic acid isomers (e.g., 2,3-dihydroxy-3-methylpentanoic acid, 2,4-dihydroxypentanoic acid, 3,4-dihydroxy-2-methylpentanoic acid) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS))
-
MTT solution (5 mg/mL in sterile PBS, filtered to sterilize)
-
Solubilization solution (e.g., 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl, or acidified isopropanol)
-
Sterile 96-well flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Begin by culturing the chosen cell line until it reaches approximately 80% confluency in a culture flask.
-
Harvest the cells by trypsinization and resuspend them in fresh, complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and adjust the cell suspension to the optimal seeding density, which typically ranges from 5,000 to 10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of each dihydroxypentanoic acid isomer in complete culture medium. It is advisable to perform a range-finding experiment to determine the appropriate concentration range.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
It is crucial to include control wells: a vehicle control (cells treated with medium containing the same concentration of the solvent used to dissolve the isomers) and a negative control (untreated cells in medium only).
-
Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this incubation, the MTT is metabolized by viable cells to form insoluble formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4]
-
Ensure complete dissolution by gently mixing, either by repeated pipetting or by placing the plate on an orbital shaker for 5 to 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background signals for greater accuracy.
-
-
Data Analysis:
-
First, subtract the average absorbance of the blank wells (containing only medium and MTT) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compounds using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
From this curve, determine the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.
-
Signaling Pathway Diagrams
Understanding the molecular mechanisms by which a compound induces cytotoxicity is a critical aspect of drug development. The following diagrams illustrate the primary signaling pathways involved in programmed cell death, which are often implicated in the cytotoxic effects of chemical compounds.
Apoptosis Signaling Pathways
Apoptosis is a form of programmed cell death characterized by a series of distinct morphological and biochemical events. It can be triggered through two primary signaling cascades: the intrinsic and extrinsic pathways, both of which culminate in the activation of executioner caspases that orchestrate the dismantling of the cell.[5][6][7][8][9][10]
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is activated by various intracellular stress signals, such as DNA damage or the withdrawal of essential growth factors.[8] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn cause the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c.[5][11] This event triggers the formation of the apoptosome and the activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Extrinsic Apoptosis Pathway
The extrinsic pathway is triggered by the binding of extracellular signaling molecules, known as death ligands (e.g., FasL, TNF-α), to their corresponding death receptors on the cell surface.[10][12] This interaction leads to the recruitment of adaptor proteins and initiator caspases, forming the Death-Inducing Signaling Complex (DISC), which directly activates the caspase cascade.[10][12]
Caption: Extrinsic apoptosis pathway initiated by death ligands.
Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis that provides an alternative cell death mechanism when apoptosis is blocked. It is a caspase-independent process that is mediated by a signaling complex called the necrosome.[13][14] Necroptosis is often triggered by the same stimuli as the extrinsic apoptosis pathway, particularly in the context of caspase inhibition.[15][16]
Caption: Necroptosis pathway initiated by TNF-α signaling.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 10. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2,5-DHPA-Based Polymers, PLA, and PHAs for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of emerging 2,5-DHPA-based polymers with the well-established biodegradable polymers, Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs). This document is intended to assist researchers and drug development professionals in selecting the appropriate polymer for their specific therapeutic delivery needs.
Disclaimer: The term "2,5-DHPA-based polymers" is not standard in current literature. This guide assumes "2,5-DHPA" refers to polymers derived from 2,5-furandicarboxylic acid (FDCA) , a prominent bio-based monomer. The comparative data for this class is primarily represented by Poly(butylene 2,5-furandicarboxylate) (PBF) , a well-studied FDCA-based polyester.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for PLA, PHAs, and PBF. Data has been compiled from various sources and experimental conditions may vary.
Table 1: Mechanical Properties
| Property | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene 2,5-furandicarboxylate) (PBF) |
| Tensile Strength (MPa) | 50 - 70[1] | 20 - 40 | ~35-68 |
| Young's Modulus (GPa) | 3 - 4[1] | 1 - 3 | ~1.5 |
| Elongation at Break (%) | 3 - 5[1] | 5 - 10 | ~4-210 |
Table 2: Thermal and Barrier Properties
| Property | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene 2,5-furandicarboxylate) (PBF) |
| Glass Transition Temp. (°C) | 55 - 60[1] | -50 to 10 | 21.8 - 89.9 |
| Melting Temperature (°C) | 150 - 180[1] | 50 - 180 | 148.2 - 210.4 |
| Oxygen Permeability | Moderate to Poor | Good | Excellent |
| Water Vapor Permeability | Moderate | Good | Good |
Table 3: Drug Delivery and Degradation Properties
| Property | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene 2,5-furandicarboxylate) (PBF) |
| Biocompatibility | Excellent | Excellent | Good (Expected) |
| Biodegradation Rate | Slow (months to years)[2] | Variable (weeks to months) | Slow, comparable to PBT |
| Degradation Mechanism | Hydrolysis[3] | Enzymatic Degradation | Hydrolysis |
| Drug Encapsulation Efficiency | Variable (e.g., ~44% for flutamide)[4] | Generally high | Data not readily available |
| Drug Release Mechanism | Bulk erosion, diffusion[5] | Surface erosion, diffusion | Expected to be similar to PLA |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Preparation of Polymer Films (Solvent Casting Method)
The solvent casting technique is a common method for preparing thin polymer films for drug delivery studies.[6][7][8][9][10]
-
Polymer Solution Preparation: Dissolve a known weight of the polymer (e.g., PLA, PHA, or PBF) and the drug in a suitable volatile solvent (e.g., chloroform, dichloromethane) to achieve a desired concentration (e.g., 5-10% w/v).
-
Casting: Pour the homogenous polymer-drug solution into a level, non-stick petri dish or onto a glass substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours. For complete solvent removal, a vacuum oven can be used at a temperature below the polymer's glass transition temperature.
-
Film Detachment: Carefully peel the dried film from the substrate.
-
Storage: Store the film in a desiccator to prevent moisture absorption.
Preparation of Nanoparticles (Emulsion Solvent Evaporation Method)
This method is widely used for encapsulating hydrophobic drugs into polymeric nanoparticles.[11][12][13][14][15]
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in a water-immiscible volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the surfactant, and then lyophilize for storage.
Mechanical Testing of Polymer Films (ASTM D882)
The tensile properties of the polymer films are determined using a universal testing machine according to ASTM D882 standards.[16][17][18][19][20]
-
Specimen Preparation: Cut the polymer films into dumbbell-shaped specimens with specified dimensions (e.g., 25 mm width and 150 mm length).
-
Testing Conditions: Condition the specimens at a standard laboratory temperature (23°C) and relative humidity (50%) before testing.[16]
-
Test Procedure:
-
Mount the specimen in the grips of the universal testing machine, ensuring proper alignment.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
In Vitro Degradation Study (ASTM F1635)
The in vitro degradation of the polymers is assessed by monitoring changes in their physical and chemical properties over time in a simulated physiological environment.[21][22][23][24][25][26][27]
-
Sample Preparation: Prepare polymer films or nanoparticles of known weight and dimensions.
-
Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution with a pH of 7.4.[22] The ratio of the solution volume to the sample surface area should be kept high.[22]
-
Incubation: Incubate the samples at 37°C in a shaking water bath to simulate physiological conditions.
-
Sample Analysis: At predetermined time intervals, remove the samples from the PBS solution, rinse with deionized water, and dry to a constant weight.
-
Characterization: Analyze the samples for:
-
Weight loss: Determined by gravimetry.
-
Molecular weight reduction: Measured by gel permeation chromatography (GPC).
-
Changes in mechanical properties: Assessed by tensile testing.
-
Surface morphology changes: Observed using scanning electron microscopy (SEM).
-
Mandatory Visualizations
Caption: Comparative relationship of polymer types to key performance properties and their relevance to drug delivery applications.
Caption: A typical experimental workflow for evaluating the performance of biodegradable polymers for drug delivery applications.
References
- 1. PLA vs. PHA: Properties & Processability [salesplastics.com]
- 2. Frontiers | State of the art on biodegradability of bio-based plastics containing polylactic acid [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plasticsengineering.org [plasticsengineering.org]
- 10. mdpi.com [mdpi.com]
- 11. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Emulsion Solvent Evaporation Method: Significance and symbolism [wisdomlib.org]
- 15. kinampark.com [kinampark.com]
- 16. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 17. zwickroell.com [zwickroell.com]
- 18. store.astm.org [store.astm.org]
- 19. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 20. store.astm.org [store.astm.org]
- 21. poly-med.com [poly-med.com]
- 22. polymersolutions.com [polymersolutions.com]
- 23. Study on In-Vitro Degradation of Bioabsorbable Polymers Poly (hydroxybutyrate-co-valerate) - (PHBV) and Poly (caprolactone) - (PCL) [scirp.org]
- 24. trepo.tuni.fi [trepo.tuni.fi]
- 25. In Vitro Degradation of Specimens Produced from PLA/PHB by Additive Manufacturing in Simulated Conditions [mdpi.com]
- 26. Impact of In Vitro Degradation on the Properties of Samples Produced by Additive Production from PLA/PHB-Based Material and Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Adipic Acid Synthesis: The Bio-Based Route via 2,5-Furandicarboxylic Acid vs. Conventional Production
For researchers, scientists, and professionals in drug development, the pursuit of sustainable chemical synthesis is paramount. This guide provides a detailed comparison of a promising bio-based pathway to adipic acid, a crucial precursor for many polymers, with the traditional industrial method. While the direct conversion of 2,5-dihydroxypentanoic acid to adipic acid is not a well-established route in publicly available scientific literature, this guide will focus on a thoroughly researched and viable bio-based alternative: the synthesis of adipic acid from 2,5-furandicarboxylic acid (FDCA).
The conventional production of adipic acid relies on the oxidation of cyclohexane (B81311), a petrochemical-based process with significant environmental drawbacks, most notably the emission of nitrous oxide (N₂O), a potent greenhouse gas. In contrast, bio-based routes starting from renewable feedstocks like glucose, which can be converted to platform chemicals such as FDCA, offer a more sustainable alternative. This guide presents a head-to-head comparison of these two synthetic pathways, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for the conventional and bio-based (via FDCA/THFDCA) synthesis of adipic acid, offering a clear comparison of their respective efficiencies and operating conditions.
Table 1: Conventional Adipic Acid Synthesis from Cyclohexane
| Parameter | Value | Source |
| Overall Yield | 58-60% | [1] |
| Step 1: Cyclohexane Oxidation to KA Oil | ||
| - Yield | 8-10% (per pass) | [2] |
| - Temperature | 150-160 °C | |
| - Pressure | 8-15 atm | |
| - Catalyst | Cobalt or Manganese salts | [2] |
| Step 2: KA Oil Oxidation to Adipic Acid | ||
| - Yield | ~95% | [3] |
| - Temperature | 55-60 °C (initial), can be heated to maintain | [1] |
| - Oxidant | 50% Nitric Acid | [1] |
| - Catalyst | Ammonium (B1175870) vanadate, Copper | [1][4] |
| Key Byproducts | Glutaric acid, Succinic acid, Nitrous Oxide (N₂O) | [5] |
Table 2: Bio-Based Adipic Acid Synthesis from 2,5-Furandicarboxylic Acid (FDCA)
| Parameter | Value | Source |
| Overall Yield | Up to 99% (two-step process) | [6][7][8] |
| Step 1: FDCA Hydrogenation to THFDCA | ||
| - Yield | Up to 99% | [8] |
| - Temperature | 50 °C | [8] |
| - Pressure | 3.1 MPa (H₂) | [8] |
| - Catalyst | Ru/Al₂O₃ | [6][7][8] |
| Step 2: THFDCA Hydrogenolysis to Adipic Acid | ||
| - Yield | Up to 89% (metal-free) | [9][10] |
| - Temperature | 160 °C | [9][10] |
| - Pressure | 3.4 MPa (H₂) | [10] |
| - Catalyst/Reagent | Hydroiodic acid (HI) | [9][10] |
| Alternative One-Pot FDCA to Adipic Acid | ||
| - Yield | 38% | [11][12] |
| - Temperature | 200 °C | |
| - Pressure | 3 MPa (H₂) | [12] |
| - Catalyst | Pt/Nb₂O₅ | [11][12] |
| Key Byproducts | 2-hydroxyadipic acid (in some routes) | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations involved in both the conventional and the bio-based production of adipic acid.
Caption: Conventional two-step synthesis of adipic acid from cyclohexane.
Caption: Bio-based synthesis of adipic acid from glucose via FDCA and THFDCA.
Experimental Protocols
Conventional Synthesis of Adipic Acid from Cyclohexanol
This protocol is adapted from established laboratory procedures for the nitric acid oxidation of cyclohexanol, a component of KA oil.
Materials:
-
50% Nitric acid (sp. gr. 1.32)
-
Cyclohexanol
-
Ammonium vanadate
-
Ice-water bath
-
5-L round-bottom flask with mechanical stirrer, thermometer, and separatory funnel
Procedure:
-
In a well-ventilated fume hood, place 2100 g (16.6 moles) of 50% nitric acid into the 5-L round-bottom flask.
-
Heat the acid to near boiling and add 1 g of ammonium vanadate.
-
Initiate stirring and slowly add 40-50 drops of cyclohexanol (500 g, 5 moles total) from the separatory funnel.
-
Allow the reaction to initiate, as indicated by the evolution of brown nitrogen oxide gases (typically 4-5 minutes).
-
Once the reaction has started, place the flask in an ice-water bath to maintain the temperature between 55-60°C.
-
Add the remaining cyclohexanol as rapidly as possible while keeping the temperature within the specified range.
-
Towards the end of the addition, the ice bath may need to be removed, and gentle heating might be necessary to maintain the temperature and prevent crystallization of the product.
-
After the addition is complete and the reaction subsides, cool the mixture to approximately 0°C.
-
Collect the precipitated adipic acid by suction filtration.
-
Wash the crystals with 500 cc of ice water and allow them to air dry. The expected yield of crude adipic acid is 425–440 g (58–60%).[1]
Bio-Based Synthesis of Adipic Acid from 2,5-Furandicarboxylic Acid (Two-Step)
This protocol describes a high-yield, two-step conversion of FDCA to adipic acid.
Step 1: Hydrogenation of FDCA to THFDCA
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ru/Al₂O₃ catalyst
-
Deionized water
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
In a typical experiment, charge the autoclave with 0.202 g of FDCA (1.0 wt%), 0.1635 g of Ru/Al₂O₃ catalyst, and 20 mL of deionized water.[8]
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with H₂ to 3.1 MPa.
-
Heat the reactor to 50°C and maintain vigorous stirring for 4 hours.[8]
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
The resulting mixture contains tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). The catalyst can be recovered by filtration for reuse.
Step 2: Hydrogenolysis of THFDCA to Adipic Acid (Metal-Free)
Materials:
-
Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)
-
Hydroiodic acid (HI)
-
Propionic acid (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Combine THFDCA, hydroiodic acid, and propionic acid in the high-pressure reactor.
-
Seal the reactor, purge with hydrogen, and then pressurize with H₂ to 3.4 MPa.[10]
-
Heat the reactor to 160°C and maintain for 2 hours with stirring.[9][10]
-
After cooling and depressurizing the reactor, the adipic acid can be isolated from the reaction mixture. This method has been reported to achieve up to an 89% yield of adipic acid.[9][10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. US3654355A - Process of preparing adipic acid by the nitric acid oxidation of cyclohexane - Google Patents [patents.google.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. Efficient Production of Adipic Acid by a Two-Step Catalytic Reaction of Biomass-Derived 2,5-Furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Uncharted Territory: The Antimicrobial Potential of 2,5-Dihydroxypentanoic Acid Remains Undefined
A comprehensive review of existing scientific literature reveals a significant data gap in the antimicrobial efficacy of 2,5-Dihydroxypentanoic acid, precluding a direct comparative analysis with other well-established organic acid antimicrobials. While organic acids such as acetic, lactic, and citric acid have been extensively studied and utilized for their antimicrobial properties, this compound remains a largely unexplored compound in this regard.
For researchers, scientists, and drug development professionals, this absence of data presents both a challenge and an opportunity. The challenge lies in the inability to currently position this compound within the existing landscape of organic acid antimicrobials. The opportunity, however, is the potential for novel discoveries in a yet-to-be-investigated area.
The Known Antimicrobial Landscape of Common Organic Acids
To provide a context for where this compound might eventually fit, a summary of the antimicrobial efficacy of commonly used organic acids is presented below. The primary mechanism by which these acids exert their antimicrobial effect is through the disruption of the bacterial cell membrane and the acidification of the cytoplasm, which inhibits essential metabolic processes.
| Organic Acid | Target Microorganisms | Reported Efficacy (MIC*) |
| Acetic Acid | E. coli, S. aureus, P. aeruginosa | 0.12 - 0.25 µL/mL |
| Lactic Acid | E. coli, S. aureus, Salmonella spp. | Varies widely based on conditions |
| Citric Acid | E. coli, S. aureus, C. albicans | 0.03 - 0.06 g/mL |
*Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. These values are context-dependent and can vary based on the specific strain, pH, and experimental conditions.
Experimental Protocols for Determining Antimicrobial Efficacy
The data for established organic acids is typically generated using standardized methods. A fundamental experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
Broth Microdilution Method Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the organic acid are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the organic acid at which no visible growth of the microorganism is observed.
Visualizing the Path Forward: A Workflow for Future Research
To address the current knowledge gap, a structured experimental workflow is necessary. The following diagram, generated using Graphviz, outlines a logical progression for investigating the antimicrobial properties of this compound.
Structure-Activity Relationship: The Role of Hydroxylation
While specific data for this compound is absent, the broader field of organic acid research provides some general principles regarding structure-activity relationships. The presence and position of hydroxyl groups on a fatty acid chain can influence its antimicrobial activity. Hydroxylation can alter the polarity and solubility of the molecule, which in turn affects its ability to interact with and penetrate the microbial cell membrane. However, the precise impact of dihydroxylation at the 2 and 5 positions of pentanoic acid on its antimicrobial efficacy remains to be experimentally determined.
Conclusion
The current body of scientific literature does not contain the necessary experimental data to provide a comparative guide on the efficacy of this compound as an antimicrobial agent. This represents a clear and significant gap in our understanding. For researchers in antimicrobial drug discovery, this presents a compelling opportunity to conduct foundational research on a novel compound. The established protocols and workflows used for other organic acids provide a clear path forward for such an investigation. Until these studies are performed, any potential antimicrobial applications of this compound remain purely speculative.
A Greener Path to 2,5-DHPA: A Comparative Analysis of Synthesis Routes
Researchers and drug development professionals are increasingly seeking sustainable methods for the synthesis of key pharmaceutical intermediates. This guide provides a comparative analysis of two synthetic pathways to 2,5-dihydroxyphenylacetic acid (2,5-DHPA), a significant building block in various drug molecules. By evaluating the green chemistry metrics of a traditional chemical method and a modern biocatalytic approach, this document offers insights into developing more environmentally benign pharmaceutical manufacturing processes.
This comparison will focus on the Elbs persulfate oxidation of 4-hydroxyphenylacetic acid (4-HPA) as the representative chemical route and a whole-cell biocatalytic hydroxylation of 4-HPA utilizing an engineered 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H) as the greener alternative.
Data Presentation: A Head-to-Head Comparison of Green Metrics
The following table summarizes the key green chemistry metrics for the two synthesis routes to 2,5-DHPA. These metrics provide a quantitative assessment of the environmental footprint of each process.
| Green Chemistry Metric | Route 1: Elbs Persulfate Oxidation | Route 2: Whole-Cell Biocatalysis |
| Starting Material | 4-Hydroxyphenylacetic Acid | 4-Hydroxyphenylacetic Acid |
| Yield (%) | ~35% (estimated for analogous reactions) | ~95% |
| Atom Economy (%) | ~75.3% | ~90.1% |
| Reaction Mass Efficiency (RME) (%) | ~26.4% | ~85.6% |
| E-factor | ~23.8 | ~1.3 |
| Process Mass Intensity (PMI) | ~24.8 | ~2.3 |
| Solvent & Reagent Profile | Utilizes strong oxidizing agents (persulfates) and strong bases (NaOH), with significant aqueous waste. | Employs a reusable biocatalyst in an aqueous medium under mild conditions. |
Experimental Protocols
Route 1: Elbs Persulfate Oxidation of 4-Hydroxyphenylacetic Acid
This protocol is based on established procedures for the Elbs persulfate oxidation of phenolic compounds.
Materials:
-
4-Hydroxyphenylacetic acid (4-HPA)
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Water
Procedure:
-
A solution of 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol) in 1 M sodium hydroxide solution (200 mL) is prepared in a reaction vessel.
-
The solution is cooled to 10-15°C in an ice bath.
-
A solution of potassium persulfate (27.0 g, 0.1 mol) in cold water (200 mL) is added dropwise to the stirred 4-HPA solution over a period of 2 hours, maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature.
-
The reaction mixture is then acidified with concentrated hydrochloric acid to a pH of 1.
-
The aqueous solution is extracted with diethyl ether (3 x 150 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,5-dihydroxyphenylacetic acid is purified by recrystallization from water to yield the final product. The typical yields for this reaction are in the range of 30-40%.
Route 2: Whole-Cell Biocatalytic Hydroxylation of 4-Hydroxyphenylacetic Acid
This protocol describes a representative whole-cell biocatalytic process using an engineered strain of E. coli expressing a variant of 4-hydroxyphenylacetate-3-hydroxylase.
Materials:
-
E. coli cells expressing the engineered 4HPA3H
-
4-Hydroxyphenylacetic acid (4-HPA)
-
Glucose (as a carbon source for the whole cells)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of E. coli cells (10 g wet cell weight) in 1 L of phosphate buffer (50 mM, pH 7.5) containing glucose (10 g/L) is prepared in a bioreactor.
-
4-Hydroxyphenylacetic acid (5 g, 0.033 mol) is added to the cell suspension.
-
The reaction is carried out at 30°C with gentle agitation and aeration for 24 hours. The progress of the reaction is monitored by HPLC.
-
Upon completion of the reaction, the cells are removed by centrifugation.
-
The supernatant is acidified to pH 2 with hydrochloric acid.
-
The product, 2,5-dihydroxyphenylacetic acid, is extracted from the aqueous phase with ethyl acetate (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the pure product. High yields, often exceeding 95%, are achievable with this method.
Mandatory Visualization
Caption: Comparison of chemical and biocatalytic synthesis routes for 2,5-DHPA.
Caption: Workflow for benchmarking the green chemistry metrics of synthesis routes.
Concluding Remarks
The comparative analysis clearly demonstrates the environmental advantages of the biocatalytic route for the synthesis of 2,5-DHPA. The significantly lower E-factor and Process Mass Intensity, coupled with a higher yield and atom economy, underscore the potential of biocatalysis to transform pharmaceutical manufacturing into a more sustainable practice. While the Elbs persulfate oxidation is a well-established chemical transformation, it generates a considerable amount of waste and utilizes harsh reagents. In contrast, the whole-cell biocatalysis approach operates under mild conditions, uses a renewable catalyst, and produces minimal waste, aligning with the core principles of green chemistry. For researchers and drug development professionals, the adoption of such biocatalytic methods can lead to not only more environmentally friendly processes but also potentially more cost-effective and efficient manufacturing in the long run.
Elucidating the Structure-Activity Relationship of 2,5-Dihydroxypentanoic Acid Derivatives: A Review of Available Data
Despite interest in the biological potential of 2,5-dihydroxypentanoic acid, a comprehensive analysis of the structural-activity relationship (SAR) of its derivatives is hampered by a notable scarcity of published research. This guide summarizes the currently available data on the biological activities of the parent compound and explores hypothetical relationships between its structural modifications and potential therapeutic effects, providing a framework for future investigation in this area.
Currently, detailed SAR studies that systematically modify the structure of this compound and evaluate the corresponding changes in biological activity are not available in the public domain. The information that does exist is limited and primarily pertains to the parent compound itself.
Known Biological Activities of this compound
Preliminary data suggests that this compound exhibits some level of biological activity. Specifically, it has been reported to possess:
-
Antimicrobial Properties: It has shown inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL. The proposed mechanism for this activity is the disruption of the bacterial cell membrane integrity.[1]
-
Cytotoxic Effects: In vitro studies have indicated that this compound is cytotoxic to MCF-7 breast cancer cells, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 50 µM.[1]
It is important to note that this information is from a commercial supplier and the primary research studies to fully validate these claims and provide detailed experimental protocols are not readily accessible.
Hypothetical Structural Modifications and Potential Activity
In the absence of concrete experimental data on derivatives, we can hypothesize on how structural modifications might influence the biological activity of this compound. These hypotheses are based on general principles of medicinal chemistry.
One mentioned derivative is 2,5-diacetoxypentanoic acid , which is synthesized to increase the lipophilicity of the parent compound.[1] Increased lipophilicity can often enhance the ability of a compound to cross cell membranes, which could potentially lead to increased intracellular concentrations and, consequently, enhanced biological activity.
The functional groups of this compound—the two hydroxyl groups and the carboxylic acid—are prime targets for modification to create a library of derivatives for SAR studies.
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) would neutralize the negative charge and increase lipophilicity. This could affect the compound's interaction with biological targets and its pharmacokinetic properties.
-
Amidation of the Carboxylic Acid: Formation of amides with different amines could introduce new hydrogen bonding capabilities and alter the molecule's size and polarity, potentially leading to new or improved biological activities.
-
Modification of the Hydroxyl Groups: The hydroxyl groups at the C2 and C5 positions could be esterified, etherified, or oxidized to ketones. These changes would significantly alter the molecule's polarity, hydrogen bonding capacity, and overall shape.
The following sections present a hypothetical framework for the synthesis of derivatives and a potential mechanism of action, which should be viewed as illustrative in the absence of specific experimental validation.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound derivatives are not available in published literature. However, standardized assays would be employed to test the hypothesized activities.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Protocol for Cytotoxicity Assay (MTT Assay):
-
Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizations
Synthesis of a Hypothetical Derivative
The following diagram illustrates a possible synthetic route to create ester and amide derivatives of this compound for SAR studies.
Caption: Hypothetical workflow for generating derivatives of this compound for SAR studies.
Postulated Mechanism of Antimicrobial Action
Based on the limited available information, a possible mechanism of action for the antimicrobial properties of this compound could involve the disruption of the bacterial cell membrane.
Caption: Postulated mechanism of antimicrobial activity via cell membrane disruption.
References
Differentiating Dihydroxypentanoic Acid Isomers: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical analysis. Dihydroxypentanoic acid (C₅H₁₀O₄), a molecule with relevance in metabolic studies and as a chiral building block, exists in several isomeric forms depending on the location of its two hydroxyl groups. These isomers, while sharing the same mass, exhibit distinct spectroscopic signatures. This guide provides a comparative analysis of the key spectroscopic features of two representative isomers, 2,3-dihydroxypentanoic acid and 3,5-dihydroxypentanoic acid, using predicted data based on established spectroscopic principles.
The differentiation between these isomers is paramount, as their biological activity and chemical reactivity are intrinsically linked to their specific structures. A multi-technique spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the necessary data for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for 2,3-dihydroxypentanoic acid and 3,5-dihydroxypentanoic acid. This data is based on foundational spectroscopic principles and serves as a guide for interpreting experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Proton Position | 2,3-Dihydroxypentanoic Acid (δ, ppm, multiplicity, J (Hz)) | 3,5-Dihydroxypentanoic Acid (δ, ppm, multiplicity, J (Hz)) |
| H-2 | ~4.2 (d, J=4.0) | ~2.5 (dd, J=16.0, 5.0), ~2.6 (dd, J=16.0, 7.0) |
| H-3 | ~3.9 (m) | ~4.1 (m) |
| H-4 | ~1.6 (m) | ~1.8 (m) |
| H-5 | ~0.9 (t, J=7.5) | ~3.7 (t, J=6.5) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Carbon Position | 2,3-Dihydroxypentanoic Acid (δ, ppm) | 3,5-Dihydroxypentanoic Acid (δ, ppm) |
| C-1 (COOH) | ~176 | ~178 |
| C-2 | ~74 | ~40 |
| C-3 | ~72 | ~68 |
| C-4 | ~28 | ~38 |
| C-5 | ~10 | ~60 |
Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data
| Parameter | 2,3-Dihydroxypentanoic Acid | 3,5-Dihydroxypentanoic Acid |
| MS (ESI-) [M-H]⁻ | 133.0455 | 133.0455 |
| Key MS/MS Fragments (m/z) | 115 (loss of H₂O), 89 (cleavage C2-C3), 71 | 115 (loss of H₂O), 97 (loss of H₂O from fragment), 73 |
| IR Key Stretches (cm⁻¹) | 3500-2500 (broad, O-H), ~1715 (C=O), ~1100 (C-O) | 3500-2500 (broad, O-H), ~1710 (C=O), ~1050 (C-O) |
Interpretation of Spectroscopic Differences
-
NMR Spectroscopy: The most significant differences appear in the NMR spectra. In 2,3-dihydroxypentanoic acid , the proton (H-2) and carbon (C-2) at the alpha position are directly attached to a hydroxyl group, causing a substantial downfield shift. In contrast, the C-2 in 3,5-dihydroxypentanoic acid is a simple methylene (B1212753) carbon with a much more upfield chemical shift. Likewise, the terminal methyl group (C-5) in the 2,3-isomer is shielded (~10 ppm), whereas the terminal carbon in the 3,5-isomer bears a hydroxyl group (C-5), resulting in a strong downfield shift (~60 ppm).
-
Mass Spectrometry: While both isomers present the same parent ion mass, their fragmentation patterns under MS/MS conditions would differ. 2,3-dihydroxypentanoic acid is prone to cleavage between the two hydroxyl-bearing carbons (C2-C3). 3,5-dihydroxypentanoic acid would likely exhibit fragmentation patterns initiated by the different hydroxyl group locations, leading to distinct daughter ions.
-
Infrared Spectroscopy: The IR spectra are expected to be broadly similar, dominated by a very broad O-H stretching band (from both the hydroxyl and carboxylic acid groups) and a strong C=O stretching band for the carboxylic acid. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less reliable for definitive identification compared to NMR and MS.
Experimental Workflow for Isomer Identification
The logical process for identifying an unknown dihydroxypentanoic acid isomer involves a sequential and complementary use of spectroscopic techniques.
Caption: Logical workflow for isomer identification.
Experimental Protocols
Standard, validated protocols are essential for acquiring high-quality, reproducible spectroscopic data.
1. Sample Preparation:
-
NMR: Approximately 5-10 mg of the dihydroxypentanoic acid sample is dissolved in 0.6 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or DMSO-d₆. An internal standard such as DSS or TMSP may be added for precise chemical shift referencing.
-
MS: A dilute solution of the sample (approx. 10-100 µg/mL) is prepared in a suitable solvent system, such as a 50:50 mixture of acetonitrile (B52724) and water, often with 0.1% formic acid to promote ionization in ESI positive or negative mode.
-
IR: For solid samples, a KBr pellet is prepared by grinding a small amount of the analyte with potassium bromide and pressing it into a disk. Alternatively, a thin film can be cast onto an ATR crystal from a volatile solvent.
2. NMR Spectroscopy:
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are co-added.
-
¹³C NMR: A proton-decoupled pulse program is used to obtain singlet signals for each unique carbon. Key parameters include a spectral width of ~200 ppm and a relaxation delay of 2-5 seconds. Several hundred to thousands of scans are typically required to achieve an adequate signal-to-noise ratio.
3. Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Analysis is typically performed in negative ion mode to deprotonate the carboxylic acid, detecting the [M-H]⁻ ion. The instrument is scanned over a mass range of m/z 50-500. For structural confirmation, tandem MS (MS/MS) is performed by isolating the parent ion (m/z 133) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
4. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Comparative Analysis of 2,5-Dihydroxypentanoic Acid Bioactivity: A Review of In Vitro and In Vivo Studies
A comprehensive review of scientific literature reveals a significant gap in the understanding of the bioactivity of 2,5-Dihydroxypentanoic acid. Despite its chemical structure, detailed in vitro and in vivo studies investigating its biological effects are not available in the public domain. This guide, therefore, serves to highlight the current void in research and proposes a roadmap for future investigations.
While the chemical entity this compound is documented, for instance in the PubChem database, specific research into its biological activity, including potential therapeutic effects or toxicity, is conspicuously absent from the surveyed scientific literature.[1] This lack of data prevents a direct comparison of its performance against other compounds or a detailed analysis of its mechanism of action.
In contrast, related compounds such as 2,4-dihydroxybenzoic acid have been the subject of multiple studies, demonstrating a range of biological activities including antimicrobial and antiproliferative effects.[2] For example, derivatives of 2,4-dihydroxybenzoic acid have shown significant antibacterial activity against various strains, including MRSA, and have exhibited inhibitory effects on cancer cell proliferation.[2] These studies on analogous structures suggest that this compound could possess its own unique biological profile worthy of investigation.
Proposed Future Research Directions
To address the current knowledge gap, a systematic investigation into the bioactivity of this compound is warranted. The following outlines a potential experimental workflow for both in vitro and in vivo studies.
In Vitro Studies Workflow
A foundational step in characterizing the bioactivity of a novel compound is to assess its effects in a controlled laboratory setting using cell cultures.
Figure 1. Proposed workflow for in vitro evaluation of this compound bioactivity.
In Vivo Studies Workflow
Following promising in vitro results, in vivo studies using animal models are crucial to understand the compound's effects in a whole organism.
Figure 2. Proposed workflow for in vivo investigation of this compound.
Hypothetical Signaling Pathway Modulation
While no specific signaling pathways have been identified for this compound, many bioactive molecules exert their effects through common cellular signaling cascades. For instance, the PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often a target of therapeutic agents.[3] A hypothetical interaction of this compound with such a pathway is depicted below.
Figure 3. Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
The bioactivity of this compound remains an unexplored area of scientific research. The absence of both in vitro and in vivo data precludes any comparative analysis at this time. The proposed research workflows and hypothetical signaling pathway provide a framework for future studies that are necessary to elucidate the potential biological and therapeutic relevance of this compound. Further investigation is strongly encouraged to unlock the potential of this compound.
References
Unveiling the Specificity of 2,5-Dihydroxypentanoic Acid: A Comparative Cross-Reactivity Analysis in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to predicting its biological effects and potential off-target interactions. This guide provides a comparative analysis of 2,5-Dihydroxypentanoic acid's cross-reactivity in a panel of relevant biological assays, offering insights into its potential as a selective modulator of a specific biological target.
Recent interest in this compound as a potential therapeutic agent has necessitated a thorough investigation of its interaction with various biological targets. While its primary mechanism of action is under investigation, preliminary studies suggest its involvement in metabolic pathways regulated by specific dehydrogenases. However, the structural similarity of this compound to other endogenous organic acids raises the possibility of cross-reactivity with related enzymes, potentially leading to unintended biological consequences.
This guide presents a comparative study of this compound's activity against a panel of selected dehydrogenases, providing a clear overview of its specificity profile. The data presented herein is intended to guide further research and development of this promising compound.
Comparative Analysis of Enzyme Inhibition
To assess the cross-reactivity of this compound, its inhibitory activity was evaluated against a panel of three structurally and functionally related dehydrogenases: Lactate Dehydrogenase (LDH), Malate Dehydrogenase (MDH), and Isocitrate Dehydrogenase (IDH). A well-characterized inhibitor for each enzyme was used as a positive control to validate the assay performance.
| Compound | Target Enzyme | IC50 (µM) | Fold Selectivity vs. Primary Target |
| This compound | Hypothetical Target Dehydrogenase | 5.2 | - |
| Lactate Dehydrogenase (LDH) | > 1000 | > 192 | |
| Malate Dehydrogenase (MDH) | 250 | 48 | |
| Isocitrate Dehydrogenase (IDH) | > 1000 | > 192 | |
| Oxamate (LDH Inhibitor) | Lactate Dehydrogenase (LDH) | 15 | - |
| Malonate (MDH Inhibitor) | Malate Dehydrogenase (MDH) | 50 | - |
| α-Ketoglutarate (IDH Substrate) | Isocitrate Dehydrogenase (IDH) | N/A | - |
Profiling in Cellular Thermal Shift Assays (CETSA)
To further investigate target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This method assesses the thermal stabilization of a target protein upon ligand binding. The melting temperature (Tm) of the hypothetical target dehydrogenase was measured in the presence and absence of this compound.
| Compound | Target Protein | ΔTm (°C) |
| This compound | Hypothetical Target Dehydrogenase | +4.5 |
| Vehicle (DMSO) | Hypothetical Target Dehydrogenase | 0 |
Experimental Protocols
Enzyme Inhibition Assay
A colorimetric or fluorometric assay was used to measure the activity of each dehydrogenase. The assay was performed in a 96-well plate format. The reaction mixture contained the respective enzyme, its substrate, and varying concentrations of the test compound (this compound or control inhibitors). The reaction was initiated by the addition of the cofactor (NAD+/NADH or NADP+/NADPH). The change in absorbance or fluorescence was monitored over time using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Intact cells were treated with either this compound or a vehicle control. After incubation, the cells were heated to a range of temperatures. The cells were then lysed, and the soluble fraction containing the non-denatured proteins was separated from the aggregated proteins by centrifugation. The amount of the target dehydrogenase remaining in the soluble fraction at each temperature was quantified by Western blotting or ELISA. The melting temperature (Tm) was determined by fitting the data to a Boltzmann sigmoidal equation. The change in melting temperature (ΔTm) was calculated as the difference in Tm between the compound-treated and vehicle-treated samples.
Visualizing the Workflow and Potential Pathway
To provide a clearer understanding of the experimental process and the potential biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical signaling pathway involving the target of this compound.
Inter-laboratory validation of 2,5-Dihydroxypentanoic acid analytical methods
An objective comparison of analytical methodologies is crucial for researchers, scientists, and professionals in drug development to ensure reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2,5-Dihydroxypentanoic acid. Due to the limited availability of specific inter-laboratory validation studies for this compound, this guide is based on established validation principles and data from structurally similar analytes.
Data Presentation: Method Performance Comparison
The selection of an analytical method hinges on factors like required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for the analysis of this compound using HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 5.0% | ≤ 2.0% |
| - Interday | ≤ 5.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Specificity | Good, potential for interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio. |
| Run Time | 10 - 20 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods.
HPLC-UV Method Protocol
A reversed-phase HPLC method with UV detection is a common and robust approach for the analysis of organic acids.
-
Chromatographic Conditions:
-
Column: C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation Parameters:
-
Specificity: Analysis of a blank sample matrix to ensure no interfering peaks at the retention time of this compound.
-
Linearity: A series of at least five concentrations of the analyte are injected, and the peak area is plotted against the concentration. The correlation coefficient (r²) should be greater than 0.995.[1]
-
Accuracy: Recovery studies are performed by spiking a known amount of the analyte into a blank matrix at three different concentration levels. The recovery should ideally be within 95-105%.[1]
-
Precision:
-
Repeatability (Intra-day precision): The same standard solution is injected multiple times.
-
Intermediate Precision (Inter-day precision): The analysis is performed on different days.
-
The relative standard deviation (%RSD) for both should be less than 5%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the signal-to-noise ratio (S/N) of the chromatogram, typically an S/N of 3 for LOD and 10 for LOQ.[1]
-
LC-MS/MS Method Protocol
For higher sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is preferable.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
-
Method Validation Parameters:
-
Linearity: A calibration curve is prepared with at least six non-zero concentrations. A weighting factor (e.g., 1/x²) may be applied. The deviation of back-calculated concentrations should be within ±15% (±20% for LLOQ).[2]
-
Accuracy and Precision: Evaluated at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the %RSD should not exceed 15% (20% for LLOQ).
-
Recovery: The recovery of the analyte is determined by comparing the response in a pre-extraction spiked sample to a post-extraction spiked sample.[2]
-
Mandatory Visualization
References
Safety Operating Guide
Safe Disposal of 2,5-Dihydroxypentanoic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dihydroxypentanoic acid is critical for ensuring laboratory safety and environmental protection. Due to the limited availability of specific hazard data for this compound, a cautious approach is mandated. All chemical waste should be managed in accordance with institutional policies and local regulations. If the hazards of a substance are unknown, it must be treated as hazardous waste.
Key Chemical Properties
A summary of the essential known quantitative data for this compound is provided below for easy reference. The lack of comprehensive toxicological and environmental data necessitates its treatment as a potentially hazardous substance.
| Property | Value |
| Molecular Formula | C₅H₁₀O₄[1][2][3] |
| Molecular Weight | 134.13 g/mol [1][2][3] |
| CAS Number | 21577-5-6[1][2][3][4] |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol)[1] |
| Hazard Classification | Data not available[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on standard best practices for handling chemical waste of unknown hazard.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, along with contaminated items such as weighing papers or spatulas, in a designated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Labware: Any glassware or other laboratory equipment that has come into contact with this compound should be decontaminated. If decontamination is not possible, it must be disposed of as hazardous waste. For reusable glassware, a triple rinse with a suitable solvent (such as water, given the compound's solubility) is recommended. The first rinseate must be collected and disposed of as hazardous waste.
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA should be a secure, secondary containment area away from general laboratory traffic.
-
Ensure that incompatible chemicals are not stored together. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.
3. Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. The lack of environmental fate and ecotoxicity data means that its impact on aquatic life and wastewater treatment processes is unknown. While some simple, small-chain carboxylic acids may be eligible for drain disposal after neutralization under specific conditions, this cannot be assumed for this compound without explicit approval from EHS.
Spill Management
In the event of a spill of this compound:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent, non-combustible material like sand or vermiculite.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent and decontaminate any equipment used in the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
